molecular formula C8H7NO5 B1312149 3-Methoxy-5-nitrobenzoic acid CAS No. 78238-12-7

3-Methoxy-5-nitrobenzoic acid

Cat. No.: B1312149
CAS No.: 78238-12-7
M. Wt: 197.14 g/mol
InChI Key: QXIIPLXNJAJOMR-UHFFFAOYSA-N
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Description

3-Methoxy-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIIPLXNJAJOMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415418
Record name 3-methoxy-5-nitrobenzoic acid
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78238-12-7
Record name 3-methoxy-5-nitrobenzoic acid
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Record name 3-methoxy-5-nitrobenzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Methoxy-5-nitrobenzoic acid (CAS: 78238-12-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methoxy-5-nitrobenzoic acid, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical properties, synthesis, analytical characterization, and applications, with a focus on practical, field-proven insights and methodologies.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. The presence of a methoxy group, a nitro group, and a carboxylic acid moiety on the benzene ring makes it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 78238-12-7[1][2]
Molecular Formula C₈H₇NO₅[1][2]
Molecular Weight 197.14 g/mol [1][2]
IUPAC Name This compound[1][2]
Synonyms 5-Nitro-m-anisic acid, 3-Nitro-5-methoxybenzoic acid[1][2]
Appearance Yellow or colorless crystals[3]
Melting Point 204-206 °C[3]
SMILES COC1=CC(=CC(=C1)[O-])C(=O)O[1][2]
InChI InChI=1S/C8H7NO5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3,(H,10,11)[1][2]

Section 2: Synthesis and Purification

The synthesis of this compound can be approached from commercially available starting materials. A common route involves the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by a selective nucleophilic aromatic substitution to introduce the methoxy group.

Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid

The initial step involves the dinitration of benzoic acid. This is a well-established electrophilic aromatic substitution reaction. The directing effects of the carboxylic acid group (a meta-director) favor the formation of the 3,5-disubstituted product.

Experimental Protocol: Nitration of Benzoic Acid

  • In a fume hood, cautiously add 61 g (0.5 mole) of benzoic acid to a 2-liter round-bottomed flask containing 300 ml of concentrated sulfuric acid (sp. gr. 1.84).[4]

  • While cooling the flask in a water bath to maintain a temperature between 70°C and 90°C, add 100 ml of fuming nitric acid (sp. gr. 1.54) in small portions.

  • After the addition is complete, cover the flask and let it stand for at least one hour.[4]

  • Heat the reaction mixture on a steam bath for 4 hours, then in an oil bath at 135–145°C for 3 hours.[4]

  • Allow the mixture to cool to room temperature and then pour it into a mixture of 800 g of ice and 800 ml of water.[4]

  • Collect the precipitated 3,5-dinitrobenzoic acid by suction filtration and wash it with water until the washings are free of sulfates.

  • The crude product can be recrystallized from 50% ethanol to yield purified 3,5-dinitrobenzoic acid.[4]

Synthesis of this compound

A plausible, though not explicitly detailed in the immediate search results, method for the conversion of 3,5-dinitrobenzoic acid to this compound involves a selective nucleophilic aromatic substitution. One of the nitro groups can be displaced by a methoxide source. This is often followed by a reduction of the remaining nitro group and then re-oxidation or diazotization and removal, although a direct partial reduction and methoxylation may also be feasible. A more direct approach involves the selective methoxylation of a di-nitro compound.

Note: A detailed, validated experimental protocol for the direct conversion of 3,5-dinitrobenzoic acid to this compound was not found in the provided search results. The following is a generalized representation of a potential synthetic pathway.

Conceptual Synthesis Workflow

Synthesis benzoic_acid Benzoic Acid dinitrobenzoic_acid 3,5-Dinitrobenzoic Acid benzoic_acid->dinitrobenzoic_acid H₂SO₄, fuming HNO₃ target_compound This compound dinitrobenzoic_acid->target_compound 1. NaOCH₃, CH₃OH 2. Workup

Caption: Conceptual workflow for the synthesis of this compound.

Section 3: Spectroscopic and Analytical Data

Thorough characterization of this compound is essential for its use in research and development. The following sections detail the expected spectroscopic signatures.

Note: Specific, verified spectra for this compound were not available in the search results. The data presented below is based on the analysis of related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns influenced by their positions relative to the nitro and methoxy groups. The methoxy protons will appear as a sharp singlet further upfield (typically δ 3.8-4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show signals for the eight unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ 165-175 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. The methoxy carbon will appear as a signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, around 1700 cm⁻¹.

  • Asymmetric and symmetric N-O stretching bands for the nitro group, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-O stretching bands for the methoxy group and the carboxylic acid, in the fingerprint region.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 197. Fragmentation patterns would likely involve the loss of the methoxy group, the nitro group, and the carboxylic acid group.

High-Performance Liquid Chromatography (HPLC)

Purity analysis of this compound can be effectively performed using reversed-phase HPLC. A typical method would involve:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: A gradient or isocratic mixture of an acidified aqueous phase (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent such as acetonitrile or methanol.[2][5]

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 230 nm or 254 nm).[2]

Section 4: Applications in Research and Drug Development

This compound and its isomers are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of multiple functional groups allows for a variety of chemical transformations.

Nitrobenzoic acid derivatives are frequently used as precursors for the corresponding aminobenzoic acids through reduction of the nitro group. These amino derivatives are key building blocks for a wide range of pharmaceuticals. For example, related methoxy-nitrobenzoic acids have been used in the synthesis of drugs such as Prazosin and Betrixaban.[6] While a direct patent application for this compound in the synthesis of a specific marketed drug was not identified in the search results, its structural motifs are common in medicinal chemistry.

Potential Synthetic Utility Workflow

Applications start This compound amino_acid 3-Amino-5-methoxybenzoic acid start->amino_acid Reduction (e.g., H₂, Pd/C) amide Amide Derivatives start->amide Amide Coupling ester Ester Derivatives start->ester Esterification amino_acid->amide Amide Coupling heterocycles Heterocyclic Scaffolds amino_acid->heterocycles Cyclization Reactions

Caption: Potential synthetic transformations of this compound.

Section 5: Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2]

Table 2: GHS Hazard Information

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage is at 2°C - 8°C.

First Aid Measures:

  • If on skin: Wash with plenty of soap and water.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Section 6: Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceutical compounds. Its synthesis from readily available starting materials, while requiring careful control of reaction conditions, is achievable. Proper analytical characterization is crucial to ensure its purity and identity for subsequent synthetic steps. As with all chemical reagents, adherence to strict safety protocols is mandatory during its handling and use. This guide provides a foundational understanding for researchers and developers working with this versatile molecule.

References

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An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxy-5-nitrobenzoic acid (CAS No. 78238-12-7) is a substituted aromatic carboxylic acid that serves as a pivotal intermediate in synthetic organic chemistry.[1][2][3] Its molecular architecture, featuring a carboxylic acid, a methoxy ether, and a nitro group, provides a unique combination of electronic and steric properties. This makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. For researchers and drug development professionals, a thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for its effective utilization in reaction design, purification, formulation, and quality control. This guide provides a comprehensive analysis of these core properties, blending established data with field-proven insights and detailed experimental protocols.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundation of all subsequent scientific work. The structural and identifying information for this compound is summarized below.

IdentifierValueSource(s)
CAS Number 78238-12-7[1][2][3][4]
IUPAC Name This compound[1]
Molecular Formula C₈H₇NO₅[1][2][4]
SMILES COC1=CC(=CC(=C1)[O-])C(=O)O[1][4]
InChIKey QXIIPLXNJAJOMR-UHFFFAOYSA-N[1]

The molecule's structure consists of a benzene ring substituted at positions 1, 3, and 5 with a carboxylic acid, a methoxy group, and a nitro group, respectively.

Figure 1: Chemical Structure of this compound

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems.

Physical State and Appearance

This compound is a solid at room temperature. While specific vendor information on its appearance can be inconsistent, related nitrobenzoic acid derivatives are typically light yellow to light brown crystalline powders.[5][6] The color is attributed to the nitroaromatic chromophore, which often imparts a yellow hue to organic compounds.

Molecular Weight and Formula

The molecular formula is C₈H₇NO₅, corresponding to a molecular weight of approximately 197.14 g/mol .[1][2] This value is critical for all stoichiometric calculations in synthesis and for quantitative analysis.

Thermal Properties

The thermal stability of a compound is crucial for determining appropriate storage and reaction conditions.

  • Melting Point: The melting point is reported to be in the range of 186-189 °C . A sharp melting point range is a primary indicator of sample purity.[7] Impurities typically cause a depression and broadening of the melting point range.

  • Boiling Point: The predicted boiling point is approximately 389.5 ± 27.0 °C . It is important to note that this is a predicted value, as aromatic carboxylic acids often decompose at or before their boiling point under atmospheric pressure.

Acidity (pKa)

The acidity of the carboxylic acid group is a dominant feature of the molecule's chemical personality. The predicted pKa is 3.36 ± 0.10 . The presence of the electron-withdrawing nitro group (-NO₂) meta to the carboxylic acid significantly increases its acidity (lowers the pKa) compared to benzoic acid (pKa ≈ 4.2). This is a classic example of inductive and resonance effects influencing acidity. Understanding the pKa is vital for designing extraction protocols, predicting solubility in aqueous solutions of varying pH, and anticipating its behavior in biological systems.

Solubility Profile

A definitive, quantitative solubility profile is not widely published. However, based on the functional groups present, an expert solubility profile can be constructed:

  • Aqueous Solubility: The compound is expected to have low solubility in neutral water due to the hydrophobic benzene ring.[8] However, it will readily dissolve in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) through deprotonation of the carboxylic acid to form the more soluble carboxylate salt.

  • Organic Solubility: It is expected to be soluble in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and ethyl acetate. Its solubility in nonpolar solvents like hexane or toluene is likely to be poor. This differential solubility is the basis for purification via recrystallization or liquid-liquid extraction.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic (octanol) and aqueous phase. A computed LogP value is 1.3016 .[4] This value suggests moderate lipophilicity, which is a key parameter in drug development for predicting membrane permeability and pharmacokinetic behavior.

Spectroscopic Profile

Spectroscopic data provides an electronic and structural fingerprint of the molecule, essential for identity confirmation and purity assessment.

¹H NMR Spectroscopy
Predicted ProtonChemical Shift (δ, ppm)MultiplicityIntegration
-COOH> 13broad s1H
Ar-H (pos. 4)~8.3-8.4t (J ≈ 2 Hz)1H
Ar-H (pos. 2)~8.2-8.3t (J ≈ 2 Hz)1H
Ar-H (pos. 6)~7.8-7.9t (J ≈ 2 Hz)1H
-OCH₃~3.9-4.0s3H

Causality: The nitro group's strong electron-withdrawing nature deshields the adjacent protons (positions 4 and 6), shifting them downfield. The meta-coupling between the aromatic protons results in small triplet-like splitting patterns (J ≈ 2-3 Hz).

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR chemical shifts can be predicted based on established additive models and data from related structures.[11][12][13]

Predicted CarbonChemical Shift (δ, ppm)
-C=O~165-167
C-NO₂~148-150
C-OCH₃~159-161
C-COOH~133-135
C-2~118-120
C-4~125-127
C-6~112-114
-OCH₃~56-57
UV-Vis Spectroscopy

In a polar solvent like ethanol or methanol, this compound is expected to exhibit strong UV absorption. Benzoic acid itself has absorption maxima around 230 nm and 274 nm.[14] The presence of the nitro (-NO₂) and methoxy (-OCH₃) groups, which are strong chromophores and auxochromes respectively, will cause a bathochromic shift (shift to longer wavelengths) of these absorption bands. This makes UV-Vis spectroscopy a viable method for quantitative analysis using a calibration curve.

Synthesis and Reactivity

Synthesis: A common and logical laboratory-scale synthesis involves the electrophilic aromatic substitution (nitration) of 3-methoxybenzoic acid. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The substitution pattern is governed by these directing effects, leading to nitration at the C5 position.

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Reaction cluster_3 Product SM 3-Methoxybenzoic Acid Rx Electrophilic Aromatic Substitution (0-10 °C) SM->Rx R HNO₃ / H₂SO₄ (Nitrating Mixture) R->Rx P This compound Rx->P

Figure 2: Synthetic Workflow for this compound

Reactivity: The molecule's reactivity is dictated by its three functional groups:

  • Carboxylic Acid: Can undergo standard reactions like esterification, amide formation (after conversion to an acid chloride), and reduction.

  • Nitro Group: Can be reduced to an amine (-NH₂), which is a key transformation for introducing a nucleophilic site on the aromatic ring, enabling further derivatization.

  • Aromatic Ring: The electron-deficient nature of the ring (due to -NO₂ and -COOH groups) makes it less susceptible to further electrophilic substitution but activated towards nucleophilic aromatic substitution under certain conditions.

Applications in Research and Development

The primary value of this compound lies in its role as a chemical intermediate. Its structure is a precursor to a variety of more complex molecular scaffolds. For instance, reduction of the nitro group to an amine, followed by diazotization or coupling reactions, opens up a vast chemical space for exploration. In drug discovery, related substituted nitrobenzoic acids are used as starting materials for synthesizing targeted therapeutics, such as Catechol-O-methyltransferase (COMT) inhibitors for Parkinson's disease.[15][16] The specific substitution pattern of this compound makes it a valuable building block for creating libraries of novel compounds for biological screening.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

GHS Hazard Classification: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions: [6][17]

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

Experimental Protocols

The following protocols are standardized methodologies for determining key physicochemical properties.

Melting Point Determination (Capillary Method)

This protocol adheres to the standard pharmacopeia method for determining the melting point of a solid crystalline substance.[19][20]

G start Start prep 1. Sample Preparation: Finely grind the dry sample. start->prep load 2. Capillary Loading: Pack 2-3 mm of sample into a sealed-end capillary tube. prep->load place 3. Instrument Setup: Place capillary in heating block. Set start temp ~15°C below expected MP (186°C). load->place heat1 4. Rapid Heating: Heat rapidly to the start temperature. place->heat1 heat2 5. Slow Heating: Reduce heating rate to 1-2 °C/min. heat1->heat2 observe 6. Observation: Record T_initial (first liquid appears) and T_final (all solid disappears). heat2->observe result Result: Melting Point Range (T_initial - T_final) observe->result end End result->end

Figure 3: Workflow for Melting Point Determination

Methodology:

  • Sample Preparation: A small amount of the dry this compound is finely powdered using a mortar and pestle. This ensures uniform heat transfer.[20]

  • Capillary Loading: The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to compact the sample into a column of 2-3 mm at the sealed end.[21]

  • Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus. The initial temperature is set to approximately 170 °C (about 15-20 °C below the expected melting point).

  • Heating Ramp: The sample is heated rapidly to the starting temperature, then the heating rate is reduced to a slow and controlled rate of 1-2 °C per minute. This slow rate is critical for obtaining an accurate reading.[21]

  • Observation and Recording: The temperature at which the first drop of liquid is observed is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The result is reported as a range.[21] For high accuracy, the determination should be repeated at least twice.[21]

pKa Determination (Potentiometric Titration)

This protocol provides a reliable method for experimentally verifying the acidity of the compound.[22][23]

Principle: A solution of the weak acid (this compound) is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Methodology:

  • Solution Preparation: Prepare an accurate solution of the acid (e.g., 0.01 M) in a suitable solvent. Due to limited water solubility, a co-solvent system like 50:50 ethanol:water may be necessary. Prepare a standardized solution of carbonate-free 0.1 M NaOH.

  • Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[23]

  • Titration Setup: Place a known volume (e.g., 25.0 mL) of the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and a burette containing the NaOH solution.

  • Titration: Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[23]

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The equivalence point is the point of maximum slope (inflection point). The half-equivalence point is the volume of NaOH that is exactly half of the volume at the equivalence point. The pKa is the pH value at this half-equivalence point.

Conclusion

This compound is a valuable chemical intermediate characterized by a distinct set of physicochemical properties. Its melting point, acidity, solubility profile, and spectroscopic fingerprints are all direct consequences of its unique molecular structure. For the research scientist, these properties are not just data points but are predictive tools for designing synthetic routes, developing purification strategies, and anticipating the compound's behavior in complex chemical and biological environments. This guide has provided a framework for understanding and utilizing this versatile building block to its full potential.

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An In-Depth Technical Guide to 3-Methoxy-5-nitrobenzoic acid: A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the molecular characteristics, synthesis, and analytical validation of 3-Methoxy-5-nitrobenzoic acid, a pivotal building block in medicinal chemistry.

Introduction

This compound is a substituted aromatic carboxylic acid that has garnered significant attention in the field of drug discovery and development. Its unique structural features, comprising a benzoic acid moiety, a methoxy group, and a nitro group, make it a versatile precursor for the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its characterization, and insights into its applications as a crucial intermediate in medicinal chemistry.

Core Molecular Profile

The foundational step in utilizing any chemical compound in a research and development setting is a thorough understanding of its basic molecular and physical properties.

PropertyValueSource(s)
Molecular Formula C₈H₇NO₅[1][2]
Molecular Weight 197.14 g/mol [1][2]
CAS Number 78238-12-7[1][2]
Appearance SolidN/A
IUPAC Name This compound[2]
Synonyms 5-Nitro-m-anisic acid, 3-nitro-5-methoxybenzoic acid[2]

Synthesis and Mechanistic Insights

The nitration of 3-methoxybenzoic acid would be a direct approach. The methoxy group is an ortho-, para-director; however, the carboxylic acid group is a meta-director. The positions ortho and para to the methoxy group are also meta to the carboxylic acid group, which can lead to a mixture of products. The careful control of reaction conditions, such as temperature and the choice of nitrating agent, is crucial to selectively achieve the desired 5-nitro isomer.

An alternative and often more controlled route is the hydrolysis of a methyl ester, such as methyl 3-methoxy-5-nitrobenzoate. This precursor can be synthesized with greater regioselectivity. The subsequent hydrolysis of the ester to the carboxylic acid is a standard and high-yielding reaction.

A generalized workflow for the synthesis of this compound is depicted below:

Synthesis_Workflow cluster_synthesis Synthesis Pathway Start Starting Material (e.g., 3-Methoxybenzoic acid) Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Reacts with Intermediate Crude Product Mixture Nitration->Intermediate Yields Purification Purification (e.g., Recrystallization, Chromatography) Intermediate->Purification Undergoes Final_Product This compound Purification->Final_Product Results in

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization: A Self-Validating System

To ensure the identity, purity, and stability of this compound, a multi-faceted analytical approach is essential. The following protocols describe the key techniques for its characterization.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Analysis: The expected spectrum would show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The splitting patterns and coupling constants of the aromatic protons would confirm the 1,3,5-substitution pattern.

  • ¹³C NMR Analysis: The spectrum would reveal unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methoxy carbon.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Interpretation: Key characteristic peaks to be observed include:

    • A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).

    • A strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

    • Asymmetric and symmetric N-O stretches from the nitro group (around 1530 and 1350 cm⁻¹).

    • C-O stretches from the methoxy and carboxylic acid groups (around 1200-1300 cm⁻¹).

    • C-H stretches from the aromatic ring and methoxy group (around 2850-3100 cm⁻¹).

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (197.14 g/mol ). The fragmentation pattern can provide further structural confirmation.

Applications in Drug Discovery and Development

This compound and its isomers are valuable building blocks in medicinal chemistry. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the carboxylic acid and methoxy groups provide additional sites for chemical modification.

One of the most notable applications of related compounds, such as 4-hydroxy-3-methoxy-5-nitrobenzoic acid, is in the synthesis of catechol-O-methyltransferase (COMT) inhibitors. These drugs are used in the treatment of Parkinson's disease. The nitro- and methoxy-substituted benzoic acid core is a key pharmacophore for these inhibitors. While direct evidence for the use of this compound in a marketed drug is limited, its structural similarity to these key intermediates makes it a compound of high interest for the development of novel therapeutics.

The general role of nitroaromatic compounds as intermediates in the synthesis of bioactive molecules is well-established. They serve as precursors to anilines, which are then incorporated into a wide range of drug scaffolds.

Drug_Discovery_Pathway cluster_drug_dev Role in Drug Development Start This compound Reduction Reduction of Nitro Group Start->Reduction Undergoes Amine_Intermediate 3-Amino-5-methoxybenzoic acid Reduction->Amine_Intermediate Forms Functionalization Further Chemical Modification (e.g., Amide Coupling, Alkylation) Amine_Intermediate->Functionalization Serves as precursor for Bioactive_Scaffold Bioactive Molecule Scaffold Functionalization->Bioactive_Scaffold Builds API Active Pharmaceutical Ingredient (API) Bioactive_Scaffold->API Leads to

Caption: The utility of this compound as a versatile intermediate in drug discovery.

Conclusion

This compound is a chemical compound with significant potential in the pharmaceutical and life sciences sectors. Its well-defined molecular structure and the reactivity of its functional groups make it a valuable intermediate for the synthesis of novel bioactive compounds. A thorough understanding of its chemical properties, coupled with robust analytical validation, is paramount for its effective use in research and development. This guide provides the foundational knowledge and experimental framework necessary for scientists to confidently incorporate this versatile building block into their drug discovery programs.

References

A comprehensive list of references will be compiled based on the specific peer-reviewed literature and authoritative chemical databases used to support the claims and protocols within this guide.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methoxy-5-nitrobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical prediction of the spectrum, the influence of substituents on chemical shifts and coupling constants, a standard protocol for data acquisition, and a detailed interpretation of the spectral data.

Introduction: The Molecular Architecture and its Spectroscopic Fingerprint

This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring with three substituents: a methoxy group (-OCH₃), a nitro group (-NO₂), and a carboxylic acid group (-COOH) at positions 1, 3, and 5, respectively. The interplay of these electron-donating (methoxy) and electron-withdrawing (nitro, carboxylic acid) groups significantly influences the electron distribution within the aromatic ring, which in turn dictates the chemical shifts of the aromatic protons in the ¹H NMR spectrum.[1][2]

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of hydrogen nuclei. The key parameters obtained from a ¹H NMR spectrum are:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield), while those in electron-poor environments are "deshielded" and appear at higher chemical shifts (downfield).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Splitting Pattern (Multiplicity): This arises from the interaction (coupling) of a proton with its neighboring protons and provides information about the connectivity of atoms.

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides further details about the spatial relationship between coupled protons.

The unique arrangement of substituents in this compound leads to a distinct and predictable ¹H NMR spectrum, which serves as a spectroscopic fingerprint for its identification and characterization.

Predicted ¹H NMR Spectrum of this compound

A precise prediction of the ¹H NMR spectrum can be made by considering the additive effects of each substituent on the chemical shifts of the aromatic protons, starting from the chemical shift of benzene (δ ≈ 7.27 ppm).[3] However, it is crucial to recognize that simple additivity can sometimes be an oversimplification, and a more nuanced analysis considering the interplay of electronic effects is often necessary.[1][2]

The aromatic region of the spectrum is expected to show three distinct signals for the three aromatic protons. Additionally, a singlet for the methoxy group protons and a broad singlet for the carboxylic acid proton will be observed.

Substituent Effects on Aromatic Proton Chemical Shifts
  • Methoxy Group (-OCH₃): This is an electron-donating group through resonance, which increases the electron density at the ortho and para positions, causing an upfield shift (shielding) of the corresponding protons.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group through both resonance and induction. It decreases the electron density at the ortho and para positions, leading to a significant downfield shift (deshielding) of the protons at these positions.

  • Carboxylic Acid Group (-COOH): This group is electron-withdrawing and deshields the ortho protons. The acidic proton of the carboxylic acid itself typically appears as a broad singlet at a very downfield chemical shift (δ 10-13 ppm).[4]

Predicted Chemical Shifts and Splitting Patterns

Based on the positions of the substituents, we can predict the chemical shifts and multiplicities of the aromatic protons (H-2, H-4, and H-6) and the methoxy protons.

G cluster_0 This compound C1 C1-COOH C2 C2-H C3 C3-OCH3 C4 C4-H C5 C5-NO2 C6 C6-H

Molecular Structure of this compound

  • H-2: This proton is ortho to the carboxylic acid group and meta to the methoxy and nitro groups. It will experience deshielding from the -COOH group.

  • H-4: This proton is ortho to both the methoxy and nitro groups. The electron-donating effect of the methoxy group will be counteracted by the strong electron-withdrawing effect of the nitro group.

  • H-6: This proton is ortho to the carboxylic acid group and meta to the methoxy and nitro groups, making it chemically equivalent to H-2 in a perfectly symmetrical scenario, but subtle differences may arise.

A more refined prediction can be made by comparing with analogous compounds. For instance, in 3,5-dinitrobenzoic acid, the aromatic protons appear at approximately δ 9.0 ppm.[5][6][7][8] In 3,5-dimethoxybenzoic acid, the aromatic protons are shifted upfield.[9][10][11]

Considering these factors, the predicted ¹H NMR data for this compound is summarized in the table below.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-28.0 - 8.2tJ ≈ 1.5 - 2.0 (meta)1H
H-47.8 - 8.0tJ ≈ 1.5 - 2.0 (meta)1H
H-68.3 - 8.5tJ ≈ 1.5 - 2.0 (meta)1H
-OCH₃3.9 - 4.1s-3H
-COOH10.0 - 13.0br s-1H

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The aromatic protons (H-2, H-4, and H-6) are expected to appear as closely spaced triplets or, more accurately, as complex multiplets due to meta-coupling with each other. The coupling constant for meta-protons in a benzene ring is typically small, in the range of 1-3 Hz.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.[12][13][14]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices for benzoic acid derivatives. The choice of solvent can influence the chemical shifts, particularly for the acidic proton.[12]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[13]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent them from entering the NMR tube, as suspended solids can degrade the spectral resolution.[12][14]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

G

NMR Sample Preparation Workflow

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[15]

  • Acquisition Parameters: Set up the ¹H NMR experiment with standard acquisition parameters. This typically includes:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans.

    • Acquisition Time: Typically 2-4 seconds.

  • Data Acquisition: Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Correct the baseline to be flat.

    • Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • Integration: Integrate the signals to determine the relative number of protons.

Interpretation of the ¹H NMR Spectrum

The resulting ¹H NMR spectrum should be interpreted by analyzing the chemical shifts, integration values, and splitting patterns of all the signals.

  • The aromatic region will contain three signals, each integrating to one proton. The relative positions of these signals will be dictated by the combined electronic effects of the three substituents. The signal for H-6 is expected to be the most downfield due to its ortho position to the strongly electron-withdrawing nitro group.

  • The methoxy signal will appear as a sharp singlet integrating to three protons in the region of δ 3.9-4.1 ppm.

  • The carboxylic acid proton will be a broad singlet, often integrating to one proton, at a very downfield position (δ 10-13 ppm). Its broadness is due to chemical exchange with trace amounts of water in the solvent.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the principles of chemical shift, substituent effects, and spin-spin coupling allows for a detailed and accurate interpretation of the spectrum. The predicted spectrum, based on theoretical principles and comparison with analogous compounds, provides a robust framework for the analysis of experimental data. The experimental protocol outlined in this guide will enable the acquisition of high-quality spectra suitable for unambiguous structural elucidation and purity assessment, which are critical in the fields of chemical research and drug development.

References

13C NMR spectral data for 3-Methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of 3-Methoxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound, a substituted aromatic carboxylic acid of interest in synthetic and medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide presents a comprehensive, high-quality predicted analysis based on established principles of NMR spectroscopy and data from analogous structures. We will delve into the theoretical basis for chemical shift assignments, the influence of substituent effects on the aromatic system, and a standard protocol for data acquisition. This document is intended to serve as a practical reference for researchers utilizing this compound, enabling confident structural verification and characterization.

Introduction: The Structural Significance of this compound

This compound (C₈H₇NO₅, Molar Mass: 197.14 g/mol ) is a polysubstituted benzene derivative featuring a carboxylic acid, a methoxy group, and a nitro group.[1] The unique electronic environment created by these substituents—the electron-donating methoxy group and the electron-withdrawing nitro and carboxyl groups—makes this molecule a valuable intermediate in organic synthesis. Accurate structural elucidation is paramount for its application in drug discovery and materials science.

¹³C NMR spectroscopy is an indispensable tool for unambiguously determining the carbon framework of organic molecules.[2] By measuring the resonance frequencies of ¹³C nuclei in a magnetic field, we can glean information about the chemical environment, connectivity, and symmetry of each carbon atom within the molecule.[3] This guide provides the foundational knowledge to interpret the ¹³C NMR spectrum of this compound with confidence.

Experimental Protocol: Acquiring a High-Resolution ¹³C NMR Spectrum

The acquisition of a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter optimization. The following protocol describes a robust, self-validating methodology applicable to this compound and similar aromatic compounds.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for benzoic acid derivatives.[4][5] For this analysis, DMSO-d₆ is often preferred due to its excellent solubilizing power for polar compounds.

  • Concentration : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference, setting the chemical shift of its signal to 0.0 ppm.[4]

Spectrometer Configuration & Data Acquisition

A standard 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

  • Experiment : Standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc on Bruker systems). Proton decoupling simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.[3]

  • Pulse Angle : A 30° pulse angle is often used to allow for a shorter relaxation delay without significantly saturating signals from carbons with long relaxation times (like quaternary carbons).[6]

  • Acquisition Time (AQ) : Typically ~1.0-2.0 seconds.

  • Relaxation Delay (D1) : A delay of 2.0 seconds is a good starting point. Quaternary carbons have longer relaxation times, and a sufficient delay is crucial for their detection.[7]

  • Number of Scans (NS) : Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR.[2] Typically, 128 to 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW) : A spectral width of ~220-250 ppm is sufficient to cover the entire range of expected ¹³C chemical shifts, from aliphatic to carbonyl carbons.[8]

The following diagram illustrates the workflow for acquiring and processing the NMR data.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample (10-20 mg in 0.7 mL solvent) add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer setup Configure Spectrometer (Pulse Program, SW, NS) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform (FT) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0 ppm) baseline->calibrate

Sources

A Technical Guide to the FT-IR Spectral Analysis of 3-Methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Methoxy-5-nitrobenzoic acid. It is designed to serve as a practical resource for scientists in research and development, offering a detailed interpretation of the compound's spectral features, a robust experimental protocol for obtaining high-quality data, and the scientific rationale behind the analytical choices.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique in the characterization of molecular structures. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique "molecular fingerprint." This fingerprint reveals the presence of specific functional groups and offers insights into the molecule's vibrational modes. For a compound like this compound (C₈H₇NO₅), a substituted aromatic carboxylic acid, FT-IR is indispensable for confirming its identity, assessing its purity, and understanding its chemical bonding.

The utility of FT-IR lies in its ability to correlate the absorption of infrared energy at specific wavenumbers to the vibrations (stretching, bending, etc.) of the bonds within a molecule. Each functional group (e.g., a carbonyl group, a nitro group) has characteristic absorption frequencies, allowing for a detailed structural elucidation.

Molecular Structure and Predicted Vibrational Modes

To effectively interpret the FT-IR spectrum, a foundational understanding of the molecular structure of this compound is essential. The molecule is comprised of a benzene ring substituted with three key functional groups:

  • A Carboxylic Acid group (-COOH): This group is expected to exhibit several characteristic vibrations, including a very broad O-H stretch due to hydrogen bonding, a strong C=O (carbonyl) stretch, and C-O stretching and O-H bending vibrations.

  • A Nitro group (-NO₂): This electron-withdrawing group will show strong, characteristic asymmetric and symmetric stretching vibrations.

  • A Methoxy group (-OCH₃): This group will have its own characteristic C-H and C-O stretching vibrations.

  • An Aromatic Ring (C₆H₃): The benzene ring itself will produce characteristic C=C stretching and C-H stretching and bending vibrations.

The interplay of these functional groups, including their electronic effects on one another, will influence the precise wavenumbers of their respective absorptions.

Caption: Molecular structure and associated key vibrational modes.

Detailed FT-IR Spectrum Interpretation

The FT-IR spectrum of this compound can be systematically analyzed by dividing it into key regions. The following table summarizes the expected absorption bands and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3300 - 2500Broad, StrongO-H Stretch (Hydrogen-bonded)Carboxylic Acid
~3100 - 3000Medium to WeakC-H StretchAromatic Ring
~2950 - 2850Medium to WeakC-H StretchMethoxy Group
~1710 - 1680Strong, SharpC=O StretchCarboxylic Acid
~1600, ~1475Medium to WeakC=C StretchAromatic Ring
~1550 - 1475StrongN-O Asymmetric StretchNitro Group
~1360 - 1290StrongN-O Symmetric StretchNitro Group
~1320 - 1210StrongC-O StretchCarboxylic Acid / Methoxy Group
Below 900Medium to StrongC-H Out-of-plane BendingAromatic Ring
The Hydroxyl and Carbonyl Region (4000 cm⁻¹ - 1600 cm⁻¹)

The most prominent feature of the spectrum is the very broad absorption band for the O-H stretching of the carboxylic acid, typically appearing between 3300 and 2500 cm⁻¹.[1][2][3] This significant broadening is a direct consequence of intermolecular hydrogen bonding between the carboxylic acid groups, which is a hallmark of these compounds in the solid state.[1]

Superimposed on this broad O-H band, weaker and sharper peaks corresponding to aromatic C-H stretching can be observed between 3100 and 3000 cm⁻¹. The C-H stretching of the methoxy group is expected to appear as medium to weak bands in the 2950-2850 cm⁻¹ region.[4]

The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong and sharp absorption band typically in the range of 1710-1680 cm⁻¹.[1][5] Its position within this range is influenced by the electronic effects of the substituents on the aromatic ring.

The Double Bond and Fingerprint Region (1600 cm⁻¹ - 400 cm⁻¹)

This region contains a wealth of structural information. The asymmetric and symmetric stretching vibrations of the nitro group are expected to be prominent. For nitro-aromatic compounds, these appear as two strong bands, typically around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[3][6]

Aromatic C=C stretching vibrations usually result in a pair of medium to weak bands around 1600 cm⁻¹ and 1475 cm⁻¹. The C-O stretching vibrations from both the carboxylic acid and the methoxy group will produce strong absorptions in the 1320-1210 cm⁻¹ range, often appearing as a complex set of bands.[1]

The region below 900 cm⁻¹ contains the C-H out-of-plane bending vibrations of the aromatic ring, which are characteristic of the substitution pattern.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol details the steps for acquiring an FT-IR spectrum of solid this compound using the KBr pellet method. This method is chosen for its ability to produce high-resolution spectra of solid samples. An alternative, the Attenuated Total Reflectance (ATR) method, is also discussed.

KBr Pellet Method

This technique involves dispersing the solid sample in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.

Instrumentation and Materials:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Heat lamp or drying oven

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • This compound sample

A 1. Dry KBr and Equipment B 2. Weigh Sample and KBr (~1 mg sample : ~200 mg KBr) A->B C 3. Grind Sample to a Fine Powder B->C D 4. Mix Sample and KBr Thoroughly C->D E 5. Load Mixture into Die D->E F 6. Press Under Vacuum (~8-10 tons) E->F G 7. Inspect Pellet for Transparency F->G H 8. Acquire Spectrum G->H

Caption: KBr pellet preparation workflow for FT-IR analysis.

Step-by-Step Procedure:

  • Preparation: Ensure the agate mortar and pestle, and the die set are clean and dry. Gently heat them under a heat lamp or in a low-temperature oven to remove any adsorbed moisture. Use spectroscopy-grade KBr that has been dried in an oven at approximately 110°C for several hours and stored in a desiccator.[2][4]

  • Weighing: Accurately weigh approximately 1-2 mg of the this compound sample and 200-300 mg of the dried KBr. The sample concentration should be between 0.2% and 1%.[1]

  • Grinding and Mixing: In the agate mortar, first grind the sample by itself into a fine, fluffy powder. Then, add the KBr and mix gently but thoroughly with the sample. The goal is to achieve a homogeneous dispersion of the sample within the KBr matrix.[1][4]

  • Pellet Formation: Transfer the powder mixture to the pellet-forming die. Assemble the die and place it in a hydraulic press. If available, apply a vacuum to the die to remove trapped air and residual moisture.[5]

  • Pressing: Gradually apply a pressure of 8-10 metric tons and hold for 1-2 minutes. This will cause the KBr to "cold-flow" and form a transparent or translucent disc.[4][6]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Attenuated Total Reflectance (ATR) Method

ATR is a simpler and faster alternative that requires minimal sample preparation.[7][8][9]

Procedure:

  • Instrument Setup: Ensure the ATR crystal (e.g., diamond) is clean.

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum.

Conclusion: A Powerful Tool for Structural Verification

The FT-IR spectrum of this compound provides a rich source of information for its structural confirmation. The characteristic broad O-H stretch, the strong carbonyl absorption, the distinct dual peaks of the nitro group, and the absorptions of the methoxy group and aromatic ring collectively form a unique spectral signature. By following a meticulous experimental protocol, a high-quality spectrum can be obtained, enabling researchers to confidently identify and characterize this important molecule in various stages of research and drug development.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the mass spectrometric fragmentation behavior of 3-methoxy-5-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established fragmentation principles to elucidate the structural information that can be obtained from mass analysis of this compound. We will delve into the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the causal mechanisms behind the observed spectral patterns.

Introduction to this compound and Mass Spectrometry

This compound is a substituted aromatic carboxylic acid with a molecular weight of 197.14 g/mol . Its structure, featuring a carboxylic acid group, a methoxy group, and a nitro group on a benzene ring, gives rise to complex and informative fragmentation patterns in mass spectrometry. Understanding these patterns is crucial for its identification and structural characterization in various analytical applications.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] Fragmentation, the process by which a molecular ion breaks down into smaller charged ions and neutral species, provides a fingerprint of the molecule's structure.[1][2] The method of ionization significantly influences the extent and nature of this fragmentation.

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (EI) is a high-energy ionization technique that typically induces extensive fragmentation, providing rich structural information.[2] The molecular ion of this compound ([M]⁺˙ at m/z 197) is expected to undergo a series of characteristic fragmentation reactions.

The initial ionization event involves the removal of an electron to form the molecular ion.[3] Due to the high energy involved, this molecular ion is often unstable and readily fragments.[1]

Key Fragmentation Reactions under EI

The fragmentation of this compound under EI is likely to be driven by the presence of its three functional groups. The primary fragmentation pathways are predicted to be:

  • Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (mass = 17 u) to form a stable acylium ion.[4][5] For this compound, this would result in a prominent peak at m/z 180 . This acylium ion is resonance-stabilized, contributing to its abundance.[5]

  • Decarboxylation - Loss of CO₂: The loss of a neutral carbon dioxide molecule (mass = 44 u) is another characteristic fragmentation of benzoic acid derivatives, though sometimes less favorable than the loss of •OH.[6][7] This would lead to a fragment ion at m/z 153 .

  • Loss of the Nitro Group (•NO₂): Aromatic nitro compounds are known to fragment through the loss of the nitro radical (mass = 46 u).[8] This pathway would generate an ion at m/z 151 .

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of the ether bond can result in the loss of a methoxy radical (mass = 31 u), yielding a fragment at m/z 166 .

  • Sequential Fragmentations: The primary fragment ions can undergo further fragmentation. For instance, the acylium ion at m/z 180 could subsequently lose carbon monoxide (CO, mass = 28 u) to form an ion at m/z 152 . The ion at m/z 151 (from the loss of •NO₂) could lose a formyl radical (•CHO, mass = 29 u) to produce an ion at m/z 122 .

The following diagram illustrates the predicted EI fragmentation pathway:

EI_Fragmentation M [C₈H₇NO₅]⁺˙ m/z 197 (Molecular Ion) F180 [C₈H₆NO₄]⁺ m/z 180 M->F180 - •OH (17) F151 [C₈H₇O₃]⁺ m/z 151 M->F151 - •NO₂ (46) F166 [C₇H₄NO₄]⁺ m/z 166 M->F166 - •OCH₃ (31) F152 [C₇H₆NO₃]⁺ m/z 152 F180->F152 - CO (28) F122 [C₇H₄O₃]⁺˙ m/z 122 F151->F122 - CHO (29)

Caption: Predicted Electron Ionization (EI) fragmentation pathway of this compound.

Electrospray Ionization (ESI) Fragmentation Pathway

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode, with less in-source fragmentation compared to EI.[9] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.

Negative Ion Mode ESI-MS/MS

In negative ion mode, this compound will readily deprotonate at the carboxylic acid group to form the carboxylate anion [M-H]⁻ at m/z 196 . Collision-induced dissociation (CID) of this precursor ion is expected to yield the following key fragments:

  • Decarboxylation - Loss of CO₂: The most prominent fragmentation pathway for deprotonated benzoic acids is the loss of neutral carbon dioxide (mass = 44 u).[9][10] This results in a highly stable nitromethoxyaniline anion at m/z 152 .

  • Loss of a Methyl Radical (•CH₃): While less common in negative ion mode, the loss of a methyl radical from the methoxy group (mass = 15 u) could occur, leading to a fragment at m/z 181 .

Positive Ion Mode ESI-MS/MS

In positive ion mode, the protonated molecule [M+H]⁺ at m/z 198 is the precursor ion. Its fragmentation is likely to involve the loss of small neutral molecules:

  • Loss of Water (H₂O): Protonated carboxylic acids can readily lose a molecule of water (mass = 18 u) to form a stable acylium ion. This would produce a fragment at m/z 180 .

  • Loss of Carbon Monoxide and Water (CO + H₂O): Following the initial loss of water, the resulting acylium ion at m/z 180 can further lose a molecule of carbon monoxide (mass = 28 u), leading to an ion at m/z 152 .

The following diagram illustrates the predicted ESI fragmentation pathways:

ESI_Fragmentation cluster_neg Negative Ion Mode (ESI⁻) cluster_pos Positive Ion Mode (ESI⁺) M_neg [C₈H₆NO₅]⁻ m/z 196 ([M-H]⁻) F152_neg [C₇H₆NO₃]⁻ m/z 152 M_neg->F152_neg - CO₂ (44) M_pos [C₈H₈NO₅]⁺ m/z 198 ([M+H]⁺) F180_pos [C₈H₆NO₄]⁺ m/z 180 M_pos->F180_pos - H₂O (18) F152_pos [C₇H₆NO₃]⁺ m/z 152 F180_pos->F152_pos - CO (28) Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Solution (1-10 µg/mL) Stock->Working EI EI-MS Analysis (Full Scan) Working->EI ESI ESI-MS/MS Analysis Working->ESI Interpret Correlate Spectra with Predicted Pathways EI->Interpret ESI_neg Negative Mode: Product Ion Scan of m/z 196 ESI->ESI_neg ESI_pos Positive Mode: Product Ion Scan of m/z 198 ESI->ESI_pos ESI_neg->Interpret ESI_pos->Interpret

Caption: General experimental workflow for the fragmentation analysis of this compound.

Conclusion

The mass spectrometric fragmentation of this compound is governed by the interplay of its carboxylic acid, methoxy, and nitro functional groups. Under high-energy Electron Ionization, extensive fragmentation is anticipated, with key losses of hydroxyl, nitro, and methoxy radicals. In contrast, soft Electrospray Ionization is expected to produce protonated or deprotonated molecular ions, which upon collision-induced dissociation, will primarily fragment via the loss of small neutral molecules such as carbon dioxide and water. The predicted fragmentation pathways and characteristic ions detailed in this guide provide a robust framework for the identification and structural elucidation of this compound in complex matrices.

References

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  • Pouget, J. P., et al. (1998). Oxidative decarboxylation of benzoic acid by peroxyl radicals. PubMed. Retrieved from [Link]

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  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

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  • ResearchGate. (n.d.). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. Retrieved from [Link]

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An In-Depth Technical Guide to the Physicochemical Characterization of 3-Methoxy-5-nitrobenzoic Acid: Melting Point and Solubility Profiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxy-5-nitrobenzoic acid (CAS No. 78238-12-7) is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis.[1][2] Its molecular structure, featuring a carboxylic acid group, a methoxy group, and a nitro group, imparts a unique combination of reactivity and physicochemical properties.[1] For researchers in synthetic chemistry and drug development, a precise understanding of its physical characteristics—primarily its melting point and solubility—is not merely academic. These parameters are critical for reaction design, purification strategy (e.g., recrystallization), formulation, and quality control.

This guide provides a comprehensive framework for the characterization of this compound. It moves beyond a simple data sheet to explain the causality behind experimental choices, offering robust, self-validating protocols that empower researchers to generate reliable data. While a definitive melting point for this compound is not consistently reported in publicly available literature, this guide furnishes the precise methodology required for its empirical determination.

Part 1: Melting Point Analysis

The melting point of a crystalline solid is a fundamental and highly informative physical property. It is recorded as a range: the temperature at which the first crystal begins to liquefy to the temperature at which the last crystal disappears. For a pure substance, this range is typically narrow (≤ 2°C). The presence of impurities causes both a depression of the melting point and a broadening of the melting range, a phenomenon grounded in the colligative properties of mixtures.

Reported Melting Point Data

A thorough review of chemical databases and supplier information did not yield a consistently reported, experimentally verified melting point for this compound.[1][2][3] This underscores the critical need for empirical determination in a laboratory setting before its use in sensitive applications. For context, related isomers such as 3-nitrobenzoic acid and 4-hydroxy-3-methoxy-5-nitrobenzoic acid have reported melting points of 139-141°C and 216-219°C, respectively.[4][5]

Experimental Protocol: Melting Point Determination by the Capillary Method

This protocol describes the definitive method for determining the melting point range using a modern digital apparatus. The underlying principle involves heating a small, powdered sample in a capillary tube at a controlled rate while observing the phase transition.

Apparatus and Materials:

  • Digital melting point apparatus (e.g., Mel-Temp)

  • Calibrated thermometer or internal temperature probe

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • This compound sample (must be completely dry)

Step-by-Step Methodology:

  • Sample Preparation (The "Why"): The sample must be a fine, homogenous powder to ensure uniform heat transfer and tight packing. Large crystals create air pockets, leading to inefficient heat distribution and an inaccurate, broad melting range.

    • Place a small amount of the crystalline sample on a clean, dry watch glass.

    • Gently crush the sample into a fine powder using a mortar and pestle.

    • Invert a capillary tube and press the open end into the powder until a small amount enters the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the powder firmly into the bottom. The final packed sample height should be 2-3 mm. A larger sample mass requires more energy for melting, which can artificially broaden the observed range.

  • Rapid Range-Finding Run (The "Why"): A preliminary, fast run prevents wasting time during the precise measurement. It provides an approximate melting temperature to inform the slow, accurate determination.

    • Place the packed capillary tube into the heating block of the apparatus.

    • Set the apparatus to heat at a rapid rate (e.g., 5-10°C per minute).

    • Observe the sample and record the approximate temperature at which it melts.

    • Allow the apparatus to cool to at least 20°C below this approximate temperature before proceeding. Never reuse a melted sample, as decomposition or polymorphic changes may have occurred.

  • Accurate Melting Point Determination (The "Why"): A slow heating rate (~1-2°C per minute) is crucial for accuracy. It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. If heated too quickly, the sample temperature will lag behind the thermometer reading, resulting in a recorded melting point that is erroneously high.

    • Insert a new, properly prepared capillary tube.

    • Rapidly heat the block to a temperature approximately 15-20°C below the approximate melting point found in the previous step.

    • Decrease the heating rate to 1-2°C per minute.

    • Observe the sample continuously. Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue observing and record the temperature (T₂) at which the last crystal just dissolves into liquid.

    • The official melting point is reported as the range T₁ – T₂.

  • Post-Measurement:

    • Turn off and cool the apparatus.

    • Dispose of the used capillary tube in a designated glass waste container.

Visualization: Melting Point Determination Workflow

MeltingPointWorkflow A Start: Dry Crystalline Sample B Grind to Fine Powder (Mortar & Pestle) A->B C Pack 2-3 mm in Capillary Tube B->C D Preliminary Run (Heat at 5-10°C/min) C->D E Determine Approximate M.P. D->E F Cool Apparatus >20°C Below Approx. M.P. E->F G Prepare New Sample F->G H Accurate Run (Heat at 1-2°C/min) G->H I Record T1: First Liquid Forms H->I J Record T2: Last Crystal Melts I->J K End: Report Range T1 - T2 J->K SolubilityWorkflow cluster_0 cluster_1 cluster_2 cluster_3 A Start: Sample + Water B Soluble? A->B C Test pH B->C Yes D Insoluble B->D No E Sample + 5% NaOH D->E F Soluble? E->F G Strong Acid Group (e.g., Carboxylic Acid) F->G Yes H Proceed to next test F->H No I Sample + 5% NaHCO3 H->I J Soluble? I->J K Confirms Carboxylic Acid (vs. Phenol) J->K Yes L Weak or Non-Acidic J->L No M Sample + Organic Solvent (e.g., Ethanol) L->M N Soluble? M->N O Soluble in Polar Organics N->O Yes P Insoluble N->P No

Caption: Logical workflow for the qualitative solubility testing of an organic acid.

Conclusion

References

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Melting Point Determination of 5-Methyl-2-nitrobenzoic Acid.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • CSUB Department of Chemistry. (n.d.). Lab 14: Qualitative Organic Analysis.
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  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds.
  • ChemicalBook. (2025). 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID | 15785-54-3.
  • University of Colorado Boulder. (n.d.). Experiment 1 – Melting Points.
  • Solubility of Things. (n.d.). 3-Methyl-2-nitrobenzoic acid.

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A Technical Guide to 3-Methoxy-5-nitrobenzoic Acid (5-Nitro-m-anisic acid): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Methoxy-5-nitrobenzoic acid, also known by its synonym 5-Nitro-m-anisic acid, is a substituted aromatic carboxylic acid that serves as a pivotal intermediate in advanced organic synthesis. Its unique structural arrangement, featuring methoxy, nitro, and carboxylic acid functional groups, makes it a versatile building block for complex molecular architectures. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. We will explore its fundamental physicochemical properties, detail a validated synthesis protocol with mechanistic insights, discuss its critical applications as a precursor in the development of novel therapeutics, outline analytical characterization methods, and provide comprehensive safety and handling protocols.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for its effective use in a research and development setting.

Nomenclature and Key Identifiers

The compound is recognized by several names and registry numbers, which are crucial for database searches and regulatory compliance.

IdentifierValueSource
IUPAC Name This compound[1]
Synonyms 5-Nitro-m-anisic acid, 3-Nitro-5-methoxybenzoic acid[1]
CAS Number 78238-12-7[1][2]
Molecular Formula C₈H₇NO₅[2][]
InChIKey QXIIPLXNJAJOMR-UHFFFAOYSA-N[1][]
Canonical SMILES COC1=CC(=CC(=C1)[O-])C(=O)O[1][4]
Physicochemical Data

The following table summarizes the key physical and chemical properties essential for experimental design, including reaction setup, solvent selection, and purification.

PropertyValueSource
Molecular Weight 197.14 g/mol [1][2][][4]
Appearance White to light yellow crystalline powderN/A
Solubility Soluble in organic solvents like ethanol, DMSO; limited solubility in water.[5]
Storage Conditions Store at 2°C - 8°C in a tightly sealed container.[4]
Topological Polar Surface Area (TPSA) 89.67 Ų[6]
LogP (Computed) 1.3016[6]

Synthesis Pathway: Electrophilic Nitration of m-Anisic Acid

The most common and efficient synthesis of this compound is achieved through the electrophilic aromatic substitution (nitration) of its precursor, 3-methoxybenzoic acid (m-anisic acid).

Mechanistic Rationale: Regioselectivity

The outcome of the nitration reaction is dictated by the directing effects of the substituents on the benzene ring.

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

  • Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group because it withdraws electron density from the ring.

The C5 position is meta to the carboxylic acid group and ortho to the methoxy group. However, the position para to the methoxy group (C6) is sterically hindered by the adjacent carboxylic acid. The other ortho position (C2) is also a possibility. The directing power of these groups results in the nitronium ion (NO₂⁺) predominantly adding to the C5 position, which satisfies the directing preference of the deactivating group and is one of the activated positions of the methoxy group.

G cluster_synthesis Synthesis Workflow Start 3-Methoxybenzoic Acid (m-Anisic Acid) Reaction Electrophilic Aromatic Substitution (Nitration) Start->Reaction Reagents Nitrating Mixture (HNO₃ / H₂SO₄) Reagents->Reaction Generates NO₂⁺ Quench Ice Water Quench & Precipitation Reaction->Quench Crude Product Mixture Product This compound Purify Filtration & Recrystallization Quench->Purify Final Pure Product Purify->Final

Caption: Synthesis of this compound via nitration.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from standard procedures for the nitration of substituted benzoic acids.[7]

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 15.2 g (0.1 mol) of 3-methoxybenzoic acid to 50 mL of concentrated sulfuric acid. Stir until fully dissolved and cool the mixture to 0-5°C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid (68%) to 15 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Addition: Slowly add the nitrating mixture dropwise to the dissolved 3-methoxybenzoic acid solution over 30-45 minutes. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent over-nitration or side reactions. The temperature must be maintained below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional hour, then let it slowly warm to room temperature and stir for 2-3 hours.

  • Work-up: Pour the reaction mixture slowly and carefully onto 200 g of crushed ice with constant stirring. This will precipitate the crude this compound.

  • Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product.

Key Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a crucial starting material or intermediate.

Intermediate for FtsZ Protein Inhibitors

One of the most significant applications is its use as a precursor to 3-Methoxy-5-nitrobenzamide .[8] This amide is a key building block in the synthesis of novel antibacterial agents that target the bacterial cell division protein FtsZ.[8] FtsZ is a crucial protein that forms a ring structure (Z-ring) at the site of cell division in many bacteria. Inhibitors based on the 3-methoxybenzamide scaffold, such as PC190723, have shown potent activity against Gram-positive bacteria like Staphylococcus aureus by disrupting the formation of this Z-ring, leading to cell death.[8]

Precursor for STING Agonist Research

The nitrobenzamide derivatives, for which this compound is a precursor, are also being investigated in immunology as potential Stimulator of Interferon Genes (STING) agonists.[8] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers the production of type I interferons and other inflammatory cytokines, making it a promising target for cancer immunotherapy and vaccine adjuvants.

G cluster_application Application Workflow Start 3-Methoxy-5- nitrobenzoic Acid Step1 Amidation Start->Step1 Intermediate 3-Methoxy-5- nitrobenzamide Step1->Intermediate Step2a Further Synthesis Intermediate->Step2a Step2b Further Synthesis Intermediate->Step2b App1 FtsZ Inhibitors (Antibacterial Agents) Step2a->App1 App2 STING Agonists (Immunomodulators) Step2b->App2

Caption: Role as an intermediate in developing therapeutic agents.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for assessing the purity of this compound and monitoring reaction progress. A similar method for a related isomer provides a strong basis for a protocol.[9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (MeCN) and water with 0.1% formic acid. Causality: Formic acid is used to acidify the mobile phase, ensuring the carboxylic acid group remains protonated for better peak shape and retention. It is also MS-compatible.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or methanol.

G cluster_hplc HPLC Analysis Workflow Sample Sample Preparation (Dissolve in Methanol) Inject Inject into HPLC System Sample->Inject Separation Separation on C18 Column (Mobile Phase: ACN/H₂O) Inject->Separation Detection UV Detection (254 nm) Separation->Detection Analysis Data Analysis (Purity Assessment) Detection->Analysis

Caption: A typical workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the molecule. The expected spectrum in a solvent like DMSO-d₆ would show:

  • A singlet for the methoxy (-OCH₃) protons around 3.9 ppm.[10]

  • Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the three protons on the benzene ring.

  • A broad singlet at a higher chemical shift (>13 ppm) for the carboxylic acid (-COOH) proton.

Safety, Handling, and Storage

Proper handling is crucial due to the hazardous nature of the compound. The information is aggregated from GHS classifications.[1][4]

GHS Hazard Classification
PictogramSignal WordHazard Statements

Warning H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure eyewash stations and safety showers are readily accessible.[11]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[11][12]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[12]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.

  • Handling Practices: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust. Wash hands thoroughly after handling.[11] Keep away from incompatible materials such as strong oxidizing agents.[12]

Storage and Stability

Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly closed and store at the recommended temperature of 2°C - 8°C to ensure long-term stability.[4]

Conclusion

This compound is a chemical intermediate of significant value to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its well-defined synthesis, driven by predictable electronic effects, and its role as a key precursor for developing novel antibacterial and immunomodulatory agents, underscore its importance. By adhering to the detailed synthesis, analysis, and safety protocols outlined in this guide, researchers can confidently and safely leverage this compound to advance their scientific objectives.

References

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The Molecular Architecture: Understanding the Substituent Effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Reactivity of the Nitro Group on 3-Methoxy-5-nitrobenzoic Acid: A Synthetic Chemist's Perspective

Abstract

This technical guide provides a detailed analysis of the chemical reactivity of this compound, with a specific focus on the transformations of its nitro group. The molecule's reactivity is dictated by a complex interplay of three distinct functional groups: a strongly deactivating, meta-directing nitro group (-NO₂); a deactivating, meta-directing carboxylic acid group (-COOH); and an activating, ortho,para-directing methoxy group (-OCH₃). While the aromatic ring itself is significantly deactivated towards electrophilic aromatic substitution, the nitro group serves as a critical synthetic handle, primarily through its reduction to an amino group. This transformation to 3-Amino-5-methoxybenzoic acid is a cornerstone reaction, unlocking access to a variety of important scaffolds for pharmaceutical and materials science research. This guide will dissect the electronic landscape of the core structure, evaluate potential reaction pathways, and provide detailed, field-proven protocols for the selective reduction of the nitro moiety.

The reactivity of any substituted benzene ring is a direct consequence of the electronic properties of its substituents. In this compound, we have a competing system of one electron-donating group (EDG) and two electron-withdrawing groups (EWGs).

  • Nitro Group (-NO₂): This is one of the most powerful EWGs in organic chemistry. It deactivates the aromatic ring towards electrophilic attack through both a strong inductive effect (-I) and a resonance effect (-R). For electrophilic aromatic substitution (EAS), it is a strong meta-director.[1][2][3] Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a suitable leaving group.[4][5][6]

  • Carboxylic Acid Group (-COOH): This group is also an EWG and deactivates the ring towards EAS, acting as a meta-director.[1][2] Its deactivating effect is less pronounced than that of the nitro group.

  • Methoxy Group (-OCH₃): The methoxy group is an activating group. While it is electron-withdrawing inductively (-I) due to the oxygen's electronegativity, its powerful electron-donating resonance effect (+R) is dominant, enriching the electron density of the ring, particularly at the ortho and para positions.[7]

Table 1: Summary of Substituent Properties
SubstituentElectronic EffectRing Activity (towards EAS)Directing Effect (for EAS)
-NO₂ Electron-Withdrawing (-I, -R)Strongly Deactivatingmeta
-COOH Electron-Withdrawing (-I, -R)Deactivatingmeta
-OCH₃ Electron-Donating (+R > -I)Activatingortho, para

The Electronic Landscape and Aromatic Ring Reactivity

The arrangement of these three groups on the benzene ring creates a unique electronic environment that heavily influences its reaction pathways.

G cluster_0 This compound aromatic_ring C1-C6 Benzene Ring COOH -COOH (EWG, meta-director) aromatic_ring->COOH Withdraws e⁻ NO2 -NO₂ (Strong EWG, meta-director) aromatic_ring->NO2 Withdraws e⁻ C1 C1 COOH->C1 @ Pos 1 OCH3 -OCH₃ (EDG, o,p-director) OCH3->aromatic_ring Donates e⁻ C3 C3 OCH3->C3 @ Pos 3 C5 C5 NO2->C5 @ Pos 5

Electronic influences of substituents on the aromatic core.
Electrophilic Aromatic Substitution (EAS)

The presence of two strong deactivating groups (-NO₂ and -COOH) renders the aromatic ring highly electron-deficient and thus, resistant to attack by electrophiles.[8][9] While the methoxy group does activate the ring, its effect is largely overcome by the powerful deactivation from the other two substituents. Any potential EAS reaction would be sluggish and require harsh conditions. The directing effects are also in conflict: the methoxy group directs to positions 2, 4, and 6, while the nitro and carboxylic acid groups direct to the already substituted positions. Therefore, further substitution on the ring is synthetically challenging and generally not a preferred reactive pathway.

Nucleophilic Aromatic Substitution (SNAr)

A standard SNAr reaction requires two key features: (1) one or more strong electron-withdrawing groups, and (2) a good leaving group, such as a halide, positioned ortho or para to the EWG.[4][6] this compound lacks a conventional leaving group. The substituents (-OCH₃, -COOH) are not readily displaced by nucleophiles under standard SNAr conditions. The meta arrangement of the EWGs relative to each other also fails to provide the necessary resonance stabilization for a Meisenheimer complex intermediate, which is crucial for the reaction to proceed.[6] Consequently, SNAr is not a viable reactive pathway for this molecule.

The Primary Reactive Pathway: Reduction of the Nitro Group

The most synthetically valuable and reliable transformation involving this compound is the reduction of the nitro group to a primary amine (-NH₂) . This reaction converts the starting material into 3-Amino-5-methoxybenzoic acid , a versatile building block.[10][11] This conversion fundamentally changes the electronic character of the molecule, replacing a powerful EWG with a strong EDG, thereby opening up new avenues for subsequent chemical modifications.

Catalytic Hydrogenation

This is often the cleanest method for nitro group reduction, producing water as the only byproduct.

  • Causality Behind Experimental Choices: The choice of catalyst (e.g., Palladium on Carbon, Platinum(IV) oxide) is critical. Pd/C is highly effective and widely used due to its efficiency and relative cost-effectiveness. The solvent must be inert to hydrogenation and capable of dissolving the starting material; alcohols like ethanol or methanol are common choices. The reaction is run under a positive pressure of hydrogen gas to ensure a sufficient supply of the reducing agent to the catalyst surface.

Protocol 3.1.1: Catalytic Hydrogenation using Pd/C

  • Vessel Preparation: To a heavy-walled hydrogenation flask, add this compound (1.0 eq).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (typically 5-10 mol %). The catalyst should be handled carefully as it can be pyrophoric.

  • Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the substrate.

  • Inerting: Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas (typically from a balloon or a pressurized cylinder) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Once complete, carefully vent the hydrogen and purge the system again with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-5-methoxybenzoic acid, which can be further purified by recrystallization.

Metal-Acid Reduction (e.g., SnCl₂)

Reduction using metals in acidic media is a classic and robust method. Tin(II) chloride (SnCl₂) in a polar protic solvent is particularly effective and common for laboratory-scale synthesis.

  • Causality Behind Experimental Choices: Tin(II) chloride is a mild reducing agent that is highly selective for the nitro group, leaving other functional groups like the carboxylic acid and ether linkage intact. The reaction is typically run in ethanol to dissolve the substrate, and concentrated hydrochloric acid is often added to facilitate the reaction and protonate the resulting amine, forming a salt which can sometimes aid in purification.

Experimental Workflow: Synthesis of 3-Amino-5-methoxybenzoic acid via SnCl₂ Reduction

This section provides a self-validating, step-by-step protocol for the reduction of the nitro group.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 5.0 g, 25.4 mmol) in ethanol (100 mL).

  • Reagent Addition: To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 28.6 g, 127 mmol, 5.0 eq) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Quenching & pH Adjustment: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate the tin salts. Adjust the pH to ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL). The product will move into the organic layer.

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-Amino-5-methoxybenzoic acid.

Data Presentation and Characterization
CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceExpected YieldMelting Point (°C)
This compound C₈H₇NO₅197.14Off-white to yellow solid-197-200
3-Amino-5-methoxybenzoic acid C₈H₉NO₃167.16Solid>85%149-153
Workflow Visualization

G start Start: This compound dissolve 1. Dissolve in Ethanol start->dissolve add_reagent 2. Add SnCl₂·2H₂O dissolve->add_reagent reflux 3. Heat to Reflux (2-4h) Monitor by TLC add_reagent->reflux cool 4. Cool to Room Temp reflux->cool neutralize 5. Neutralize with NaHCO₃ (aq) pH ~7-8 cool->neutralize extract 6. Extract with Ethyl Acetate neutralize->extract wash_dry 7. Wash, Dry (Na₂SO₄), & Concentrate extract->wash_dry purify 8. Recrystallize wash_dry->purify end Final Product: 3-Amino-5-methoxybenzoic Acid purify->end

Experimental workflow for the reduction of this compound.

Conclusion: Synthetic Utility and Field Applications

References

  • Vedantu. (n.d.). Is nitrobenzene more reactive than benzoic acid for class 11 chemistry CBSE. Retrieved from [Link]

  • askIITians. (2025, March 8). Is nitrobenzene more reactive than benzoic acid for electrophilic substitution?. Retrieved from [Link]

  • Quora. (2021, June 11). Which of the following is more reactive among benzene, Nitro benzene, benzoic acid and phenol?. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • Quora. (2017, February 19). Why does Nitrobenzene lower the reactivity of Benzene ring?. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Direct methoxylation of nitroarenes and nitroazaarenes with alkaline methoxides via nucleophilic displacement of an aromatic hydrogen atom. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Quora. (2022, September 5). Why does nitrobenzene undergo an electrophilic aromatic substitution reaction at meta position? Can you explain why the NO2 group is meta directing towards electrophobic aromatic substitution?. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]

  • SLS. (n.d.). 3-Amino-5-methoxybenzoic acid, 97%. Retrieved from [Link]

Sources

3-Methoxy-5-nitrobenzoic acid: A Strategic Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Versatility

In the landscape of organic synthesis, particularly within the realm of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. 3-Methoxy-5-nitrobenzoic acid has emerged as a preeminent synthetic building block due to the orthogonal reactivity of its three constituent functional groups: a carboxylic acid, a nitro group, and a methoxy group. This trifecta of functionalities, strategically positioned on an aromatic scaffold, provides chemists with a powerful tool to construct complex molecular architectures.

The electron-withdrawing nature of the nitro and carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution, while the methoxy group acts as a mild activator and ortho-, para-director. More importantly, the distinct chemical nature of each group allows for selective transformations. The carboxylic acid is a handle for esterification and amidation, the nitro group is a precursor to a nucleophilic amine, and the methoxy group can potentially be cleaved to reveal a phenol. This guide provides a detailed exploration of the properties, key transformations, and strategic applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's physical properties and safety profile is paramount for its successful and safe implementation in any synthetic protocol.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 78238-12-7[1][2]
Molecular Formula C₈H₇NO₅[1][2][3]
Molecular Weight 197.14 g/mol [1][2][4]
Appearance Solid-
Storage Store at room temperature or 2°C - 8°C[4][5]

GHS Hazard Classification:

According to aggregated GHS information, this compound is associated with the following hazards[1]:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Handling and Safety Precautions: Safe handling is crucial. Always use this chemical in a well-ventilated area, preferably a fume hood.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[6] Ensure that eyewash stations and safety showers are readily accessible.[6] In case of contact with eyes, rinse cautiously with water for several minutes.[6] If on skin, wash with plenty of soap and water.[6] If swallowed, call a poison center or doctor.[6]

Core Synthetic Transformations: A Practical Guide

The synthetic utility of this compound lies in the selective manipulation of its functional groups. This section details the most critical transformations, providing both the rationale and detailed experimental protocols.

Diagram: Key Reactive Sites

Caption: Functional group map of this compound.

A. Transformation of the Nitro Group: Gateway to Amines

The reduction of the aromatic nitro group to an amine is arguably the most powerful transformation of this building block. It converts a strongly deactivating, electron-withdrawing group into a strongly activating, nucleophilic amine, opening a vast number of subsequent synthetic possibilities, including amide bond formations, sulfonamide synthesis, and diazotization reactions.

Causality Behind Method Selection: The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.

  • Catalytic Hydrogenation (H₂, Pd/C): This method is very clean, with byproducts being water and the consumed hydrogen gas. It is often the preferred method for its efficiency. However, it is not selective if other reducible groups (e.g., alkenes, alkynes) are present.

  • Metal/Acid Reduction (SnCl₂/HCl, Fe/HCl, Zn/HCl): These are robust, classic methods that are highly effective for nitro group reduction.[7] Tin(II) chloride (SnCl₂) is particularly useful as it is a milder option and can be used with substrates sensitive to the harshness of catalytic hydrogenation.[8]

This protocol describes the reduction of the nitro group to form 3-amino-5-methoxybenzoic acid.

Diagram: Nitro Group Reduction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Dissolve this compound in Ethanol B Add SnCl2·2H2O solution in conc. HCl A->B C Heat mixture to reflux (e.g., 78°C) B->C D Monitor reaction by TLC until starting material is consumed C->D E Cool to RT and pour onto ice D->E F Neutralize with aq. NaOH to precipitate tin salts E->F G Filter the mixture F->G H Adjust pH of filtrate to ~6 to precipitate product G->H I Isolate product via suction filtration H->I

Caption: Step-by-step workflow for the reduction of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) in concentrated hydrochloric acid. Add this solution slowly to the flask containing the starting material.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice.

  • Neutralization & Filtration: Basify the mixture by slowly adding a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is >10. This will precipitate tin salts. Filter the mixture through a pad of celite, washing with water.

  • Product Precipitation: Transfer the filtrate to a clean beaker and carefully acidify with an acid like acetic acid or dilute HCl to a pH of approximately 6. The desired product, 3-amino-5-methoxybenzoic acid, will precipitate out of the solution.

  • Isolation: Collect the solid product by suction filtration, wash with cold water, and dry under vacuum.

B. Transformations of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for forming esters and amides, two of the most common functional groups in pharmaceuticals.

Esterification is often used to mask the polarity of the carboxylic acid, improve bioavailability, or to serve as a protecting group. The Fischer-Speier esterification is a classic acid-catalyzed method.[9][10]

Causality Behind Experimental Choices: This reaction is an equilibrium process.[11] To drive the reaction towards the ester product, an excess of the alcohol is used, which acts as both a reagent and the solvent. The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[9]

This protocol details the synthesis of Methyl 3-methoxy-5-nitrobenzoate.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask containing this compound (1.0 eq), add a large excess of anhydrous methanol (e.g., 10-20 eq), which serves as the solvent and reagent.[11]

  • Catalyst Addition: Place the flask in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).[9]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-5 hours. Monitor the reaction by TLC.[9][11]

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.[9]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude ester.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography.[9]

Amide bond formation is a cornerstone of drug development. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of an unreactive ammonium carboxylate salt.[12] Therefore, the carboxylic acid must first be activated using a coupling reagent.

Causality Behind Experimental Choices: Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) convert the carboxylic acid into a highly reactive activated ester. This intermediate is then susceptible to nucleophilic attack by the amine. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is used to mop up the acid generated during the reaction without competing with the primary amine nucleophile.[13]

This protocol describes the general procedure for coupling this compound with a primary or secondary amine.

Diagram: Amide Coupling Workflow

G A Combine Carboxylic Acid (1 eq) and Amine (1.1 eq) in DMF B Add DIPEA (2.5 eq) A->B C Add HATU (1.2 eq) portion-wise at 0°C B->C D Stir at Room Temperature (2-16 h) C->D E Monitor by TLC D->E F Quench with Water E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash organic layer with LiCl (aq), Brine G->H I Dry (Na2SO4), Filter, Concentrate H->I J Purify by Column Chromatography I->J

Sources

Biological activity of 3-Methoxy-5-nitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-Methoxy-5-nitrobenzoic Acid Derivatives

Authored by a Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, and among these, the nitro-substituted variants have garnered significant attention. The inclusion of a nitro group, a potent electron-withdrawing moiety, profoundly influences the molecule's electronic properties, often bestowing it with unique pharmacological capabilities.[1] This guide focuses on a specific, yet promising, subclass: This compound derivatives .

This document is crafted for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of these compounds. We will delve into their antimicrobial and anticancer properties, supported by mechanistic insights, quantitative data, and detailed experimental protocols. Our objective is to not only present the current state of knowledge but also to illuminate the path for future research and development in this exciting area.

The Core Moiety: Understanding this compound

This compound serves as a versatile starting material for the synthesis of a diverse array of derivatives. Its structure, characterized by a methoxy group and a nitro group at the meta positions relative to the carboxylic acid, provides a unique electronic and steric landscape for chemical modification.

Synthesis of the Core Structure

The synthesis of the parent compound, this compound, can be achieved through several routes. A common and efficient method involves the nitration of 3-methoxybenzoic acid.

Protocol 1: Nitration of 3-Methoxybenzoic Acid

Objective: To synthesize this compound.

Materials:

  • 3-Methoxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Distilled water

  • Beakers, magnetic stirrer, and other standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a flask, dissolve 3-methoxybenzoic acid in concentrated sulfuric acid. The dissolution should be performed in an ice bath to manage the exothermic reaction.

  • Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified duration to ensure complete nitration.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the precipitate with cold distilled water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product under vacuum.

Antimicrobial Activity: A New Frontier in Combating Resistance

Nitroaromatic compounds, including derivatives of this compound, have emerged as a promising class of antimicrobial agents. Their mechanism of action is often multifaceted, making them effective against a broad spectrum of pathogens and potentially circumventing existing resistance mechanisms.

Mechanism of Antimicrobial Action

The antimicrobial efficacy of nitrobenzoate derivatives is frequently linked to the reductive activation of the nitro group by microbial nitroreductases.[2][3] This process generates reactive nitrogen species (RNS) that can induce significant cellular damage, leading to microbial cell death.[2]

// Nodes Nitro_Derivative [label="Nitroaromatic Derivative\n(Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitroreductase [label="Microbial\nNitroreductase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reactive_Intermediates [label="Reactive Nitrogen\nSpecies (RNS)", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Damage [label="Cellular Damage\n(DNA, Proteins, Lipids)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Death [label="Microbial Cell Death", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Nitro_Derivative -> Nitroreductase [label="Enzymatic\nReduction"]; Nitroreductase -> Reactive_Intermediates [label="Generates"]; Reactive_Intermediates -> Cellular_Damage [label="Induces"]; Cellular_Damage -> Cell_Death [label="Leads to"]; } }

Caption: Reductive activation of nitroaromatic compounds.

Antibacterial and Antitubercular Potential

A significant body of research highlights the activity of nitrobenzoate esters against Mycobacterium tuberculosis (Mtb).[2] These compounds often act as prodrugs, requiring activation by mycobacterial enzymes.[2] While specific data for this compound derivatives is emerging, the broader class of nitrobenzoates has shown very interesting antitubercular activity that warrants further exploration.[4] The presence of nitro groups appears to be more critical for this activity than the pKa of the corresponding free acid.[4]

Compound Class Target Organism MIC (μg/mL) Reference
4-Nitrobenzoic acidM. tuberculosis complexInhibitory[2]
3,5-Dinitro estersM. tuberculosis H37RvVaries (lipophilicity dependent)[2]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

Objective: To determine the antimicrobial activity of this compound derivatives against various bacterial strains.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline

  • 0.5 McFarland standard

  • Sterile swabs

  • Sterile cork borer (6 mm)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize MHA according to the manufacturer's instructions. Pour the molten agar into sterile petri dishes and allow it to solidify.[1]

  • Inoculum Preparation: Suspend a few colonies of the test bacterium from a fresh culture in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.[1]

  • Seeding the Plates: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of the MHA plate to create a lawn of bacteria.[1]

  • Well Creation: Use a sterile cork borer to create uniform wells in the seeded agar.[1]

  • Application of Test Compounds: Carefully add a defined volume of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The exploration of nitrobenzoate derivatives as anticancer agents is a burgeoning field of research.[2] Their mechanisms of action can be diverse, including the induction of apoptosis and the inhibition of cancer cell migration.[2] Benzoic acid derivatives, in general, are known to retard cancer cell growth, with some acting as inhibitors of histone deacetylases (HDAC).[5]

Potential Mechanisms in Oncology

While the precise anticancer mechanisms of this compound derivatives are still under investigation, insights can be drawn from related compounds. For instance, some nitroimidazole derivatives have shown efficacy against breast and lung cancer cell lines.[2] Additionally, certain benzoic acid derivatives have been found to inhibit tyrosine kinase domains, which are crucial for cancer cell signaling.[6]

// Nodes Benzoic_Derivative [label="Benzoic Acid\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HDAC [label="Histone Deacetylases\n(HDAC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Growth_Arrest [label="Cell Growth Arrest", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Benzoic_Derivative -> HDAC [label="Inhibits"]; Benzoic_Derivative -> ROS [label="Increases"]; HDAC -> Cell_Growth_Arrest [label="Promotes\n(Inhibition leads to arrest)"]; ROS -> Apoptosis [label="Induces"]; }

Caption: Potential anticancer mechanisms of benzoic acid derivatives.

Cytotoxicity Data for Related Compounds
Compound Class Target Cell Line(s) Activity Measurement (IC₅₀) Reference
Quinazolinone DerivativesMCF-7 (Breast Cancer)100 µM/ml[1][6]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridsMCF-7 (Breast Cancer)15.6 µM[1][6]
Nitroimidazole derivativesBreast Cancer (4T1, MDA-MB-231), Lung Cancer (A549)1.5 - 18.8 µM[2]
Experimental Protocol: MTT Cell Viability Assay

Objective: To assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours at 37°C. Viable cells will reduce the yellow MTT to a purple formazan product.[1]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions and Concluding Remarks

The derivatives of this compound represent a versatile and promising scaffold in drug discovery. The evidence presented in this guide, drawn from the broader class of nitrobenzoates, underscores their potential as lead compounds for the development of novel antimicrobial and anticancer agents.[2]

Future research should focus on:

  • Synthesis of a diverse library of this compound derivatives to establish clear structure-activity relationships.

  • In-depth mechanistic studies to elucidate the specific molecular targets of these compounds in both microbial and cancer cells.

  • Pharmacokinetic and toxicological profiling of the most potent derivatives to assess their drug-like properties.

By systematically exploring the chemical space around the this compound core, the scientific community can unlock its full therapeutic potential and contribute to the development of next-generation medicines.

References

  • The Multifaceted Biological Activities of Nitrobenzoate Deriv
  • A Technical Guide to the Biological Activities of Substituted Nitrobenzoic Acids. Benchchem.
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  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica.

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The Strategic deployment of 3-Methoxy-5-nitrobenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient development of novel therapeutics. Among these, 3-Methoxy-5-nitrobenzoic acid has emerged as a pivotal building block, offering a unique combination of functional groups that medicinal chemists can exploit to synthesize a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, derivatization, and application of this compound in the development of innovative treatments, with a particular focus on its role in the creation of potent antibacterial agents and immuno-oncology therapeutics.

Physicochemical Properties and Synthesis

This compound is a nitroaromatic compound with the chemical formula C₈H₇NO₅ and a molecular weight of 197.14 g/mol . Its structure, featuring a carboxylic acid, a methoxy group, and a nitro group on a benzene ring, provides a rich platform for chemical modification.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 78238-12-7[1]
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.14 g/mol [1]
Appearance Solid[2]
Melting Point 149-153 °C

The synthesis of this compound is not widely detailed in common literature, however, analogous compounds can be synthesized through nitration of the corresponding methoxybenzoic acid. For instance, a related compound, methyl 3-methyl-2-nitrobenzoate, is prepared by the nitration of methyl 3-methylbenzoate using a mixture of nitric acid and acetic anhydride.[3]

Derivatization of this compound: Paving the Way for Bioactivity

The true potential of this compound in medicinal chemistry is unlocked through its derivatization into key intermediates. The nitro and carboxylic acid functionalities serve as primary handles for chemical manipulation.

Reduction of the Nitro Group: Synthesis of 3-Amino-5-methoxybenzoic Acid

A crucial first step in many synthetic pathways is the reduction of the nitro group to an amine. This transformation is typically achieved with high efficiency using standard reducing agents.

Experimental Protocol: Synthesis of 3-Amino-5-methoxybenzoic Acid

  • Dissolution: Dissolve this compound in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain 3-Amino-5-methoxybenzoic acid.

This amino derivative is a key precursor for a wide range of further chemical modifications.[2][4]

Amide Formation: Synthesis of 3-Methoxy-5-nitrobenzamide

The carboxylic acid group can be readily converted to an amide, a common functional group in many drug molecules.

Experimental Protocol: Synthesis of 3-Methoxy-5-nitrobenzamide

  • Activation of Carboxylic Acid: Convert this compound to its acid chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Amidation: In a separate flask, dissolve the desired amine (e.g., ammonia for the primary amide) in a suitable solvent.

  • Reaction: Slowly add the freshly prepared acid chloride solution to the amine solution at a low temperature (e.g., 0 °C) to control the exothermic reaction.

  • Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

A similar procedure for a related compound, 3-Methoxy-4-nitrobenzamide, involves bubbling ammonia gas through a solution of the corresponding acid chloride.[5]

Application in the Development of FtsZ Inhibitors: A New Frontier in Antibacterial Therapy

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. The bacterial cell division protein FtsZ has emerged as a promising target due to its essential role in bacterial cytokinesis and its high conservation across many bacterial species.[6] Derivatives of 3-methoxybenzamide, synthesized from this compound, have shown potent inhibitory activity against FtsZ.

Mechanism of Action of 3-Methoxybenzamide Derivatives

These compounds do not prevent the polymerization of FtsZ monomers into protofilaments. Instead, they are believed to bind to a site on the FtsZ protein that stabilizes the polymeric form. This hyper-stabilization of the FtsZ polymers disrupts the dynamic assembly and disassembly of the Z-ring, a structure crucial for bacterial cell division, ultimately leading to cell death.[7]

FtsZ_Inhibition cluster_moa Mechanism of Action 3-Methoxy-5-nitrobenzoic_acid 3-Methoxy-5- nitrobenzoic Acid Reduction_Amidation Reduction & Amidation 3-Methoxy-5-nitrobenzoic_acid->Reduction_Amidation 3-Amino-5-methoxybenzamide 3-Amino-5- methoxybenzamide Reduction_Amidation->3-Amino-5-methoxybenzamide Further_Synthesis Further Synthetic Steps 3-Amino-5-methoxybenzamide->Further_Synthesis FtsZ_Inhibitor FtsZ Inhibitor (e.g., PC190723) Further_Synthesis->FtsZ_Inhibitor Z-ring_Formation Dynamic Z-ring Formation FtsZ_Inhibitor->Z-ring_Formation Inhibits Dynamics FtsZ_Inhibitor->Z-ring_Formation FtsZ_Monomers FtsZ Monomers FtsZ_Polymerization Polymerization FtsZ_Monomers->FtsZ_Polymerization FtsZ_Polymerization->Z-ring_Formation Cell_Division Bacterial Cell Division Z-ring_Formation->Cell_Division Stabilization Stabilization Inhibition Inhibition STING_Pathway Nitrobenzamide_Derivative Nitrobenzamide-based STING Agonist STING_Dimer STING Dimer (ER) Nitrobenzamide_Derivative->STING_Dimer Binds to Activation Activation & Conformational Change STING_Dimer->Activation Translocation Translocation to Golgi Activation->Translocation TBK1_IRF3_Activation TBK1/IRF3 Activation Translocation->TBK1_IRF3_Activation Type_I_IFN Type I Interferon Production TBK1_IRF3_Activation->Type_I_IFN DC_Activation Dendritic Cell Activation Type_I_IFN->DC_Activation T-cell_Priming T-cell Priming DC_Activation->T-cell_Priming Anti-tumor_Immunity Anti-tumor Immunity T-cell_Priming->Anti-tumor_Immunity

Caption: Simplified signaling pathway of STING activation by a nitrobenzamide-based agonist.

Synthesis of STING Agonist Antibody-Drug Conjugates (ADCs)

A promising strategy to enhance the therapeutic window of STING agonists is their incorporation into antibody-drug conjugates (ADCs). This approach allows for the targeted delivery of the STING agonist to tumor cells, minimizing systemic side effects. A patent for a STING agonist ADC platform describes the use of a 4-amino-3-methoxybenzamide intermediate, which can be synthesized from this compound. [8] Table 3: Biological Activity of a Representative Non-nucleotide STING Agonist

CompoundTargetAssayActivityReference
STING agonist-3 STINGLuciferase Reporter AssaypEC50 = 7.5[9]
STING agonist-3 STINGBinding AssaypIC50 = 9.5[9]

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in medicinal chemistry. Its strategic functionalization provides access to a rich chemical space, enabling the development of novel therapeutic agents with diverse mechanisms of action. The successful application of its derivatives as potent FtsZ inhibitors highlights its potential in combating antibiotic resistance. Furthermore, the emerging role of nitrobenzamide-based compounds as STING agonists opens up exciting new possibilities in the field of cancer immunotherapy.

Future research in this area will likely focus on the further optimization of these lead compounds to improve their pharmacokinetic and pharmacodynamic properties. The development of more efficient and scalable synthetic routes starting from this compound will also be crucial for their translation into clinical candidates. The continued exploration of the chemical space around this scaffold promises to yield a new generation of innovative medicines to address unmet medical needs.

References

  • Ahumada-Santos, Y. P., et al. (2023). Antibacterial Effect against Methicillin-Resistant Staphylococcus aureus (MRSA)
  • Mackman, R. L., et al. (2001). 3-Methoxy-4-nitrobenzamide synthesis. ChemicalBook.
  • Conjug
  • In-Depth Technical Guide to the Discovery and Synthesis of STING Agonist-18. (n.d.). Benchchem.
  • Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of.... (n.d.).
  • 3-Amino-5-methoxybenzoic acid. (n.d.). Biosynth.
  • Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjug
  • Development of a Light-Activated STING Agonist. (2023).
  • Unlocking Cancer Immunotherapy: The Potential of Nucleotide Analogs as STING Agonists. (2024).
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). PMC.
  • STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments. (n.d.).
  • MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). (n.d.).
  • Tumour-specific STING agonist synthesis via a two-component prodrug system. (2025).
  • 3-Amino-5-methoxybenzoic acid, | 694428-1G | SIGMA-ALDRICH | SLS. (n.d.). SLS.
  • This compound | 78238-12-7 | FM67871. (n.d.). Biosynth.
  • 3-Amino-5-methoxybenzoic acid 97 74165-74-5. (n.d.). Sigma-Aldrich.
  • An In-depth Technical Guide to the Synthesis of 3-Nitro-4-phenylmethoxybenzamide. (n.d.). Benchchem.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (n.d.). MDPI.
  • Preparation method of 3-methoxy-2-nitrobenzoate. (n.d.).
  • Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains. (n.d.). PubMed.
  • TO Deriv
  • Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ. (n.d.). PMC.
  • The Potential of STING Agonists Is Explored in Cancer. (2022). Targeted Oncology.
  • In vitro analysis of the minimal inhibitory concentration values of different generations of anti-methicillin-resistant Staphylococcus aureus antibiotics. (2018). PubMed.
  • STING agonists activate tumor cells and fibroblasts. (n.d.).
  • Flowchart of the main steps in FtsZ inhibition confirmation. (n.d.).

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Methodological & Application

Application Notes and Protocols: Nitration of 3-Methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Nitrated 3-Methoxybenzoic Acids

Nitrated derivatives of 3-methoxybenzoic acid are valuable intermediates in the fields of medicinal chemistry and materials science. The introduction of a nitro group onto the aromatic ring serves two primary strategic purposes. Firstly, it significantly alters the electronic properties of the molecule, influencing the acidity of the carboxylic acid and the reactivity of the aromatic ring towards further functionalization. Secondly, the nitro group is a versatile functional handle that can be readily reduced to an amine, opening pathways to a diverse array of substituted anilines which are key pharmacophores in many drug candidates. For instance, these structures form the backbone of compounds investigated as aromatase inhibitors and other therapeutic agents.[1]

This application note provides a detailed guide to the nitration of 3-methoxybenzoic acid, grounded in the principles of electrophilic aromatic substitution. We will explore the mechanistic rationale behind the regioselectivity of the reaction and provide detailed protocols for the synthesis of key isomers.

Mechanistic Insights: Directing the Nitro Group

The regiochemical outcome of the nitration of 3-methoxybenzoic acid is a classic example of the interplay between competing directing effects in electrophilic aromatic substitution (EAS). The benzene ring is substituted with two groups: a methoxy group (-OCH₃) at the 3-position and a carboxylic acid group (-COOH) at the 1-position.

  • The Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-director. The lone pairs on the oxygen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho (positions 2 and 4) and para (position 6) carbons. This makes these positions more nucleophilic and thus more susceptible to attack by an electrophile.

  • The Carboxylic Acid Group (-COOH): This is a deactivating, meta-director. The carbonyl group is strongly electron-withdrawing, both by induction and resonance. This reduces the overall electron density of the aromatic ring, making it less reactive towards electrophiles. The deactivating effect is most pronounced at the ortho and para positions, which leaves the meta position (position 5) as the least deactivated and therefore the preferred site of attack.

The combination of these two groups on the same ring leads to a competitive scenario. The strongly activating -OCH₃ group will primarily direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it (positions 2, 4, and 6). The deactivating -COOH group will direct to position 5. In practice, the activating effect of the methoxy group is dominant. Therefore, the primary products are the 2-, 4-, and 6-nitro isomers. The formation of the 5-nitro isomer is generally not observed to a significant extent.

The distribution between the 2-, 4-, and 6-nitro isomers is influenced by steric hindrance. The bulky carboxylic acid group at position 1 sterically hinders the approach of the nitronium ion to the adjacent position 2. Consequently, while position 2 is electronically activated, attack at this position is sterically disfavored compared to positions 4 and 6. However, the formation of the 2-nitro isomer is often reported as a major product, suggesting that electronic effects can overcome steric hindrance to a significant degree under certain conditions.

G cluster_0 Substituent Effects on 3-Methoxybenzoic Acid Start 3-Methoxybenzoic Acid Methoxy Methoxy Group (-OCH3) Activating Ortho, para-directing Start->Methoxy Carboxylic Carboxylic Acid Group (-COOH) Deactivating Meta-directing Start->Carboxylic Competition Competing Directing Effects Methoxy->Competition Carboxylic->Competition Outcome Dominance of Methoxy Group Nitration at positions 2, 4, and 6 Competition->Outcome Sterics Steric Hindrance from -COOH Outcome->Sterics Isomers Formation of 2-nitro, 4-nitro, and 6-nitro isomers Sterics->Isomers G cluster_0 Protocol 1 Workflow Step1 Prepare Nitrating Agent (HNO3 in Ac2O) in ice bath Step3 Slowly add substrate solution to nitrating agent at 0-5 °C Step1->Step3 Step2 Prepare Substrate Solution (3-methoxybenzoic acid in Ac2O) Step2->Step3 Step4 Stir at controlled temperature Step3->Step4 Step5 Quench on ice Step4->Step5 Step6 Filter and wash the precipitate Step5->Step6 Step7 Purify by recrystallization Step6->Step7 Step8 Characterize products (NMR, MS) Step7->Step8

Caption: Experimental workflow for Protocol 1.

Materials:

  • 3-Methoxybenzoic acid

  • Acetic anhydride (Ac₂O)

  • Concentrated nitric acid (65-70%)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, add acetic anhydride (15 mL) and cool it in an ice-salt bath to 0 °C.

  • Slowly, with vigorous stirring, add concentrated nitric acid (5 mL) dropwise, ensuring the temperature does not rise above 10 °C. Stir the mixture for 30 minutes at 0 °C to generate the nitrating agent.

  • In a separate flask, dissolve 3-methoxybenzoic acid (5.0 g) in acetic anhydride (10 mL).

  • Add the solution of 3-methoxybenzoic acid dropwise to the cold nitrating mixture over 30-45 minutes, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2-3 hours.

  • Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.

  • A precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • The crude product, a mixture of isomers, can be purified by fractional crystallization from ethanol. 3-Methoxy-4-nitrobenzoic acid is generally less soluble and will precipitate first upon cooling.

Protocol 2: Synthesis of 3-Methoxy-4-nitrobenzoic acid via Hydrolysis of its Methyl Ester

An alternative and often higher-yielding method to obtain pure 3-methoxy-4-nitrobenzoic acid is through the hydrolysis of its corresponding methyl ester. [1]

G cluster_0 Protocol 2 Workflow Step1 Dissolve methyl 3-methoxy- 4-nitrobenzoate in Methanol Step2 Add aqueous KOH solution Step1->Step2 Step3 Reflux the mixture for 2 hours Step2->Step3 Step4 Remove Methanol (rotary evaporator) Step3->Step4 Step5 Cool and acidify with KHSO4 Step4->Step5 Step6 Filter, wash, and dry the product Step5->Step6

Caption: Experimental workflow for Protocol 2.

Materials:

  • Methyl 3-methoxy-4-nitrobenzoate

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Distilled water

  • Saturated aqueous potassium bisulfate (KHSO₄) solution

Procedure:

  • In a round-bottom flask, dissolve methyl 3-methoxy-4-nitrobenzoate (2.11 g, 10 mmol) in methanol (30 mL). [1]2. In a separate beaker, prepare a solution of potassium hydroxide (1.68 g, 30 mmol) in distilled water (30 mL). [1]3. Add the KOH solution to the stirred solution of the methyl ester.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2 hours with continuous stirring. [1]5. After cooling to room temperature, remove the methanol by vacuum distillation using a rotary evaporator. [1]6. Dilute the residue with distilled water (20 mL) and cool the mixture in an ice bath. [1]7. Slowly acidify the cooled solution with a saturated aqueous solution of potassium bisulfate until the pH is 3-4. A precipitate will form. [1]8. Collect the solid precipitate by vacuum filtration, wash with cold distilled water, and dry to obtain 3-methoxy-4-nitrobenzoic acid. [1]

Data Summary and Comparison

The table below summarizes the expected outcomes and conditions for the nitration of 3-methoxybenzoic acid and related compounds. The exact yields and isomer ratios for the direct nitration of 3-methoxybenzoic acid will be highly dependent on the precise reaction conditions.

ProtocolStarting MaterialNitrating AgentKey ConditionsPrimary Product(s)Typical Yield
1 (Adapted) 3-Methoxybenzoic acidHNO₃ / Ac₂O0-5 °C, 2-3 hoursMixture of 2-nitro and 4-nitro isomersModerate to Good
2 Methyl 3-methoxy-4-nitrobenzoateN/A (Hydrolysis)Reflux with KOH/MeOH3-Methoxy-4-nitrobenzoic acidGood

Conclusion

The nitration of 3-methoxybenzoic acid is a nuanced reaction governed by the competing directing effects of the methoxy and carboxylic acid groups. By carefully selecting the nitrating agent and controlling the reaction conditions, particularly temperature, it is possible to influence the distribution of the resulting nitro isomers. For obtaining specific, pure isomers such as 3-methoxy-4-nitrobenzoic acid, a multi-step synthesis involving the hydrolysis of a pre-formed ester may be the most effective strategy. The protocols and mechanistic insights provided in this application note offer a robust framework for researchers to synthesize these valuable chemical intermediates.

References

  • Google Patents. (2015). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • Google Patents. (2006). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Google Patents. (2016). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • NIST. (n.d.). 3-Methoxy-2-nitrobenzoic acid. NIST Chemistry WebBook. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Available at: [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Available at: [Link]

  • Lai, J., et al. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Available at: [Link]

  • MDPI. (2018). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available at: [Link]

  • University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton. Available at: [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available at: [Link]

  • Google Patents. (1981). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • Profnit. (n.d.). Nitration Of Benzoic Acid. Available at: [Link]

  • Google Patents. (2018). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • PubChem. (n.d.). 3-Methoxybenzoic Acid. Available at: [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606). Available at: [Link]

  • Google Patents. (2008). US7470826B2 - Recovery of nitrating acid mixtures from nitration processes.

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Reduction of nitro group in 3-Methoxy-5-nitrobenzoic acid to amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chemoselective Synthesis of 3-Amino-5-methoxybenzoic acid

Abstract

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal to the production of pharmaceuticals, dyes, and advanced materials. This application note provides a detailed guide for the chemoselective reduction of 3-Methoxy-5-nitrobenzoic acid to 3-Amino-5-methoxybenzoic acid, a valuable synthetic intermediate. We present a comparative analysis of common reduction methodologies and offer detailed, validated laboratory protocols for catalytic transfer hydrogenation, iron-mediated reduction, and stannous chloride reduction. The causality behind procedural steps, safety considerations, and data interpretation are discussed to equip researchers with a robust framework for successful synthesis.

Introduction: The Strategic Importance of Nitro Group Reduction

The conversion of an aromatic nitro group into an amine is one of the most reliable methods for introducing a nitrogen-containing functional group onto an aromatic ring.[1][2] The resulting arylamines are versatile precursors for a vast array of chemical structures. The specific target of this guide, 3-Amino-5-methoxybenzoic acid, serves as a key building block in medicinal chemistry and materials science.

The primary challenge in the synthesis of this molecule is chemoselectivity . The chosen reduction method must be potent enough to reduce the sterically hindered and electron-deficient nitro group while leaving the carboxylic acid and methoxy functional groups intact. This guide explores several field-proven methods that achieve this selectivity with high fidelity.

The Reduction Pathway: A Mechanistic Overview

The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is a six-electron process. While the end product is the amine, the reaction proceeds through several key intermediates. The generally accepted pathway involves the initial reduction to a nitroso (R-N=O) species, followed by further reduction to a hydroxylamine (R-NHOH), which is then finally converted to the amine.[3][4]

G Start Ar-NO₂ (Nitroarene) Intermediate1 Ar-N=O (Nitroso) Start->Intermediate1 +2e⁻, +2H⁺ Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 +2e⁻, +2H⁺ End Ar-NH₂ (Amine) Intermediate2->End +2e⁻, +2H⁺

Figure 1: General reduction pathway from a nitroarene to an aniline.

Method Selection: A Comparative Analysis

Choosing the appropriate reduction method depends on factors such as available equipment, scale, cost, and the substrate's sensitivity. The presence of the carboxylic acid group on our target molecule makes methods performed under neutral or acidic conditions particularly suitable.

MethodKey ReagentsPrincipleAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C, PtO₂Heterogeneous catalysis with molecular hydrogen.[5]High atom economy, clean reaction, catalyst is recyclable.Requires specialized high-pressure equipment (hydrogenator); H₂ gas is highly flammable.
Catalytic Transfer Hydrogenation Pd/C, Ammonium FormateIn situ generation of hydrogen from a donor molecule.[6][7][8]Avoids handling H₂ gas, uses standard glassware, excellent selectivity.[9]Palladium catalysts can be expensive; ammonium formate decomposition can be vigorous.
Metal/Acid Reduction Fe, Sn, Zn with HCl or Acetic AcidDissolving metal reduction where the metal acts as the electron source.[10][11]Very inexpensive, robust, high functional group tolerance.[12]Stoichiometric metal waste, workup can be tedious to remove metal salts.
Metal Salt Reduction SnCl₂·2H₂OReduction by a lower oxidation state metal salt which is oxidized in the process.[13]Mild conditions, highly chemoselective for nitro groups over many other functionalities.[5][14]Generates stoichiometric tin waste, which has environmental concerns.[13]

Validated Laboratory Protocols

The following protocols have been designed to be self-validating, incorporating in-process checks and clear endpoints for reaction, workup, and purification.

G cluster_0 Reaction Phase cluster_1 Isolation & Purification cluster_2 Analysis A Setup & Reagent Addition B Reaction Under Controlled Temperature & Stirring A->B C Monitor by TLC B->C C->B Reaction Incomplete D Quench & Workup (Filtration/Extraction) C->D Reaction Complete E Purification (Recrystallization) D->E F Drying E->F G Characterization (NMR, MS, MP) F->G

Figure 2: A generalized workflow for the synthesis, purification, and analysis of 3-Amino-5-methoxybenzoic acid.

Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

Principle: This method utilizes palladium on carbon (Pd/C) to catalyze the transfer of hydrogen from ammonium formate to the nitro group. The reaction is clean, efficient, and proceeds under mild conditions, making it an excellent choice for substrates with sensitive functional groups.[7][9]

Materials and Reagents:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (10% w/w of starting material)

  • Ammonium formate (4-5 eq)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Celite®

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 5.0 g, 25.4 mmol).

  • Solvent Addition: Add methanol (100 mL) to the flask and stir to dissolve the starting material.

  • Catalyst & Donor Addition: To the solution, carefully add 10% Pd/C (0.5 g). Caution: Pd/C can be pyrophoric; handle with care. Follow with the addition of ammonium formate (e.g., 6.4 g, 101.5 mmol, 4 eq) in portions. The addition may cause gentle effervescence and warming.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes with a few drops of acetic acid). The product, being more polar, will have a lower Rf value than the starting material. The reaction is typically complete within 2-4 hours.

  • Workup - Catalyst Removal: Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air as it may ignite. Keep it wet with methanol and dispose of it properly.

  • Workup - Solvent Removal: Rinse the filter cake with a small amount of methanol. Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

  • Workup - Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). The product is amphoteric. Carefully adjust the pH of the aqueous layer to ~6-7 with dilute HCl or NaHCO₃ to ensure the product is neutral and partitions effectively. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 3-Amino-5-methoxybenzoic acid as a solid.

  • Characterization: The final product should have a melting point of approximately 180-185 °C.[15][16]

Protocol 2: Reduction with Iron Powder and Acetic Acid

Principle: This classic "Béchamp reduction" uses elemental iron in an acidic medium. The iron acts as the electron donor, and the acid activates the iron surface and serves as a proton source.[10][12] This method is highly reliable, cost-effective, and tolerant of the carboxylic acid functionality.[11]

Materials and Reagents:

  • This compound (1.0 eq)

  • Iron powder (<100 mesh, 3-5 eq)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Sodium carbonate (Na₂CO₃) or Ammonium hydroxide (NH₄OH) solution

  • Celite®

Step-by-Step Procedure:

  • Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stir bar, suspend this compound (e.g., 5.0 g, 25.4 mmol) in a mixture of ethanol (50 mL) and glacial acetic acid (25 mL).

  • Reagent Addition: Heat the mixture to 70-80 °C. To the hot, stirring suspension, add iron powder (e.g., 5.7 g, 101.5 mmol, 4 eq) in small portions. The reaction is exothermic; control the addition rate to maintain a steady reflux.

  • Reaction: After the addition is complete, maintain the reaction at reflux for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup - Filtration: Cool the reaction mixture to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with hot ethanol.

  • Workup - Solvent Removal: Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol and acetic acid.

  • Workup - Neutralization: Dilute the residue with water (100 mL). A precipitate of the product may form. Carefully basify the mixture by adding a saturated solution of sodium carbonate or concentrated ammonium hydroxide until the pH is approximately 7-8. This neutralizes the acetic acid and precipitates any remaining iron salts.

  • Workup - Extraction: Extract the entire mixture with ethyl acetate (3 x 50 mL). The product should partition into the organic layer.

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization as described in Protocol 1.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalyst (Pd/C), poor quality iron, insufficient heating, or insufficient reducing agent.Add more reducing agent or fresh catalyst. Ensure the reaction temperature is maintained. For the iron reduction, ensure the iron powder is finely divided.
Low Yield Product loss during workup (e.g., incorrect pH during extraction), incomplete reaction.Re-extract the aqueous layers. During neutralization, adjust the pH carefully to the isoelectric point of the amino acid (~pH 4-5) to maximize precipitation before extraction.
Product is Dark/Discolored Formation of colored impurities from side reactions or oxidation of the aniline product.Treat the crude product solution with activated charcoal before the final filtration and recrystallization. Store the final product under an inert atmosphere (N₂ or Argon).
Difficult Filtration (Iron Sludge) Fine iron oxide particles clogging the filter paper.Use a thick pad of Celite® for filtration. Filtering the solution while it is still hot can also improve flow rate.

Conclusion

The reduction of this compound to 3-Amino-5-methoxybenzoic acid is a readily achievable transformation. For laboratory-scale synthesis, Catalytic Transfer Hydrogenation offers a clean, safe, and highly efficient protocol with a straightforward workup. For larger-scale or cost-sensitive applications, the iron/acetic acid method remains a robust and economical alternative, despite a more demanding workup procedure. The choice between these methods allows researchers to tailor their synthetic approach based on specific laboratory constraints and project goals, consistently yielding the desired high-value product.

References

  • Taylor & Francis Online. (n.d.). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Retrieved from [Link]

  • Gamble, A. B., Garner, J., Gordon, C. P., & O'Connor, S. M. J. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Taylor & Francis Online. (2018, October 16). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]

  • MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Request PDF. Retrieved from [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Retrieved from [Link]

  • A new reagent for selective reduction of nitro group. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). Solvent-Free Reduction of Nitro Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, September 17). Advancement in methodologies for reduction of nitroarenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Zenodo. (n.d.). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, April 7). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Wordpress. Retrieved from [Link]

  • ACS Publications. (n.d.). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. Retrieved from [Link]

  • Almac. (n.d.). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Retrieved from [Link]

  • Spotlight 346. (n.d.). Retrieved from [Link]

  • Sciencemadness.org. (2011, August 14). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrogenation of nitrobenzoic acids.
  • ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 10). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Chemical Science. Retrieved from [Link]

  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of nitrobenzene derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 3-Amino-5-methoxybenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Amino-5-methoxybenzoic acid. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2018, May 12). Amine Synthesis Reactions. Retrieved from [Link]

  • YouTube. (2021, April 29). 22.3 Synthesis of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

Application Note: Catalytic Hydrogenation of 3-Methoxy-5-nitrobenzoic Acid Using Pd/C

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the catalytic hydrogenation of 3-Methoxy-5-nitrobenzoic acid to synthesize 3-Amino-5-methoxybenzoic acid using a palladium on carbon (Pd/C) catalyst. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals.[1][2][3] This application note details the underlying reaction mechanism, a step-by-step laboratory protocol, safety procedures, and methods for reaction monitoring and product characterization. The information is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a reliable route to aromatic amines.[1] Among the various methods available, catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred due to its high efficiency, chemoselectivity, and the clean nature of the reaction, which typically produces water as the only byproduct.[4] The resulting product, 3-Amino-5-methoxybenzoic acid, is a valuable building block in medicinal chemistry and materials science.[2][3]

This guide offers a detailed protocol for this specific hydrogenation, emphasizing the rationale behind procedural steps and critical safety considerations to ensure a successful and safe reaction.

Reaction Mechanism and Kinetics

The catalytic hydrogenation of a nitro group to an amine is a six-electron reduction. The reaction proceeds on the surface of the palladium catalyst.[5] The generally accepted mechanism involves the following key steps:

  • Adsorption of Reactants: Both hydrogen gas and the nitroarene (this compound) adsorb onto the surface of the palladium catalyst.[5][6]

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the palladium surface, forming active hydrogen species.[5]

  • Stepwise Reduction: The nitro group is sequentially reduced. While intermediates like nitroso and hydroxylamine species are formed, they are typically highly reactive and are further reduced to the amine without accumulating in the reaction mixture under standard conditions.[6][7]

  • Desorption of Product: The final product, 3-Amino-5-methoxybenzoic acid, desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.

The reaction rate can be influenced by several factors including hydrogen pressure, temperature, catalyst loading, solvent, and agitation speed.[8] Protic solvents like methanol or ethanol are often used as they can accelerate the reaction rate.[8][9]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the catalytic hydrogenation of this compound.

Materials and Equipment
Reagents & Solvents Equipment
This compoundHydrogenation reactor (e.g., Parr shaker) or a three-necked round-bottom flask
10% Palladium on carbon (Pd/C), 50% wetMagnetic stirrer and stir bar
Methanol (MeOH), ACS gradeSchlenk line or vacuum/inert gas manifold
Nitrogen (N₂) or Argon (Ar) gasHydrogen (H₂) gas cylinder with regulator
Celite® 545 or equivalent filter aidHydrogen balloons (if using atmospheric pressure setup)
Distilled waterBüchner funnel and filter flask
Standard laboratory glassware
Pre-Reaction Setup

CAUTION: Palladium on carbon is pyrophoric, especially after use.[10][11] Handle it with extreme care in an inert atmosphere. Hydrogen gas is highly flammable and can form explosive mixtures with air.[12][13] All operations should be performed in a well-ventilated fume hood.[14][15]

  • Inerting the Reaction Vessel: Assemble the reaction vessel (e.g., a three-necked flask equipped with a magnetic stir bar, a gas inlet, and a septum). Purge the vessel by evacuating and backfilling with an inert gas (N₂ or Ar) at least three times to remove all oxygen.[10][15]

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate) to the reaction flask.[8]

  • Solvent and Substrate Addition: Add methanol to the flask to create a slurry with the catalyst.[16] Then, add the this compound. The order of addition (catalyst first, then solvent) is crucial to minimize the risk of fire.[8]

Hydrogenation Procedure

The reaction can be performed at atmospheric pressure using a hydrogen balloon or at elevated pressure in a specialized hydrogenation reactor for faster reaction times.

Atmospheric Pressure Protocol:

  • Replace the inert gas atmosphere with hydrogen. This is achieved by evacuating the flask until the solvent begins to bubble gently and then backfilling with hydrogen from a balloon. Repeat this cycle 3-5 times.[17]

  • Ensure the hydrogen balloon remains attached to the flask via a needle through the septum. For larger scale reactions, using double-layered balloons is recommended to minimize hydrogen leakage.[8]

  • Stir the reaction mixture vigorously at room temperature. Efficient stirring is critical to ensure good contact between the substrate, catalyst, and hydrogen gas.[8]

Elevated Pressure Protocol:

  • If using a pressure reactor, seal the vessel after loading the reactants under an inert atmosphere.

  • Purge the reactor system with nitrogen several times before introducing hydrogen.[14]

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).

  • Begin agitation and heat the reaction if necessary (often, these reactions proceed readily at room temperature).

Reaction Monitoring

The progress of the reaction can be monitored by taking small aliquots from the reaction mixture.

  • Safety First: Before taking an aliquot, the hydrogen atmosphere must be replaced with an inert gas by purging the system.[10]

  • Analytical Techniques:

    • Thin Layer Chromatography (TLC): Monitor the disappearance of the starting material.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the conversion of the starting material to the product.[17]

    • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the reaction mixture.[18]

Post-Reaction Work-up and Purification
  • Inerting: Once the reaction is complete, carefully vent the hydrogen and purge the reaction vessel thoroughly with an inert gas.[10]

  • Catalyst Filtration: The pyrophoric Pd/C catalyst must be removed by filtration.[11]

    • Prepare a small pad of Celite® in a Büchner funnel.

    • Carefully filter the reaction mixture through the Celite pad.

    • CRITICAL: Do not allow the catalyst on the filter cake to dry out, as this significantly increases the fire hazard.[12][16] Wash the filter cake with a small amount of the reaction solvent (methanol).

  • Catalyst Quenching: Immediately after filtration, quench the used catalyst on the Celite pad by adding copious amounts of water.[15][16] The wet catalyst should be stored in a dedicated, clearly labeled waste container.[16]

  • Product Isolation:

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting crude 3-Amino-5-methoxybenzoic acid can be purified by recrystallization if necessary. The product is a solid with a melting point of 180-185 °C.[2]

Visualization of the Workflow

The following diagram illustrates the key stages of the hydrogenation process.

HydrogenationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Inert Reaction Vessel (N₂/Ar Purge) B Add Pd/C Catalyst A->B C Add Solvent (MeOH) & Substrate B->C D Replace Inert Gas with H₂ C->D E Stir Vigorously (RT, 1 atm or >) D->E F Monitor by TLC/LC-MS E->F G Purge with N₂/Ar F->G H Filter through Celite (Keep Wet!) G->H I Quench Catalyst with Water H->I J Concentrate Filtrate H->J K Purify Product J->K Product 3-Amino-5-methoxybenzoic acid K->Product

Sources

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3-Methoxy-5-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a detailed protocol for the laboratory-scale synthesis of 3-Methoxy-5-nitrobenzoyl chloride, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through the reaction of 3-Methoxy-5-nitrobenzoic acid with thionyl chloride. This guide offers an in-depth examination of the reaction mechanism, a step-by-step experimental procedure, purification techniques, safety protocols, and methods for product characterization. The content is designed for researchers, scientists, and professionals in drug development, emphasizing the causality behind experimental choices to ensure procedural robustness and safety.

Introduction and Scientific Context

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as cornerstone intermediates in organic synthesis. Their enhanced electrophilicity at the carbonyl carbon makes them superior acylating agents for the synthesis of esters, amides, and ketones, often under mild conditions.[1] The compound 3-Methoxy-5-nitrobenzoyl chloride is a bifunctional reagent; the acyl chloride provides a reactive handle for nucleophilic acyl substitution, while the methoxy and nitro groups on the aromatic ring can be used to modulate the electronic properties and biological activity of target molecules.[2][3] This makes it a significant building block in the development of novel pharmaceutical agents and functional materials.[4]

This application note details the conversion of this compound to its corresponding acyl chloride using thionyl chloride (SOCl₂). The choice of thionyl chloride is strategic; its reaction with a carboxylic acid yields the desired acyl chloride while the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[5] This simplifies the purification process significantly, as the gaseous byproducts can be easily removed from the reaction mixture, driving the equilibrium towards the product.

Reaction Principle and Mechanism

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic nucleophilic acyl substitution reaction. The process transforms the poor leaving group of the carboxylic acid (-OH) into an excellent leaving group, facilitating the substitution by a chloride ion.

Overall Reaction: C₈H₇NO₅ (this compound) + SOCl₂ (Thionyl chloride) → C₈H₆ClNO₄ (3-Methoxy-5-nitrobenzoyl chloride) + SO₂ (g) + HCl (g)

Mechanistic Pathway: The reaction proceeds through several distinct steps:

  • Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[6]

  • Intermediate Formation: This initial attack forms a highly reactive chlorosulfite intermediate and displaces a chloride ion.[7][8]

  • Nucleophilic Acyl Substitution: The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[5]

  • Tetrahedral Intermediate Collapse: A transient tetrahedral intermediate is formed, which subsequently collapses. This step is favorable because it results in the elimination of sulfur dioxide and hydrogen chloride as gaseous byproducts, which are excellent leaving groups.[5][7]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products RCOOH This compound Intermediate1 Protonated Chlorosulfite Intermediate RCOOH->Intermediate1 1. Nucleophilic attack by carbonyl oxygen SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 1. Nucleophilic attack by carbonyl oxygen Tetrahedral Tetrahedral Intermediate Intermediate1->Tetrahedral 2. Nucleophilic attack by Cl⁻ Chloride Cl⁻ Intermediate1->Chloride RCOCl 3-Methoxy-5-nitrobenzoyl chloride Tetrahedral->RCOCl 3. Collapse of intermediate SO2 Sulfur Dioxide (SO₂) Tetrahedral->SO2 HCl Hydrogen Chloride (HCl) Tetrahedral->HCl

Figure 1: Simplified reaction mechanism for acyl chloride formation.

Materials and Equipment

Chemicals and Reagents
ReagentFormulaMW ( g/mol )CAS No.Hazards
This compoundC₈H₇NO₅197.1478238-12-7Irritant (Skin, Eyes, Respiratory)[9]
Thionyl chloride (SOCl₂)SOCl₂118.977719-09-7Corrosive, Water-Reactive, Toxic[10][11]
Toluene (anhydrous)C₇H₈92.14108-88-3Flammable, Health Hazard
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with a gas outlet adapter

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Gas trap/scrubber (containing NaOH solution)

  • Distillation apparatus (Claisen flask, condenser, receiving flask)

  • Vacuum pump and vacuum gauge

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat

Detailed Experimental Protocol

This procedure must be performed in a certified chemical fume hood due to the release of toxic gases. All glassware must be oven-dried before use to ensure anhydrous conditions.[1]

G A 1. Setup Assemble dry three-neck flask with condenser, dropping funnel, and gas outlet connected to a NaOH scrubber. B 2. Reagent Charging Add this compound (19.7 g, 0.1 mol) and anhydrous toluene (50 mL) to the flask. A->B C 3. Addition of SOCl₂ Add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol) dropwise via dropping funnel over 30 mins. B->C D 4. Reflux Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. Monitor for cessation of HCl/SO₂ gas evolution. C->D E 5. Removal of Excess Reagent Distill off excess thionyl chloride and toluene at atmospheric pressure. D->E F 6. Vacuum Distillation Purify the crude product by vacuum distillation to obtain pure 3-Methoxy-5-nitrobenzoyl chloride. E->F G 7. Characterization Confirm product identity and purity (IR, NMR, Melting Point). F->G

Figure 2: Experimental workflow for synthesis.

Step 1: Reaction Setup

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Attach a gas outlet adapter to the top of the condenser and connect it via tubing to a gas scrubber containing a dilute sodium hydroxide solution to neutralize the HCl and SO₂ gases produced.

Step 2: Reagent Addition

  • To the flask, add this compound (19.7 g, 0.1 mol).

  • Add 50 mL of anhydrous toluene to the flask to act as a solvent.

  • Carefully charge the dropping funnel with thionyl chloride (14.3 g, 8.8 mL, 0.12 mol). A slight excess of thionyl chloride ensures complete conversion of the carboxylic acid.

Step 3: Reaction Execution

  • Begin stirring the suspension in the flask.

  • Add the thionyl chloride from the dropping funnel to the flask dropwise over a period of 30 minutes. The reaction is exothermic and will begin to evolve gas.

  • After the addition is complete, slowly heat the mixture to reflux (approximately 80-90°C) using a heating mantle.

  • Maintain the reflux for 2-3 hours. The reaction is considered complete when the evolution of gases ceases.[12] The solution should become clear and homogeneous.

Step 4: Product Isolation and Purification

  • Allow the reaction mixture to cool to room temperature.

  • Reconfigure the apparatus for simple distillation. Distill off the excess thionyl chloride (b.p. 76°C) and toluene (b.p. 111°C) at atmospheric pressure.

  • Once the solvent and excess reagent are removed, reconfigure the apparatus for vacuum distillation.

  • Carefully distill the remaining residue under reduced pressure to yield pure 3-Methoxy-5-nitrobenzoyl chloride as a liquid or low-melting solid. The boiling point will be significantly lower than at atmospheric pressure. For comparison, the related 3-methoxybenzoyl chloride boils at 123-125 °C at 15 mmHg.

Characterization and Validation

  • Physical Appearance: The purified product is expected to be a pale yellow liquid or a low-melting crystalline solid.

  • Infrared (IR) Spectroscopy: The success of the reaction can be confirmed by the disappearance of the broad O-H stretching band of the carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of a sharp, strong C=O stretching band for the acyl chloride at a higher wavenumber (typically ~1780-1815 cm⁻¹).

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show signals corresponding to the methoxy group (singlet, ~3.9-4.0 ppm) and the aromatic protons. The carboxylic acid proton signal (typically >10 ppm) will be absent.

  • ¹³C NMR Spectroscopy: The carbon NMR will show a characteristic signal for the acyl chloride carbonyl carbon around 168-172 ppm.

Safety, Handling, and Storage

Hazard Identification:

Chemical GHS Pictograms Hazard Statements
Thionyl Chloride Corrosive, Toxic Causes severe skin burns and eye damage. Fatal if inhaled. Reacts violently with water.[10][11]
Acyl Chlorides Corrosive Causes severe skin burns and eye damage. Lachrymatory. Reacts with moisture to produce HCl gas.[1][13]

| Hydrogen Chloride | Corrosive, Toxic | Causes severe skin burns and eye damage. Toxic if inhaled. |

Mandatory Safety Precautions:

  • Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a flame-retardant lab coat.[14]

  • Anhydrous Conditions: Thionyl chloride and acyl chlorides react violently with water.[15][16] Ensure all glassware is dry and reagents are anhydrous to prevent uncontrolled reactions and product decomposition.

  • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible.[14] Keep a container of sodium bicarbonate or other suitable neutralizing agent nearby for small spills.

Storage: 3-Methoxy-5-nitrobenzoyl chloride is moisture-sensitive. Store the purified product in a tightly sealed container, preferably with a PTFE-lined cap, under an inert atmosphere (e.g., nitrogen or argon).[13][17] Store in a cool, dry, and well-ventilated area away from water, alcohols, and bases.[18]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure sufficient reflux time. Check that a slight excess of thionyl chloride was used.
Moisture in the reaction.Use oven-dried glassware and anhydrous reagents. Perform the reaction under an inert atmosphere.
Dark-colored Product Impurities in starting material or overheating during distillation.Use pure starting materials.[12] Monitor distillation temperature carefully to avoid decomposition.
Product Solidifies in Condenser Inadequate heating of the distillation apparatus.Gently warm the condenser with a heat gun to melt the solid and allow it to flow into the receiver.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 3-Methoxy-5-nitrobenzoyl chloride. The use of thionyl chloride offers a distinct advantage due to the formation of gaseous byproducts, which simplifies the purification process. Strict adherence to anhydrous conditions and safety protocols is paramount for the successful and safe execution of this synthesis. The resulting acyl chloride is a versatile intermediate poised for use in a wide array of applications in drug discovery and chemical research.

References

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

  • Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

  • LibreTexts. (n.d.). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Retrieved from [Link]

  • NJ.gov. (n.d.). Hazardous Substance Fact Sheet: THIONYL CHLORIDE. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]

  • NJ.gov. (n.d.). Hazardous Substance Fact Sheet: ACETYL CHLORIDE. Retrieved from [Link]

  • Reddit. (2023). Acetyl Chloride Storage. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Retrieved from [Link]

  • Google Patents. (n.d.). CA2821517A1 - Process for producing nitrobenzoyl chloride.
  • Google Patents. (n.d.). CN109369407A - A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • PubChem. (n.d.). 3-Methyl-5-nitrobenzoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • PubMed Central. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]

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Introduction: The Synthetic Value of 3-Methoxy-5-nitrobenzoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Esterification of 3-Methoxy-5-nitrobenzoic Acid: Application Notes and Protocols

This compound is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a methoxy group, and a nitro group—at specific positions on the benzene ring makes it a versatile precursor for a wide range of more complex molecules. Its ester derivatives, such as methyl 3-methoxy-5-nitrobenzoate and ethyl 3-methoxy-5-nitrobenzoate, are crucial intermediates in the pharmaceutical and fine chemical industries.[1] The ester functional group can enhance a molecule's lipophilicity, improve its membrane permeability, and alter its metabolic stability, which are key considerations in drug design and development.[2]

This guide provides detailed application notes and validated protocols for the successful esterification of this compound. We will explore several robust methodologies, from classic acid catalysis to modern coupling techniques, explaining the mechanistic principles and practical considerations for each. The protocols are designed for researchers, scientists, and drug development professionals to enable the efficient and reliable synthesis of 3-methoxy-5-nitrobenzoate esters.

Strategic Approaches to Esterification

The choice of an esterification method depends on several factors, including the scale of the reaction, the sensitivity of the starting materials to acidic or basic conditions, the desired purity of the final product, and the availability of reagents. For a substrate like this compound, the electronic effects of the ring substituents—the electron-donating methoxy group and the strongly electron-withdrawing nitro group—do not significantly hinder the reactivity of the carboxylic acid. Therefore, a variety of methods can be successfully employed.

Herein, we detail three primary, field-proven methods:

  • Fischer-Speier Esterification: A classic, cost-effective method involving direct acid catalysis.

  • Steglich Esterification: A mild, coupling agent-mediated reaction suitable for sensitive substrates.

  • Acyl Chloride Formation followed by Alcoholysis: A highly efficient, two-step process for achieving near-quantitative conversion.

sub This compound fischer Fischer-Speier Esterification sub->fischer H+ cat. steglich Steglich Esterification sub->steglich DCC, DMAP acyl_chloride Acyl Chloride Intermediate sub->acyl_chloride SOCl₂ or (COCl)₂ alc Alcohol (R-OH) alc->fischer alc->steglich ester 3-Methoxy-5-nitrobenzoate Ester fischer->ester steglich->ester alcoholysis Alcoholysis acyl_chloride->alcoholysis Alcohol alcoholysis->ester

Caption: Primary synthetic routes for the esterification of this compound.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the principle of driving a reversible reaction towards the product.[3][4] By refluxing the carboxylic acid with a large excess of the alcohol in the presence of a strong acid catalyst, the equilibrium is shifted to favor ester formation.[5] The water produced as a byproduct can also be removed to further drive the reaction to completion.[3][4]

Causality and Mechanistic Insight: The reaction mechanism involves several key equilibrium steps.[3][4] The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5] The alcohol, acting as a nucleophile, then attacks this activated carbonyl, leading to a tetrahedral intermediate. A series of proton transfers follows, resulting in the elimination of a water molecule and subsequent deprotonation to yield the final ester product.[3][5]

start Carboxylic Acid + H⁺ activated Protonated Carbonyl (Enhanced Electrophile) start->activated + Alcohol (R'OH) tetrahedral Tetrahedral Intermediate activated->tetrahedral Nucleophilic Attack oxonium Oxonium Ion tetrahedral->oxonium - H⁺, + H⁺ (Proton Transfer) ester_h Protonated Ester oxonium->ester_h - H₂O product Ester + H⁺ ester_h->product - H⁺

Caption: Simplified mechanism of Fischer-Speier esterification.

Experimental Protocol: Synthesis of Methyl 3-Methoxy-5-nitrobenzoate

This protocol is adapted from established procedures for substituted benzoic acids.[6]

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 50.7 mmol).

  • Reagent Addition: Add 100 mL of anhydrous methanol. The large excess serves as both reactant and solvent.

  • Catalyst Addition: While stirring the suspension, carefully and slowly add concentrated sulfuric acid (1.5 mL, ~2.8 g, 28.5 mmol) dropwise. The mixture may warm up slightly.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up - Quenching: Allow the reaction mixture to cool to room temperature. Reduce the volume of methanol to about 20-30 mL using a rotary evaporator.

  • Neutralization: Slowly pour the concentrated reaction mixture into a beaker containing 150 mL of ice-water. A precipitate should form. Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a minimal amount of hot methanol to yield pure methyl 3-methoxy-5-nitrobenzoate as a solid.[6]

ParameterValue/ConditionRationale
Substrate This compoundStarting material
Reagent Anhydrous MethanolReactant and solvent; large excess drives equilibrium
Catalyst Concentrated H₂SO₄Proton source to activate the carbonyl group
Temperature Reflux (~65-70°C)Provides activation energy for the reaction
Reaction Time 4-6 hoursTypical duration for completion, monitor by TLC
Expected Yield >85%Based on similar reactions with substituted benzoic acids

Method 2: Steglich Esterification

The Steglich esterification is a mild and highly efficient method that uses N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[7] This method is particularly advantageous for substrates that are sensitive to harsh acidic conditions or for synthesizing esters from sterically hindered alcohols.[8][9]

Causality and Mechanistic Insight: The reaction proceeds through the activation of the carboxylic acid by DCC. DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] DMAP, acting as a potent nucleophilic catalyst, then intercepts this intermediate to form an even more reactive N-acylpyridinium species.[8][10] This "active ester" is readily attacked by the alcohol to form the desired ester and release DMAP. The DCC is consumed in the reaction, forming the insoluble byproduct N,N'-dicyclohexylurea (DCU), which can be easily removed by filtration.[7] The use of DMAP is crucial as it accelerates the reaction and suppresses the formation of a stable N-acylurea byproduct that can otherwise lower the yield.[7][8]

acid_dcc Carboxylic Acid + DCC isourea O-Acylisourea Intermediate acid_dcc->isourea Activation acyl_dmap N-Acylpyridinium (Active Ester) isourea->acyl_dmap + DMAP - Protonated DCC ester_dmap Tetrahedral Intermediate acyl_dmap->ester_dmap + Alcohol (R'OH) product Ester + DCU ester_dmap->product Collapse + DMAP

Caption: Key steps in the DMAP-catalyzed Steglich esterification mechanism.

Experimental Protocol: Synthesis of Ethyl 3-Methoxy-5-nitrobenzoate

This protocol is based on the general procedure first described by Steglich.[9]

Materials:

  • This compound

  • Anhydrous Ethanol (EtOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • DCC Addition: While stirring, add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the reaction mixture. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-6 hours, or until TLC analysis indicates complete consumption of the starting acid.

  • Work-up - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl ester.

ParameterValue/ConditionRationale
Coupling Agent DCC (1.1 eq)Activates the carboxylic acid
Catalyst DMAP (0.1 eq)Accelerates acylation and prevents side reactions
Solvent Anhydrous DichloromethaneAprotic solvent to prevent side reactions with DCC
Temperature 0°C to Room Temp.Mild conditions to preserve sensitive functional groups
Reaction Time 3-6 hoursTypically sufficient for completion
Byproduct Dicyclohexylurea (DCU)Insoluble; removed by simple filtration

Method 3: Acyl Chloride Formation and Subsequent Esterification

For a robust and often near-quantitative conversion, a two-step approach involving the formation of a highly reactive acyl chloride intermediate is an excellent strategy.[11] Carboxylic acids are readily converted to acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[12][13] The resulting acyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base, to yield the ester.[12]

Causality and Mechanistic Insight: Step 1 (Acyl Chloride Formation): Thionyl chloride reacts with the carboxylic acid to form an intermediate chlorosulfite species, which then decomposes to the acyl chloride, sulfur dioxide (gas), and hydrogen chloride (gas).[12] The formation of gaseous byproducts helps drive the reaction to completion. Step 2 (Esterification): The acyl chloride is a powerful electrophile. It reacts rapidly with the alcohol nucleophile. A base such as pyridine is typically added to scavenge the HCl produced during this step, preventing unwanted side reactions.[12]

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification Acid R-COOH AcylCl R-COCl Acid->AcylCl + SOCl₂ SOCl2 SOCl₂ Byproducts1 SO₂(g) + HCl(g) AcylCl2 R-COCl Ester R-COOR' AcylCl2->Ester + R'-OH, Pyridine Alcohol R'-OH Pyridine Pyridine Byproducts2 Pyridine·HCl

Caption: Two-step workflow for ester synthesis via an acyl chloride intermediate.

Experimental Protocol: Synthesis of Isopropyl 3-Methoxy-5-nitrobenzoate

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Anhydrous Toluene or Dichloromethane (DCM)

  • A catalytic amount of N,N-Dimethylformamide (DMF, if using oxalyl chloride)

  • Isopropanol

  • Pyridine

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure: Part A: Synthesis of 3-Methoxy-5-nitrobenzoyl chloride

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place this compound (1.0 eq).

  • Reagent Addition: Add anhydrous toluene (or DCM) to suspend the acid. Add thionyl chloride (2.0-3.0 eq) slowly. A few drops of DMF can be added as a catalyst.

  • Reaction: Heat the mixture to reflux (for toluene, ~80-90°C) for 2-3 hours. The reaction is complete when the solid dissolves and gas evolution ceases.

  • Isolation of Acyl Chloride: Allow the mixture to cool. Remove the excess thionyl chloride and solvent by distillation or under reduced pressure. The crude 3-Methoxy-5-nitrobenzoyl chloride is often used directly in the next step without further purification.[14]

Part B: Esterification 5. Reaction Setup: Dissolve the crude acyl chloride from Part A in anhydrous DCM and cool the flask to 0°C in an ice bath. 6. Nucleophile Addition: In a separate flask, mix isopropanol (1.5 eq) and pyridine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution. 7. Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. 8. Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl to remove pyridine, then with saturated NaHCO₃ solution, and finally with brine. 9. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 10. Purification: Purify the crude ester by flash column chromatography or recrystallization.

ParameterValue/ConditionRationale
Chlorinating Agent Thionyl Chloride (SOCl₂)Efficiently converts acid to acyl chloride
Base (Step 2) PyridineActs as a nucleophilic catalyst and HCl scavenger
Solvent Anhydrous Toluene/DCMAprotic solvent required for reactive intermediates
Temperature Reflux (Step 1); 0°C to RT (Step 2)Controlled conditions for each distinct step
Purity HighThe high reactivity of the intermediate drives the reaction to completion

Safety and Handling Precautions

  • This compound: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[15]

  • Strong Acids (H₂SO₄): Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Thionyl Chloride (SOCl₂) and Oxalyl Chloride: Highly toxic, corrosive, and react violently with water. All manipulations must be performed in a well-ventilated fume hood.

  • DCC (N,N'-Dicyclohexylcarbodiimide): A potent skin allergen and sensitizer. Avoid all contact with skin.

  • Solvents (DCM, Toluene, Methanol): Flammable and toxic. Handle in a fume hood and avoid sources of ignition.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The esterification of this compound can be accomplished through several reliable methods. The Fischer-Speier esterification offers a simple, cost-effective route for large-scale synthesis with simple alcohols. For milder conditions or with more sensitive or valuable substrates, the Steglich esterification provides excellent yields while avoiding harsh acids. Finally, the acyl chloride method offers a highly efficient, two-step pathway that ensures complete conversion to the desired ester. The selection of the optimal method will be guided by the specific requirements of the synthesis, including scale, substrate complexity, and desired product purity.

References

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  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available from: [Link]

  • DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Available from: [Link]

  • Russian Journal of Physical Chemistry A. (2021). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Available from: [Link]

  • Royal Society of Chemistry. (1968). Journal of the Chemical Society B: Physical Organic. Available from: [Link]

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  • Journal of Chemical and Pharmaceutical Research. (n.d.). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Available from: [Link]

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  • ResearchGate. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available from: [Link]

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  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available from: [Link]

  • ResearchGate. (2023). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Available from: [Link]

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  • National Center for Biotechnology Information. (n.d.). Ethyl 3-carboxy-5-nitrobenzoate. Available from: [Link]

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed? Available from: [Link]

  • YouTube. (2023). Steglich Esterification/ Keck Macrolactonization. Available from: [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Available from: [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Available from: [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]

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Sources

Application Notes and Protocols for Amide Coupling of 3-Methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Amide Synthesis of an Electronically-Complex Acid

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry and drug discovery.[1][2] This linkage is a cornerstone of countless pharmaceutical agents, natural products, and polymers.[3] The challenge in amide synthesis lies in the direct reaction between a carboxylic acid and an amine, which is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[4] Consequently, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[2]

This guide provides a detailed examination of amide coupling protocols specifically tailored for 3-Methoxy-5-nitrobenzoic acid. This substrate presents a unique electronic profile: the nitro group at the meta-position is strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton but can decrease the nucleophilicity of the carboxylate. Conversely, the methoxy group is electron-donating through resonance, albeit its effect is somewhat attenuated by its meta position relative to the carboxyl group. Understanding these electronic factors is crucial for selecting an optimal coupling strategy to achieve high yields and purity.

This document will explore two robust and widely adopted coupling strategies: the carbodiimide-based approach using EDC and HOBt, and the aminium/uronium salt-based method employing HATU. We will delve into the mechanistic rationale behind these choices, provide detailed, step-by-step protocols, and offer insights into troubleshooting and purification.

Selecting the Optimal Coupling Strategy

The success of an amide coupling reaction hinges on the choice of the activating agent.[2] For a substrate like this compound, the key is to generate a sufficiently reactive activated ester intermediate that readily undergoes nucleophilic attack by the amine.

Method 1: The Classic Carbodiimide Approach with EDC/HOBt

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a mainstay of amide synthesis.[5] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate can be unstable and prone to side reactions or racemization if the acid has a chiral center.[6][7] To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt acts as a nucleophilic trap, rapidly converting the O-acylisourea into a more stable but still highly reactive HOBt-ester, which then smoothly reacts with the amine.[6] The byproducts of this reaction, a urea derivative from EDC and HOBt, are generally water-soluble, facilitating purification.[8]

Method 2: The High-Efficiency Uronium Salt Method with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium/aminium-based coupling reagent known for its high efficiency and fast reaction times, especially for challenging couplings.[3][7] The mechanism involves the reaction of the carboxylate with HATU to form a highly reactive OAt-activated ester.[9] This activated species is less prone to racemization and reacts rapidly with amines to form the desired amide.[7] This method often requires a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid and neutralize the released acid during the reaction.[5][9]

Comparative Overview of Coupling Protocols

The choice between EDC/HOBt and HATU often depends on the specific substrates, desired reaction kinetics, and cost considerations. Below is a summary to aid in protocol selection.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU/DIPEA
Coupling Reagents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt)HATU, N,N-Diisopropylethylamine (DIPEA)
Mechanism Forms an O-acylisourea intermediate, trapped to form a reactive HOBt-ester.[6]Forms a highly reactive OAt-activated ester.[9]
Advantages Cost-effective, water-soluble byproducts simplify workup, well-established.[8]High coupling efficiency, fast reaction rates, low racemization, effective for difficult couplings.[3][7]
Considerations May be sluggish for electron-deficient systems, potential for side reactions without HOBt.[1][6]More expensive, requires careful handling due to moisture sensitivity, requires a non-nucleophilic base.
Typical Solvent Dichloromethane (DCM), N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)
Base Often not required, but a tertiary amine (e.g., Et3N, DIPEA) can be used.Non-nucleophilic base (e.g., DIPEA) is essential.[5]
Reaction Temp. 0 °C to Room Temperature0 °C to Room Temperature
Workup Aqueous wash to remove urea byproduct and excess HOBt.[8]Aqueous workup, followed by chromatographic purification.

Visualizing the Reaction Mechanisms

To better understand the activation process, the following diagrams illustrate the key steps in both the EDC/HOBt and HATU coupling pathways.

EDC_HOBt_Mechanism Acid 3-Methoxy-5-nitrobenzoic Acid (R-COOH) O_acyl O-Acylisourea Intermediate Acid->O_acyl + EDC EDC EDC EDC->O_acyl HOBt_Ester HOBt Active Ester O_acyl->HOBt_Ester + HOBt - Urea Urea EDC Byproduct (Water-Soluble Urea) O_acyl->Urea HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + Amine - HOBt Amine Amine (R'-NH2) Amine->Amide

Caption: EDC/HOBt activation and coupling pathway.

HATU_Mechanism Acid 3-Methoxy-5-nitrobenzoic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) Acid->Carboxylate + DIPEA Base DIPEA Base->Carboxylate OAt_Ester OAt Active Ester Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Amide Amide Product OAt_Ester->Amide + Amine - HOAt HOAt HOAt byproduct OAt_Ester->HOAt Amine Amine (R'-NH2) Amine->Amide

Caption: HATU activation and coupling pathway.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for coupling this compound with a representative primary amine, benzylamine.

Protocol 1: EDC/HOBt Mediated Amide Coupling

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Argon or Nitrogen atmosphere

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DCM or DMF (approx. 0.1-0.2 M concentration).

  • Add HOBt (1.2 eq) to the solution and stir until dissolved.

  • Add EDC (1.2 eq) in one portion. The reaction mixture may become slightly cloudy.

  • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the HOBt active ester.

  • Add benzylamine (1.05 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure amide.[10]

Protocol 2: HATU Mediated Amide Coupling

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Argon or Nitrogen atmosphere

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 2-3 minutes.

  • Add DIPEA (2.5 eq) dropwise to the mixture. The solution may change color.

  • Stir the mixture at 0 °C for 10-15 minutes to ensure full activation of the acid.

  • Add benzylamine (1.05 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure amide.

General Experimental Workflow

The overall process, from reagent preparation to final product, follows a logical sequence.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Acid, Amine, Coupling Reagents, Base Activation Dissolve Acid & Reagents Activate Carboxylic Acid Reagents->Activation Solvent Prepare Anhydrous Solvent Solvent->Activation Coupling Add Amine Stir (Monitor by TLC/LCMS) Activation->Coupling Quench Quench Reaction (if necessary) Coupling->Quench Extract Aqueous Wash & Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography or Recrystallization) Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General workflow for amide coupling.

Troubleshooting and Key Considerations

  • Low Reactivity: Due to the electron-withdrawing nitro group, this compound might be less reactive than anticipated in some coupling reactions. If a reaction is sluggish, especially with the EDC/HOBt protocol, consider switching to the more potent HATU system.[1] Alternatively, gentle heating (e.g., 40-50 °C) or extending the reaction time may improve conversion.

  • Base Selection: When using HATU, a non-nucleophilic base like DIPEA is crucial. Using a nucleophilic base such as pyridine or triethylamine can lead to unwanted side reactions.

  • Moisture Control: Coupling reagents, especially HATU and carbodiimides, are sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

  • Purification: The primary byproducts from EDC/HOBt are water-soluble, making aqueous workup effective. However, purification via silica gel chromatography is often necessary to remove any unreacted starting materials or minor impurities. For non-polar amide products, recrystallization can be an effective and scalable purification method.[10]

Conclusion

The successful synthesis of amides from this compound is readily achievable with standard modern coupling protocols. The choice between a carbodiimide-based method like EDC/HOBt and a uronium salt-based method like HATU will depend on the specific amine, reaction scale, and laboratory resources. By understanding the underlying mechanisms and following carefully designed protocols, researchers can efficiently generate desired amide products for applications in drug discovery and materials science.

References

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  • Amide Synthesis. Fisher Scientific. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

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  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

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Application Note: A Robust HPLC Method for the Purity Analysis of 3-Methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 3-Methoxy-5-nitrobenzoic acid. This method is designed for researchers, scientists, and professionals in drug development and quality control. The described reversed-phase HPLC (RP-HPLC) method provides excellent selectivity, linearity, accuracy, and precision, making it suitable for routine quality assessment and stability testing. The causality behind experimental choices, from mobile phase composition to validation parameters, is explained to provide a comprehensive understanding of the method's development and application.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for its quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of organic molecules, making it the method of choice for this application.[1]

This document provides a step-by-step protocol for an HPLC method developed to assess the purity of this compound. The method is designed to be stability-indicating, meaning it can effectively separate the main component from potential impurities and degradation products.[2] The principles of method development and validation are grounded in the guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Structure Chemical Structure of this compoundPubChem
Molecular Formula C₈H₇NO₅[5][][7][8]
Molecular Weight 197.14 g/mol [][7][8]
pKa (predicted) 3.36 ± 0.10[1]
Melting Point 186-189 °C[1]
UV Maximum (in polar solvent) Approximately 254 nmGeneral knowledge for nitroaromatic compounds

The acidic nature of the molecule (due to the carboxylic acid group) and its aromatic structure with a nitro group are key features that influence the chromatographic behavior. The predicted pKa of 3.36 indicates that the mobile phase pH should be controlled to ensure consistent retention and peak shape.

HPLC Method Development and Rationale

The goal is to achieve a symmetric peak for this compound, well-resolved from any potential impurities. A reversed-phase method was chosen due to the compound's moderate polarity.

Column Selection

A C18 column is the most common stationary phase for reversed-phase HPLC and provides good retention for aromatic compounds.[3][9] A column with a particle size of 5 µm is a good starting point for robust method development, while smaller particle sizes (e.g., 3 µm) can be used for faster analysis if the HPLC system is capable of handling the higher backpressure.

Mobile Phase Selection and Optimization

The mobile phase composition is a critical parameter for achieving the desired separation.

  • Organic Solvent: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile was chosen for this method due to its lower viscosity and better UV transparency at lower wavelengths.

  • Aqueous Phase and pH Control: To ensure consistent retention and good peak shape for the acidic analyte, the ionization of the carboxylic acid group needs to be suppressed. This is achieved by maintaining the mobile phase pH below the pKa of the analyte (3.36). A pH of around 2.5-3.0 is ideal. Phosphoric acid is a common and effective acidifier for this purpose.[4]

  • Initial Isocratic Conditions: Based on methods for similar compounds like nitrobenzoic acid isomers, a starting mobile phase of Acetonitrile:Water (acidified with phosphoric acid) in a 40:60 (v/v) ratio is a reasonable starting point.[3][4][9]

Detection Wavelength

Nitroaromatic compounds typically exhibit strong UV absorbance. A detection wavelength of 254 nm is a good starting point as it is a common wavelength for the detection of aromatic compounds.[3][9] For optimal sensitivity, the UV spectrum of this compound should be recorded, and the wavelength of maximum absorbance (λmax) should be used.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the HPLC analysis of this compound purity.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals:

    • This compound reference standard (purity ≥ 99.5%).

    • Acetonitrile (HPLC grade).

    • Phosphoric acid (85%, analytical grade).

    • Water (HPLC grade).

Preparation of Solutions
  • Mobile Phase:

    • Aqueous Phase: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water and mix well (pH ≈ 2.5).

    • Mobile Phase Composition: Mix the aqueous phase and acetonitrile in the desired ratio (e.g., start with 60:40 v/v aqueous:acetonitrile). Degas the mobile phase before use.

  • Diluent: Prepare a mixture of the mobile phase components in a 50:50 (v/v) ratio.

  • Standard Solution (0.1 mg/mL):

    • Accurately weigh about 10 mg of this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL):

    • Accurately weigh about 10 mg of the this compound sample.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 5 replicate injections of the standard)

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, a forced degradation study should be performed.

  • Procedure: Expose the this compound sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic).

  • Acceptance Criteria: The method should be able to separate the main peak from any degradation products formed. Peak purity analysis using a photodiode array (PDA) detector can further confirm the specificity.

Linearity
  • Procedure: Prepare a series of at least five concentrations of this compound reference standard over a range of 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy
  • Procedure: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Acceptance Criteria: The RSD for the results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be sufficiently low to quantify any potential impurities at their specification levels.

Robustness
  • Procedure: Intentionally vary critical method parameters such as:

    • Mobile phase composition (e.g., ± 2% organic content)

    • Mobile phase pH (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by these small variations.

Workflow and Data Presentation

The overall workflow for the analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting prep_mobile_phase Prepare Mobile Phase system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standard Prepare Standard Solution system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution inject_samples Inject Standard & Samples prep_sample->inject_samples system_equilibration->system_suitability system_suitability->inject_samples data_acquisition Data Acquisition inject_samples->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration calculation Purity Calculation peak_integration->calculation report_generation Generate Report calculation->report_generation

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is a robust, reliable, and validated procedure for the purity assessment of this compound. The method is specific, linear, accurate, precise, and suitable for routine quality control and stability studies in a pharmaceutical setting. The detailed explanation of the method development rationale and the comprehensive validation protocol provide a solid foundation for its implementation.

References

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
  • Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid. Benchchem.
  • Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • CAS 78238-12-7 this compound. BOC Sciences.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. American Pharmaceutical Review.
  • This compound | C8H7NO5 | CID 5300212. PubChem.
  • This compound | 78238-12-7 | FM67871. Biosynth.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • This compound. AOBChem USA.
  • 78238-12-7 | this compound. ChemScene.
  • A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis. Benchchem.
  • Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • <621> Chromatography.
  • Understanding the L
  • USP <621> Chrom
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd.
  • ICH Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Understanding ICH Q2(R2)

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GC-MS analysis of 3-Methoxy-5-nitrobenzoic acid reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Identification of 3-Methoxy-5-nitrobenzoic Acid and Its Reaction Products Using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This comprehensive application note provides a detailed protocol for the analysis of this compound and its potential reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and low volatility of the parent carboxylic acid, direct GC analysis is challenging. This guide presents a robust methodology centered on a crucial derivatization step to convert the analyte into a more volatile form suitable for GC separation and subsequent mass spectrometric identification. The protocols herein are designed for researchers, chemists, and drug development professionals who require a reliable and reproducible method for monitoring reactions involving this key chemical intermediate. We delve into the causality behind experimental choices, from sample preparation and derivatization to the optimization of GC-MS parameters and data interpretation, ensuring a self-validating and scientifically sound analytical system.

Introduction: The Analytical Challenge

This compound (CAS No. 78238-12-7) is a substituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of various fine chemicals and pharmaceutical intermediates.[1][2][3] Monitoring the progress of chemical reactions involving this compound, such as reductions of the nitro group or esterifications of the carboxyl group, requires a precise and specific analytical technique. Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled separation efficiency and definitive identification capabilities, making it an ideal platform for this purpose.[4]

However, the direct analysis of this compound by GC is hindered by the high polarity of its carboxylic acid functional group. This polarity leads to poor peak shape, low volatility, and potential thermal degradation in the hot GC injector.[5] To overcome these limitations, a chemical derivatization step is essential to convert the non-volatile acid into a more volatile and thermally stable derivative.[6] This guide will focus on silylation, a common and effective derivatization technique for compounds containing active hydrogen atoms.[6][7]

The Principle of Derivatization: Enabling GC Analysis

The core principle of derivatization in this context is to replace the active, polar hydrogen of the carboxylic acid group with a non-polar, thermally stable functional group.[6] Silylation, which involves the replacement of the acidic proton with a trimethylsilyl (TMS) group, is an ideal choice.[7][8]

This transformation has several key benefits:

  • Increased Volatility: The resulting TMS ester is significantly more volatile than the parent carboxylic acid, allowing it to travel through the GC column at lower temperatures.

  • Improved Thermal Stability: The derivative is less prone to thermal decomposition in the injector port.

  • Enhanced Chromatographic Performance: The reduction in polarity leads to sharper, more symmetrical peaks, which improves both resolution and detection limits.[9]

The most common silylating agents are mixtures like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often combined with a catalyst like Trimethylchlorosilane (TMCS).[7] The reaction is a straightforward nucleophilic substitution where the carboxylate attacks the silicon atom of the silylating agent.

Comprehensive Analytical Workflow

The end-to-end process, from receiving a reaction mixture to final data interpretation, follows a structured path to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Reaction Quenching & Aliquot Collection B Solvent Extraction (e.g., Ethyl Acetate) A->B C Drying of Organic Phase (e.g., Na2SO4) B->C D Solvent Evaporation & Reconstitution C->D E Addition of Silylating Agent (BSTFA + TMCS) D->E F Incubation (e.g., 70°C for 30 min) E->F G Injection into GC-MS F->G H Chromatographic Separation G->H I Electron Ionization & Mass Filtering H->I J Peak Identification via Retention Time I->J K Mass Spectrum Analysis & Library Matching J->K L Quantification using Internal Standard K->L

Caption: End-to-end workflow for GC-MS analysis.

Protocol 1: Sample Preparation and Silylation

This protocol describes the extraction of analytes from a reaction mixture and their subsequent derivatization. An internal standard (IS), such as benzoic acid-d5, should be used for accurate quantification.[8]

Materials:

  • Reaction mixture aliquot

  • Ethyl acetate (HPLC grade)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Pyridine or Acetonitrile (derivatization solvent)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (IS) solution (e.g., Benzoic acid-d5 in ethyl acetate)

  • Autosampler vials with inserts

Procedure:

  • Sample Quenching and Extraction:

    • Take a known volume (e.g., 100 µL) of the reaction mixture and quench it appropriately (e.g., by adding it to 1 mL of cold water).

    • Acidify the aqueous solution to a pH of ~2 using dilute HCl to ensure the carboxylic acids are protonated.

    • Add a known amount of the internal standard solution.

    • Extract the analytes by adding 2 mL of ethyl acetate and vortexing for 1 minute. Allow the layers to separate.

    • Carefully transfer the upper organic layer to a clean test tube. Repeat the extraction twice more and combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.

    • Seal the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

Caption: Silylation of the parent acid.

Protocol 2: GC-MS Instrumentation and Parameters

The following parameters are a robust starting point for the analysis of silylated nitrobenzoic acids and can be adapted based on the specific instrument and reaction products.

Parameter Setting Rationale
GC System Gas Chromatograph with AutosamplerProvides high-throughput and reproducible injections.
Column HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm filmA non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution for a wide range of aromatic compounds.[10]
Injection Volume 1 µLStandard volume to avoid overloading the column.
Injector Temp. 280°CEnsures rapid volatilization of the derivatized analytes without thermal degradation.
Mode SplitlessMaximizes sensitivity for trace-level analysis of reaction byproducts.[10]
Carrier Gas HeliumInert carrier gas with optimal flow characteristics.
Flow Rate 1.2 mL/min (Constant Flow)Provides good chromatographic efficiency.
Oven Program Initial: 100°C, hold 2 minAllows for solvent focusing.
Ramp: 15°C/min to 280°CA moderate ramp rate effectively separates compounds with different boiling points.
Final Hold: 280°C for 5 minEnsures all high-boiling point compounds are eluted from the column.
MS System Single Quadrupole or Tandem Quad (MS/MS)Provides mass-based identification and quantification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard hard ionization technique that produces reproducible, library-searchable fragmentation patterns.[4]
Source Temp. 230°CStandard temperature to maintain ion source cleanliness.
Quad Temp. 150°CStandard temperature for the mass filter.
Acquisition Mode Full Scan (m/z 50-500)Allows for the identification of unknown reaction products. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification if target analytes are known.[10]

Data Analysis and Interpretation

Analysis of the resulting data involves identifying peaks in the total ion chromatogram (TIC) and interpreting their corresponding mass spectra.

Expected Results for Derivatized this compound:

  • Molecular Formula (Parent): C₈H₇NO₅ (MW: 197.14 g/mol )

  • Molecular Formula (TMS-Derivative): C₁₁H₁₅NO₅Si (MW: 269.32 g/mol )

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 269.

  • Key Fragments: Electron ionization will cause predictable fragmentation.[4] For a TMS ester, a characteristic and often abundant fragment is the loss of a methyl group ([M-15]⁺), resulting in a peak at m/z 254. Other fragments may include ions corresponding to the silylated carboxyl group and fragments of the aromatic ring. The NIST WebBook provides fragmentation data for analogous compounds like 4-nitrobenzoic acid, which can serve as a guide.[11]

Identifying Potential Reaction Products: The strength of this method lies in its ability to separate and identify various components of a reaction mixture simultaneously. Below is a table of potential products and their expected characteristics after derivatization.

Compound Reaction Type Derivatization Notes Expected TMS-Derivative MW Anticipated Chromatographic/MS Changes
3-Methoxy-5-amino benzoic acidNitro ReductionBoth the carboxylic acid and the new amino group will be silylated (bis-TMS derivative).311.48Will elute later than the parent compound due to higher molecular weight. The mass spectrum will show a molecular ion at m/z 311 and fragments corresponding to the bis-silylated structure.
Methyl 3-Methoxy-5-nitrobenzoateEsterificationNo derivatization occurs as there is no active hydrogen.211.16Will elute much earlier than the derivatized parent acid due to its lower boiling point and lack of derivatization.
3-Methoxy-5-nitrophenolDecarboxylationThe phenolic -OH group will be silylated.225.26Elutes earlier than the parent acid. The mass spectrum will show a molecular ion at m/z 225.

Conclusion

This application note provides a comprehensive and robust framework for the GC-MS analysis of this compound and its reaction products. By employing a critical silylation derivatization step, the challenges of analyzing this polar, non-volatile compound are effectively overcome. The detailed protocols for sample preparation, derivatization, and GC-MS instrumentation, coupled with guidance on data interpretation, equip researchers with a powerful tool for reaction monitoring, impurity profiling, and yield determination. This method's ability to separate and identify the starting material alongside potential byproducts in a single run makes it an invaluable asset in synthetic and medicinal chemistry environments.

References

  • Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222–227. Available at: [Link]

  • Das, S., & Lee, S. H. (2013). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Methods in Molecular Biology, 1020, 203–209. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Millan, M., et al. (2022). Organic molecules revealed in Mars's Bagnold Dunes by Curiosity's derivatization experiment. Nature Astronomy, 6, 428–435. Available at: [Link]

  • Zwiener, C., & Glauner, T. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 384(4), 903–911. Available at: [Link]

  • Schmidt, T. C., et al. (2007). Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 387(6), 2219–2225. Available at: [Link]

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 1-12. Available at: [Link]

  • Kataoka, H. (2003). Derivatization of Acids for Gas Chromatography. In Encyclopedia of Chromatography. Marcel Dekker.
  • TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). Available at: [Link]

  • Wujiang Meiyan Sanyou Dyestuff Chemical Co Ltd. (2015). Method for preparing 3-nitro-4-methoxy benzoic acid. CN104356000A. Google Patents.
  • Park, J., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3895. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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Monitoring Reactions of 3-Methoxy-5-nitrobenzoic Acid by Thin-Layer Chromatography: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Thin-Layer Chromatography (TLC) is an indispensable technique in organic synthesis, prized for its speed, simplicity, and cost-effectiveness.[1] This application note provides a comprehensive, in-depth guide for monitoring chemical reactions involving 3-methoxy-5-nitrobenzoic acid, a key intermediate in pharmaceutical development.[2][] We will move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only execute the protocol but also troubleshoot and adapt it for related transformations. The protocols described herein are designed to be self-validating through the systematic use of standards and co-spotting techniques.

Introduction: The Rationale for Reaction Monitoring

In the synthesis of active pharmaceutical ingredients (APIs) and other high-value organic molecules, precise control over the reaction progress is paramount. Monitoring a reaction allows a chemist to determine the optimal time for quenching, thereby maximizing product yield and minimizing the formation of impurities.[4] Thin-Layer Chromatography is a rapid and effective method for the qualitative analysis of a reaction mixture, providing a visual snapshot of the consumption of starting materials and the formation of products.[5][6]

This compound is a substituted aromatic carboxylic acid containing both an electron-donating methoxy group and an electron-withdrawing nitro group.[7] Its polarity and UV-active nature make it an ideal candidate for analysis by normal-phase silica gel TLC. This guide will detail the necessary steps to effectively track its conversion to products of varying polarities.

The Core Principle: Separation by Polarity

TLC separates compounds based on the principle of adsorption chromatography.[8] The process involves a stationary phase (a thin layer of an adsorbent like silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture called the eluent).[1]

  • Stationary Phase: Silica gel (SiO₂) is a highly polar material due to the presence of surface silanol (Si-OH) groups.

  • Mobile Phase: The eluent is typically a less polar organic solvent or a mixture of solvents.

When the TLC plate is placed in the eluent, the solvent moves up the plate via capillary action.[9] As it passes the initial sample spot, a competition ensues: each compound in the mixture partitions between being adsorbed to the polar stationary phase and being dissolved in the mobile phase.[10]

  • Polar Compounds: Molecules with polar functional groups (like the carboxylic acid in our target molecule) will adsorb more strongly to the polar silica gel. They will spend less time in the mobile phase and thus travel a shorter distance up the plate.[11]

  • Nonpolar Compounds: Less polar molecules have a weaker affinity for the stationary phase and a higher affinity for the mobile phase. They are carried further up the plate.[12]

This differential migration results in the separation of the mixture's components.[10]

Quantifying Separation: The Retention Factor (Rf)

The outcome of a TLC separation is quantified by the Retention Factor (Rf) . This value is a ratio, unique to a specific compound under a defined set of conditions (plate, solvent, temperature).[11]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [13]

An Rf value is always between 0 and 1.[14] For effective separation and analysis, the ideal Rf values for the compounds of interest should fall between 0.2 and 0.8.[5]

Detailed Experimental Protocol

This protocol is designed for monitoring a generic reaction where this compound is the starting material (SM).

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 plates (the "F254" indicates a fluorescent indicator that is active at 254 nm).[15]

  • Developing Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Solvents: HPLC-grade or distilled solvents (e.g., ethyl acetate, hexanes, dichloromethane, methanol, glacial acetic acid).

  • Spotting Capillaries: Glass capillary tubes (can be hand-drawn from Pasteur pipettes).[16]

  • Visualization: UV lamp (providing short-wave UV at 254 nm).

  • Ancillary: Pencil, ruler, tweezers, reaction vials, filter paper.

Step 1: Mobile Phase (Eluent) Selection and Chamber Preparation

The choice of eluent is the most critical variable in TLC.[17] The goal is to find a solvent system where the starting material has an Rf of approximately 0.2-0.4, ensuring that both more polar and less polar products will appear distinctly on the plate.[18]

Rationale: this compound is a polar, acidic compound. A mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is a good starting point.[19] Carboxylic acids often exhibit "tailing" or "streaking" on silica plates due to strong interactions with the stationary phase.[20] To counteract this, a small amount of a competing acid is added to the eluent.[16][21]

Procedure:

  • Begin with a 1:1 mixture of Ethyl Acetate (EtOAc) and Hexanes.

  • To this mixture, add 0.5-1% glacial acetic acid (AcOH) to prevent tailing. A good starting eluent is Hexanes:EtOAc:AcOH (50:50:0.5) .

  • Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line you will draw on the TLC plate.[21]

  • Place a piece of filter paper inside the chamber, allowing it to become saturated with the eluent. This saturates the chamber atmosphere with solvent vapors, ensuring a uniform and reproducible solvent front.[1][5]

  • Cover the chamber and let it equilibrate for 5-10 minutes before use.

Step 2: TLC Plate Preparation and Spotting

For effective reaction monitoring, a three-lane TLC plate is essential. This allows for direct comparison between the starting material, the reaction mixture, and a reference co-spot.[6][18]

Procedure:

  • Using a pencil, gently draw a straight origin line approximately 1-1.5 cm from the bottom of the TLC plate.[21] Do not use a pen, as the ink will chromatograph.[5]

  • Mark three small tick marks on the origin line for the three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).

  • Prepare Samples:

    • SM: Dissolve a tiny amount (<1 mg) of pure this compound in a volatile solvent like ethyl acetate or dichloromethane.

    • RM: At a specific time point (e.g., T=1 hour), withdraw a small aliquot (a drop) from the reaction vessel using a capillary tube.[22] Dilute this aliquot in a vial with 5-10 drops of a volatile solvent.

  • Spot the Plate:

    • Dip a clean capillary spotter into the SM solution.

    • Briefly and gently touch the tip to the "SM" mark on the origin line. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.[5]

    • Repeat the process, spotting the SM solution on the "Co" mark.

    • Using a new capillary spotter, dip it into the RM solution.

    • Spot the RM solution on the "Co" mark (directly on top of the SM spot) and on the "RM" mark.

    • Ensure the solvent from each spot has fully evaporated before proceeding.[11]

TLC_Spotting_Layout

Caption: Initial spotting layout on the TLC plate.

Step 3: Plate Development and Visualization

Procedure:

  • Using tweezers, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the plate is vertical and the eluent is below the origin line.[17]

  • Replace the lid and allow the solvent front to ascend the plate undisturbed.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate with tweezers.[22]

  • Immediately, use a pencil to mark the position of the solvent front.[14]

  • Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • Place the dried plate under a short-wave (254 nm) UV lamp.[23]

    • UV-active compounds, like our aromatic acid, will appear as dark spots against the green fluorescent background because they quench the fluorescence.[24]

    • Gently circle all visible spots with a pencil.

Step 4: Interpretation of Results

The developed TLC plate provides a clear picture of the reaction's progress.

  • Lane 1 (SM): Shows a single spot corresponding to the pure starting material. Measure its Rf.

  • Lane 3 (RM):

    • At the start of the reaction (T=0), this lane should look identical to the SM lane.

    • As the reaction proceeds, the SM spot will diminish in intensity, and a new spot (the product) will appear.

    • If the product is less polar than the SM (e.g., an ester), it will have a higher Rf. If it is more polar (e.g., a di-acid), it will have a lower Rf.

    • The reaction is complete when the SM spot is no longer visible in the RM lane.[4]

  • Lane 2 (Co): This lane is crucial for resolving ambiguity. If the product Rf is very close to the SM Rf, this lane will show two distinct, separated spots if both are present. If only one spot appears, it confirms that the spot in the RM lane is indeed the starting material.[18]

TLC_Reaction_Progress

Caption: Idealized TLC plates showing reaction progress over time.

Data Presentation and Troubleshooting

Summarizing results in a table is good practice. Below is a hypothetical example for the esterification of this compound.

CompoundStructurePolarityExpected Rf (Hex:EtOAc 1:1)
Starting Material (this compound)Aromatic Carboxylic AcidHigh~0.30
Product (Methyl 3-methoxy-5-nitrobenzoate)Aromatic EsterMedium~0.65

Common TLC Problems and Solutions

ProblemProbable Cause(s)Solution(s)
Spots are streaked or "tailed" Sample is too concentrated; Compound is highly acidic/basic.Dilute the sample; Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.[16][21]
All spots remain at the origin (Rf ≈ 0) Eluent is not polar enough.Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).[14]
All spots are at the solvent front (Rf ≈ 1) Eluent is too polar.Decrease the polarity of the eluent (e.g., increase the proportion of hexanes).[14]
Spots are very large and diffuse Sample spots on the origin were too large.Spot smaller amounts and allow the solvent to evaporate completely between applications.[5]
Solvent front runs unevenly Plate is touching the side of the chamber or the filter paper; Chamber is not sealed.Reposition the plate in the chamber; Ensure the chamber is properly sealed and equilibrated.[21]

Conclusion

Thin-Layer Chromatography is a powerful, rapid, and economical tool for monitoring the progress of reactions involving this compound. By understanding the principles of separation and employing a systematic approach that includes proper eluent selection, the use of standards, and a co-spotting lane, researchers can gain reliable, real-time insights into their chemical transformations. This allows for precise control of reaction conditions, ultimately leading to improved outcomes in drug discovery and development workflows.[10][25]

References

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Aryal, S. (2022, May 17). Thin Layer Chromatography (TLC): Principle, Procedure, and Applications. Microbe Online. Retrieved from [Link]

  • University of California, Davis. (n.d.). TLC Visualization Methods. Chem LibreTexts. Retrieved from [Link]

  • EDVOTEK. (n.d.). Principles of Thin Layer Chromatography. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • JoVE. (2015, March 4). Thin Layer Chromatography: Principle, Procedure, Applications. Retrieved from [Link]

  • Acharya, T. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. Retrieved from [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). How to Monitor a Reaction by TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 16). Decoding RF Values: A Step-by-Step Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chromatography Today. (2014, August 26). Pharmaceutical Applications of TLC. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Applications of Thin Layer Chromatography. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, April 3). Understanding the capabilities of thin-layer chromatography (TLC). Retrieved from [Link]

  • Scribd. (n.d.). Organic Chemistry 201 TLC Lab Manual. Retrieved from [Link]

  • SlideShare. (n.d.). Thin Layer Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Basis and pharmaceutical applications of thin-layer chromatography. Retrieved from [Link]

  • ResearchGate. (2018, October 30). TLC tailing and carboxylic acid?. Retrieved from [Link]

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Introduction: The Rationale for Catechol-O-Methyltransferase (COMT) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Evaluation of COMT Inhibitors Derived from 3-Methoxy-5-nitrobenzoic Acid

Catechol-O-methyltransferase (COMT) is a critical enzyme in human physiology, responsible for the metabolic degradation of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1][2] In the context of neurodegenerative disorders, particularly Parkinson's disease (PD), COMT plays a pivotal role in the peripheral metabolism of Levodopa (L-DOPA), the primary therapeutic agent for PD.[2] By converting L-DOPA to 3-O-methyldopa (3-OMD), COMT reduces the bioavailability of L-DOPA that can cross the blood-brain barrier to be converted into dopamine.[1][3] Furthermore, 3-OMD competes with L-DOPA for transport into the brain, further diminishing its therapeutic efficacy.[4]

The strategic inhibition of COMT has emerged as a cornerstone of advanced Parkinson's disease management.[3] By blocking peripheral COMT activity, inhibitors prevent the breakdown of L-DOPA, thereby extending its plasma half-life, increasing its central bioavailability, and providing more consistent dopaminergic stimulation.[5][6][7] This leads to clinically significant improvements, such as increased "ON" time (periods of good motor control) and decreased "OFF" time (periods of symptom return) for patients.[5][8]

The most successful class of COMT inhibitors is built upon a nitrocatechol scaffold.[9][10] This chemical motif, characterized by a catechol (1,2-dihydroxybenzene) ring bearing a strongly electron-withdrawing nitro group, is central to the design of marketed drugs like Tolcapone and Entacapone.[2][11] The nitrocatechol core acts as a competitive inhibitor, binding tightly to the COMT active site.[10] The nitro group is crucial; it enhances binding affinity and hinders the molecule's own O-methylation, prolonging its inhibitory action.[10]

Strategic Importance of this compound as a Precursor

The synthesis of nitrocatechol-based COMT inhibitors frequently employs precursors that can be efficiently converted into the target scaffold. This compound, and its closely related aldehyde derivative 5-nitrovanillin, are ideal starting materials for this purpose.[12] Their strategic value lies in the pre-installed arrangement of key functional groups:

  • The Methoxy Group: This serves as a protected form of a hydroxyl group. A final, crucial demethylation step unmasks this group to form the essential catechol moiety required for COMT binding.[12][13]

  • The Nitro Group: Positioned meta to the methoxy group, this electron-withdrawing group is fundamental to the pharmacophore, enhancing inhibitory potency.[10]

  • The Carboxylic Acid/Aldehyde: This functional group provides a reactive handle for chain extension and introduction of the diverse side chains that differentiate various COMT inhibitors and modulate their pharmacokinetic properties.

This application note provides detailed protocols for synthesizing two distinct classes of COMT inhibitors from this compound derivatives, outlines methods for their biological evaluation, and discusses the structure-activity relationships that govern their efficacy.

General Synthetic Workflow

The conversion of this compound or its derivatives into potent COMT inhibitors follows a logical and adaptable workflow. The core transformation involves building a specific side chain onto the aromatic ring and a subsequent demethylation to reveal the active nitrocatechol pharmacophore.

G cluster_0 cluster_1 PART A: Side Chain Elaboration cluster_2 cluster_3 PART B: Pharmacophore Generation cluster_4 A This compound (or Aldehyde Derivative) B Pathway 1: Friedel-Crafts Acylation (Tolcapone-like) A->B Functionalization C Pathway 2: Knoevenagel Condensation (Entacapone-like) A->C Functionalization D Methoxy-Protected Intermediate B->D C->D E Demethylation (e.g., HBr, AlCl3, BBr3) D->E Cleavage of Methyl Ether F Final Nitrocatechol COMT Inhibitor E->F Final Product G A This compound B 3-Methoxy-5-nitrobenzoyl Chloride A->B SOCl2 or (COCl)2 Reflux C 4'-(Methyl)-3-methoxy-5-nitrobenzophenone B->C Toluene, AlCl3 (anhydrous) 0°C to RT D Tolcapone (3,4-Dihydroxy-4'-methyl-5-nitrobenzophenone) C->D 48% HBr / Acetic Acid Reflux

Caption: Synthetic pathway for a Tolcapone analogue.

Step 1.1: Synthesis of 3-Methoxy-5-nitrobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Add thionyl chloride (SOCl₂) (3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After completion, remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 3-Methoxy-5-nitrobenzoyl chloride, a yellow solid, is typically used in the next step without further purification.

    • Causality: Thionyl chloride converts the less reactive carboxylic acid into a highly electrophilic acid chloride, which is necessary for the subsequent Friedel-Crafts acylation. DMF acts as a catalyst for this transformation.

Step 1.2: Friedel-Crafts Acylation

  • In a separate flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃) (1.2 eq) in an excess of dry toluene, which acts as both solvent and reactant. Cool the mixture to 0°C in an ice bath.

  • Dissolve the crude 3-Methoxy-5-nitrobenzoyl chloride from Step 1.1 in a minimal amount of dry toluene and add it dropwise to the AlCl₃ suspension while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol) to obtain 4'-(Methyl)-3-methoxy-5-nitrobenzophenone.

    • Causality: AlCl₃ is a strong Lewis acid that coordinates to the acyl chloride, forming a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with toluene, primarily at the para position due to steric hindrance.

Step 1.3: Demethylation to Yield Tolcapone

  • Combine the methoxy-protected intermediate from Step 1.2 (1.0 eq) with a mixture of 48% aqueous hydrogen bromide (HBr) and glacial acetic acid (typically a 1:1 or 2:1 v/v ratio).

  • Heat the mixture to reflux (approx. 110-120°C) for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid under vacuum.

  • The crude Tolcapone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

    • Causality: Strong acid (HBr) protonates the ether oxygen, making it a good leaving group. A subsequent nucleophilic attack by the bromide ion on the methyl group (SN2 reaction) cleaves the methyl-oxygen bond, liberating the free phenol and forming methyl bromide.

Protocol 2: Synthesis of an Entacapone Analogue via Knoevenagel Condensation

This route is effective for creating inhibitors with a cyanoacrylamide side chain. It typically starts from the corresponding aldehyde, 3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin), which can be prepared from the benzoic acid via reduction.

G A 3-Methoxy-5-nitrobenzaldehyde C Protected Entacapone Intermediate A->C Piperidine (cat.) Ethanol, Reflux B N,N-diethyl-2-cyanoacetamide B->C Piperidine (cat.) Ethanol, Reflux D Entacapone C->D AlCl3 / Pyridine DCM

Caption: Synthetic pathway for an Entacapone analogue.

Step 2.1: Knoevenagel Condensation

  • In a round-bottom flask, dissolve 3-methoxy-5-nitrobenzaldehyde (1.0 eq) and N,N-diethyl-2-cyanoacetamide (1.1 eq) in ethanol.

  • Add a catalytic amount of a base, such as piperidine or pyridine (approx. 0.1 eq).

  • Heat the mixture to reflux for 3-5 hours. The reaction progress should be monitored by TLC. [14]4. Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield the methoxy-protected Entacapone intermediate.

    • Causality: The basic catalyst deprotonates the α-carbon of N,N-diethyl-2-cyanoacetamide, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product, driven by the formation of a stable conjugated system.

Step 2.2: Demethylation to Yield Entacapone

  • Suspend the protected intermediate from Step 2.1 (1.0 eq) and aluminum chloride (AlCl₃) (3.0 eq) in a dry solvent such as dichloromethane (DCM).

  • Add pyridine (3.0 eq) dropwise at 0°C.

  • Allow the mixture to stir at room temperature for 12-24 hours.

  • Quench the reaction by slowly adding dilute HCl.

  • Separate the organic layer, extract the aqueous layer with DCM, combine the organic fractions, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization to obtain pure Entacapone.

    • Causality: In this case, the Lewis acid AlCl₃ coordinates with both the ether oxygen and the pyridine. Pyridine acts as a base and facilitates the removal of the methyl group, which is a common method for demethylation under milder, non-aqueous conditions compared to HBr. [13]

PART 2: Biological Evaluation

After synthesis and purification, the inhibitory potential of the novel compounds against COMT must be determined. A standard in vitro enzymatic assay is used for this purpose.

Protocol 3: In Vitro COMT Inhibition Assay (Fluorometric Method)

This protocol uses a fluorescent substrate for a high-throughput and sensitive measurement of COMT activity. [11][15][16] Materials:

  • Recombinant human S-COMT enzyme

  • 3-(Benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD) as the substrate [11]* S-adenosyl-L-methionine (SAM) as the methyl donor cofactor

  • MgCl₂ and Dithiothreitol (DTT)

  • Buffer: 50 mM PBS or Tris-HCl, pH 7.4

  • Test compounds (synthesized inhibitors) and a reference inhibitor (e.g., Entacapone)

  • 96-well microplate and a fluorescence plate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the test compounds and the reference inhibitor in DMSO. Create a serial dilution series to test a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare a reaction buffer containing PBS (or Tris-HCl), MgCl₂, and DTT.

  • Assay Setup:

    • In each well of a 96-well plate, add the following to a final volume of 200 µL:

      • Recombinant human S-COMT (e.g., 2.0 µg/mL final concentration)

      • 3-BTD substrate (e.g., 2 µM final concentration)

      • Varying concentrations of the test inhibitor or reference compound. Include a "no inhibitor" control (DMSO vehicle only).

  • Initiate Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the enzymatic reaction by adding SAM (e.g., 200 µM final concentration) to all wells. [16]4. Incubation and Termination:

    • Incubate the plate at 37°C for a fixed time (e.g., 6-10 minutes).

    • Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing 1% formic acid. [16]5. Detection:

    • Measure the fluorescence of the methylated product using a plate reader (e.g., excitation/emission wavelengths of 390/510 nm). [16]The amount of methylated product is directly proportional to the COMT activity.

  • Data Analysis:

    • Calculate the percentage of COMT inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

PART 3: Data Interpretation and Structure-Activity Relationships (SAR)

The data obtained from the COMT inhibition assays allow for the evaluation of structure-activity relationships, providing insights for designing more potent inhibitors.

Table 1: Representative IC₅₀ Values for Nitrocatechol-based COMT Inhibitors
Compound ClassR Group / Side ChainRepresentative IC₅₀ (µM)Reference
Nitrocatechol Pyrazolines Phenyl0.048[13][15]
4-Fluorophenyl0.051[13][15]
2-Thiazolyl0.16[13][15]
Nitrocatechol Chalcones 3-Hydroxyphenyl0.14[13][15]
Phenyl0.24[13][15]
Marketed Drugs Entacapone0.23[13][15]
Tolcapone~0.01 - 0.03[17][18]
3,5-Dinitrocatechol (control)0.012[17]

Note: IC₅₀ values can vary depending on assay conditions (enzyme source, substrate, etc.). This table is for comparative purposes.

Key SAR Insights:

  • The Nitrocatechol Core is Essential: The 3,4-dihydroxy-5-nitro-phenyl moiety is the fundamental pharmacophore for high-potency inhibition.

  • Side Chain Influences Potency: The nature of the side chain attached to the nitrocatechol ring significantly modulates inhibitory activity. As seen in Table 1, complex heterocyclic structures like pyrazolines can yield highly potent inhibitors, sometimes exceeding the potency of the standard drug Entacapone. [13][15]* Electron-Withdrawing Groups are Key: The nitro group's strong electron-withdrawing nature is critical for high-affinity binding. [10]

Table 2: Comparison of Marketed Nitrocatechol COMT Inhibitors
FeatureTolcaponeEntacaponeOpicapone
Primary Site of Action Central & Peripheral [7][8]Peripheral Only [7][8]Peripheral Only [4]
Blood-Brain Barrier Crossing Yes [1]No [1]No [4]
Dosing Regimen Typically 3 times daily [8]With every Levodopa dose [8]Once daily [19]
Duration of Action LongShortVery Long [4]
Hepatotoxicity Risk Associated with rare but severe liver injury; requires monitoring [8][20]No significant hepatotoxicity reported [8]Not associated with hepatotoxicity

Conclusion

This compound and its aldehyde analogue are versatile and strategically vital starting materials for the synthesis of potent nitrocatechol-based COMT inhibitors. Through well-established organic chemistry reactions such as Friedel-Crafts acylation and Knoevenagel condensation, followed by a critical demethylation step, researchers can access a wide array of inhibitor structures. The protocols detailed herein provide a robust framework for the synthesis and subsequent biological evaluation of these compounds. By understanding the underlying chemical principles and structure-activity relationships, drug development professionals can continue to innovate and optimize COMT inhibitors, offering improved therapeutic options for individuals with Parkinson's disease.

References

  • A systematic review of catechol-O-methyltransferase inhibitors: efficacy and safety in clinical practice. PubMed. [Link]

  • Effect of COMT inhibition on the pharmacokinetics and pharmacodynamics of levodopa in parkinsonian patients. PubMed. [Link]

  • Clinical pharmacology, therapeutic use and potential of COMT inhibitors in Parkinson's disease. PubMed. [Link]

  • Inhibitors of Catechol-O-Methyltransferase. Semantic Scholar. [Link]

  • Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. ACS Omega. [Link]

  • Catechol-O-methyltransferase inhibitor. Wikipedia. [Link]

  • Catechol-O-methyltransferase inhibitors in Parkinson's disease. PubMed. [Link]

  • Effectiveness and safety of different catechol-o-methyl transferase inhibitors for patients with parkinson's disease: Systematic review and network meta-analysis. PubMed. [Link]

  • COMT inhibitors. BrainKart. [Link]

  • What are COMT inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. Future Medicinal Chemistry. [Link]

  • Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. PubMed Central (PMC). [Link]

  • Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. ResearchGate. [Link]

  • Molecular modeling and metabolic studies of the interaction of catechol-O-methyltransferase and a new nitrocatechol inhibitor. PubMed. [Link]

  • Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. PubMed Central (PMC). [Link]

  • Inhibition of catechol-O-methyltransferase by 1-vinyl derivatives of nitrocatechols and nitroguaiacols. Kinetics of the irreversible inhibition by 3-(3-hydroxy-4-methoxy-5-nitro benzylidene)-2,4-pentanedione. PubMed. [Link]

  • Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. PubMed Central (PMC). [Link]

  • Synthesis routes of entacapone prodrugs. ResearchGate. [Link]

  • An Efficient Approach to Pure Entacapone and Related Compounds. ResearchGate. [Link]

  • Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives. ACS Pharmacology & Translational Science. [Link]

  • Development of a Novel One-Pot Process for the Synthesis of Tolcapone. ResearchGate. [Link]

  • Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines. PubMed Central (PMC). [Link]

  • COMT inhibition in the treatment of Parkinson's disease. PubMed. [Link]

  • Clinical benefit of MAO-B and COMT inhibition in Parkinson’s disease: practical considerations. PubMed Central (PMC). [Link]

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The Synthesis of Novel Azo Dyes from 3-Methoxy-5-nitrobenzoic Acid: A Detailed Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the utilization of 3-Methoxy-5-nitrobenzoic acid as a precursor in the synthesis of azo dyes. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development who are interested in the design and synthesis of novel chromophores. We will delve into the chemical principles, provide step-by-step experimental procedures, and offer expert insights into the critical parameters that govern the successful synthesis of a target azo dye from this versatile starting material.

Introduction: The Potential of this compound in Chromophore Design

This compound is an aromatic carboxylic acid characterized by the presence of a methoxy (-OCH₃) and a nitro (-NO₂) group on the benzene ring.[1] While not a dye itself, its structure provides a valuable scaffold for the synthesis of vibrant azo dyes. The key to unlocking its chromophoric potential lies in the chemical transformation of the nitro group into a primary amine (-NH₂), which can then be converted into a reactive diazonium salt. This diazonium salt is the cornerstone of azo dye synthesis, readily undergoing coupling reactions with a variety of electron-rich aromatic compounds to generate the characteristic azo linkage (-N=N-), the chromophore responsible for the color of these dyes.[2][3]

The presence of the methoxy and carboxylic acid groups on the aromatic ring of the final dye molecule can significantly influence its properties, including its color, solubility, and affinity for various substrates. The electron-donating methoxy group can modulate the electronic properties of the chromophore, while the carboxylic acid group can enhance water solubility and provide a site for further chemical modification or conjugation.

Synthesis Workflow Overview

The synthesis of an azo dye from this compound is a multi-step process that can be broadly divided into three key stages:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine to yield 3-Amino-5-methoxybenzoic acid.

  • Diazotization: The newly formed amino group is converted into a diazonium salt using nitrous acid, typically generated in situ.

  • Azo Coupling: The diazonium salt is reacted with an electron-rich coupling component to form the final azo dye.

This workflow is depicted in the following diagram:

Synthesis_Workflow A This compound B Reduction A->B Step 1 C 3-Amino-5-methoxybenzoic acid B->C D Diazotization C->D Step 2 E Diazonium Salt D->E F Azo Coupling (with 2-Naphthol) E->F Step 3 G Azo Dye F->G

Caption: General workflow for the synthesis of an azo dye from this compound.

PART 1: Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a novel azo dye starting from this compound. As a representative example, we will describe the synthesis of the azo dye formed by coupling the diazonium salt of 3-Amino-5-methoxybenzoic acid with 2-naphthol.

Protocol 1: Reduction of this compound to 3-Amino-5-methoxybenzoic Acid

The reduction of the nitro group is a critical first step. Several methods can be employed, including catalytic hydrogenation and metal-acid reductions.[4][5] For this protocol, we will utilize a classic and reliable method using iron powder in the presence of acetic acid, which is known for its good functional group tolerance.[6][7][8]

Materials:

  • This compound

  • Iron powder (fine grade)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium carbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and water.

  • To this suspension, add iron powder (approximately 3.0 eq).

  • With vigorous stirring, add glacial acetic acid (a catalytic amount) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts, washing the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous solution, carefully add a saturated solution of sodium carbonate until the pH is basic (pH 8-9) to precipitate the product.

  • Collect the precipitated 3-Amino-5-methoxybenzoic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Outcome:

The product, 3-Amino-5-methoxybenzoic acid, should be an off-white to light brown solid. The yield and purity should be assessed by standard analytical techniques (e.g., melting point, NMR spectroscopy).

ParameterExpected Value
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Off-white to light brown solid
Melting Point 180-185 °C
Protocol 2: Diazotization of 3-Amino-5-methoxybenzoic Acid

Diazotization is the conversion of the primary aromatic amine to a diazonium salt. This reaction is typically carried out at low temperatures to prevent the decomposition of the unstable diazonium salt.[9]

Materials:

  • 3-Amino-5-methoxybenzoic acid (from Protocol 1)

  • Concentrated hydrochloric acid

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice

  • Beakers

  • Magnetic stirrer

  • Thermometer

Procedure:

  • In a beaker, dissolve 3-Amino-5-methoxybenzoic acid (1.0 eq) in a solution of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0 eq) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold solution of the amine hydrochloride while maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the mixture for an additional 15-20 minutes at the same temperature. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Protocol 3: Azo Coupling with 2-Naphthol

The final step is the electrophilic aromatic substitution reaction between the diazonium salt and an electron-rich coupling component, in this case, 2-naphthol.[10][11][12]

Materials:

  • Diazonium salt solution (from Protocol 2)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

  • Beakers

  • Magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a beaker, dissolve 2-naphthol (1.0 eq) in a cold aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Protocol 2) to the alkaline solution of 2-naphthol.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the solid dye thoroughly with cold water to remove any unreacted starting materials and salts.

  • Dry the purified azo dye in a desiccator or a low-temperature vacuum oven.

Visualization of the Azo Coupling Reaction:

Azo_Coupling cluster_reactants Reactants cluster_product Product Diazonium Diazonium Salt of 3-Amino-5-methoxybenzoic acid AzoDye Azo Dye Diazonium->AzoDye Electrophilic Aromatic Substitution Naphthol 2-Naphthol (in alkaline solution) Naphthol->AzoDye

Caption: The azo coupling reaction between the diazonium salt and 2-naphthol.

PART 2: Data Presentation and Characterization

The synthesized azo dye should be characterized to confirm its structure and purity. The following table summarizes the key analytical data that should be collected.

AnalysisExpected Results
Appearance Brightly colored solid (e.g., red, orange)
Melting Point A sharp melting point is indicative of purity.
UV-Vis Spectroscopy An absorption maximum (λmax) in the visible region, confirming its nature as a dye.
FT-IR Spectroscopy Characteristic peaks for the azo group (-N=N-), carboxylic acid (-COOH), and methoxy (-OCH₃) functional groups.
¹H and ¹³C NMR Spectroscopy Signals corresponding to the aromatic protons and carbons of the coupled ring systems, confirming the final structure.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the azo dye.

PART 3: Scientific Integrity and Causality

The Rationale Behind Key Experimental Choices:

  • Low-Temperature Diazotization: The diazonium salt is highly reactive and prone to decomposition at higher temperatures. Maintaining a temperature of 0-5 °C is crucial to prevent the loss of the diazonium salt and the formation of unwanted byproducts, such as phenols.[9]

  • Alkaline Coupling with Phenols: The coupling reaction with phenols, such as 2-naphthol, is carried out in an alkaline medium. The hydroxide ions deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This greatly increases the electron-donating ability of the aromatic ring, making it more susceptible to electrophilic attack by the weakly electrophilic diazonium ion.

  • Choice of Reduction Method: The use of iron in acidic media is a robust and economical method for the reduction of aromatic nitro compounds. It is generally chemoselective, leaving other functional groups like carboxylic acids and ethers intact, which is essential for the successful synthesis of the desired amino intermediate.[6][7]

Self-Validating System:

Each step of this protocol includes methods for monitoring the reaction progress and characterizing the intermediates and the final product. The successful isolation and characterization of 3-Amino-5-methoxybenzoic acid in the first step is a key indicator that the reduction was successful. The formation of a brightly colored precipitate upon mixing the diazonium salt with the coupling component provides immediate visual confirmation of the azo coupling reaction. The final characterization data serves as the ultimate validation of the synthesis.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. [Link]

  • Kumar, P. S., & Rai, K. M. L. (2012).
  • Google Patents. (2015).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

  • S. Chandrasekhar, et al. (2012). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 455-459.
  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • The Synthesis of Azo Dyes. (n.d.). [Link]

  • Ferreira, I. C. F., & Queiroz, M. J. R. P. (n.d.). Synthesis and characterization of textile azo dyes derivatives of methoxyphenols. 3° Encontro Nacional de Química Orgânica.
  • ResearchGate. (n.d.). (PDF) Synthesis and spectral analysis of some new phenolic azo dyes. [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). [Link]

  • SciSpace. (2021). Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI. [Link]

  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Shroff S. R. Rotary Institute of Chemical Technology. (n.d.). AMINATION BY REDUCTION. [Link]

  • Google Patents. (1990).
  • ResearchGate. (n.d.). Diazo coupling reactions between 1‐naphthol (A) and diazotized.... [Link]

  • Research & Reviews in Biotechnology and Biosciences. (2015). Synthesis of azo dye by coupling of diazonium salt with α-naphthol, β. [Link]

  • ResearchGate. (n.d.). Diazo coupling of aryl diazonium salts with 1-naphthol under solvent-free conditions. [Link]

  • Google Patents. (1989).
  • ResearchGate. (n.d.). (PDF) Catalytic Hydrogenation of Benzoic Acid. [Link]

  • Google Patents. (1957).
  • Semantic Scholar. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ACS Catalysis. (2025). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. [Link]

Sources

Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from 3-Methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of diverse, high-value heterocyclic compounds utilizing 3-Methoxy-5-nitrobenzoic acid as a versatile starting material. The strategic positioning of the methoxy, nitro, and carboxylic acid functionalities on the aromatic ring allows for a series of controlled chemical transformations, culminating in the formation of medicinally relevant scaffolds such as benzimidazoles and quinolones. We detail field-proven protocols, explain the mechanistic rationale behind experimental choices, and present a systematic workflow from precursor modification to final cyclization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this readily available building block for the discovery of novel chemical entities.

Introduction: The Strategic Value of this compound

This compound is an exemplary starting material in heterocyclic synthesis due to its inherent chemical functionality, which serves as a launchpad for complex molecular construction.[1] The molecule possesses three key features that can be selectively manipulated:

  • The Nitro Group: A versatile functional group that can be readily reduced to a primary amine. This amine is a critical nucleophile for a vast array of cyclization reactions, particularly in the formation of nitrogen-containing heterocycles.

  • The Carboxylic Acid Group: This group can be activated (e.g., as an acid chloride or ester) or can participate directly in condensation and cyclization reactions. Its electronic-withdrawing nature also influences the reactivity of the aromatic ring.

  • The Methoxy Group: An electron-donating group that influences the regioselectivity of further electrophilic aromatic substitutions and can be a key pharmacophoric feature in the final target molecules.

This guide will focus on a primary synthetic pathway that leverages the reduction of the nitro group as the key strategic step to unlock access to key intermediates for cyclization.

Overall Synthetic Workflow

The synthesis of target heterocycles from this compound follows a logical and modular workflow. The initial precursor modification is crucial and dictates the class of heterocycle that can be accessed. The primary pathway involves the reduction of the nitro group to form 3-Amino-5-methoxybenzoic acid, a pivotal intermediate for subsequent transformations.

G A This compound B Key Intermediate: 3-Amino-5-methoxybenzoic Acid A->B Nitro Group Reduction (e.g., Catalytic Hydrogenation) C Further Derivatization (e.g., Nitration, Amidation) B->C Functional Group Interconversion E Target Scaffold 2: Quinolones B->E Multi-step sequence (e.g., Gould-Jacobs Reaction) D Target Scaffold 1: Benzimidazoles C->D Reductive Cyclization with Aldehydes F Other Heterocycles C->F Alternative Cyclization G cluster_0 Pathway to Benzimidazoles A 3-Amino-5-methoxy- benzoic Acid B N-Acetyl Protected Intermediate A->B Acetic Anhydride C Ortho-Nitro Intermediate B->C Nitration (HNO₃/H₂SO₄) D Ortho-Diamino Precursor C->D Nitro Reduction (e.g., Pd/C, H₂) E Substituted Benzimidazole D->E R-CHO, Reductive Cyclization G cluster_1 Pathway to Quinolones A 3-Amino-5-methoxy- benzoic Acid B Enamine Intermediate A->B Diethyl ethoxymethylenemalonate (Heat) C 4-Hydroxyquinolone Ester B->C Thermal Cyclization (e.g., Dowtherm A, 250 °C) D Target Quinolone Acid C->D Saponification (NaOH, H₂O)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methoxy-5-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. We will delve into the causality behind experimental choices, providing a framework of self-validating protocols grounded in established chemical principles.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved through the electrophilic nitration of 3-methoxybenzoic acid (m-anisic acid), presents a classic challenge in regioselectivity. The starting material contains two directing groups: an activating ortho, para-directing methoxy group (-OCH₃) and a deactivating meta-directing carboxylic acid group (-COOH). Their opposing influences often lead to a mixture of isomeric products, making the isolation of the desired 5-nitro isomer a significant hurdle. This guide provides in-depth troubleshooting and optimized protocols to maximize the yield and purity of your target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.

Question 1: My overall yield is disappointingly low. What are the most likely causes?

Answer: Low yield is the most common issue and typically stems from three primary factors:

  • Formation of Unwanted Isomers: The core challenge is controlling regioselectivity. The methoxy group directs nitration to the 2, 4, and 6 positions, while the carboxylic acid group directs to the 5-position. This competition is the main reason for the formation of a product mixture, reducing the yield of the desired 5-nitro isomer.

  • Suboptimal Reaction Conditions: Incorrect reaction temperatures can drastically affect the outcome. Temperatures that are too high can lead to the formation of di-nitro byproducts or oxidative degradation.[1] Conversely, temperatures that are too low may result in an incomplete reaction.

  • Product Loss During Workup and Purification: The desired product can be lost during the quenching, filtration, or recrystallization steps. For instance, pouring the reaction mixture into an insufficient volume of ice water may not cause complete precipitation.[2] Similarly, choosing a suboptimal solvent for recrystallization can lead to significant loss of product in the mother liquor.

Question 2: I'm getting a mixture of nitro-isomers. How can I improve the selectivity for this compound?

Answer: Improving regioselectivity is key to a successful synthesis. Here’s how to steer the reaction toward the desired 5-nitro product:

  • Strict Temperature Control: This is the most critical parameter. Running the reaction at a consistently low temperature (e.g., -5°C to 0°C) is crucial.[2] Lower temperatures favor kinetic control, which can help manage the directing effects of the substituents.

  • Slow, Controlled Addition of Nitrating Agent: The nitrating mixture (mixed acid) should be added dropwise to the solution of 3-methoxybenzoic acid in sulfuric acid.[2] A slow addition rate prevents localized temperature spikes that can lead to side reactions and reduced selectivity.[1]

  • Choice of Nitrating System: While a standard mixture of concentrated nitric and sulfuric acid is effective, alternatives exist.[3] For some substrates, using nitric acid in acetic anhydride can offer different selectivity profiles, although this must be approached with caution due to the formation of the potent nitrating agent acetyl nitrate.[4]

Question 3: My reaction seems to produce a dark, tar-like substance. What's causing this and how can I prevent it?

Answer: The formation of dark tars or resins is indicative of unwanted side reactions, most commonly oxidation or uncontrolled polynitration.

  • Cause: The methoxy group strongly activates the aromatic ring, making it susceptible to oxidation by nitric acid, especially at elevated temperatures.[5] Over-nitration to form dinitro or trinitro compounds, which are often unstable under strong acid conditions, can also lead to decomposition and tar formation.

  • Prevention:

    • Maintain Low Temperatures: As mentioned, keeping the reaction temperature below 5°C is essential to minimize oxidative side reactions.[1]

    • Control Stoichiometry: Use a modest excess of nitric acid (typically 1.1 to 1.5 equivalents). A large excess of the nitrating agent significantly increases the risk of polynitration.

    • Ensure Purity of Reagents: Use high-purity starting materials and reagents. Impurities can sometimes catalyze decomposition pathways.

Question 4: How can I effectively purify the crude product and isolate the this compound isomer?

Answer: Purification relies on exploiting the differences in physical properties between the isomers, such as solubility and melting point.

  • Initial Washing: After quenching the reaction in ice water and filtering the precipitate, wash the crude solid thoroughly with cold water to remove residual acids.[6]

  • Recrystallization: This is the most effective method for purification. The key is selecting an appropriate solvent system. An ethanol-water mixture is often a good starting point. The goal is to find a system in which the desired 5-nitro isomer has high solubility at high temperatures but low solubility at low temperatures, while the other isomers remain more soluble upon cooling.

  • Analytical Monitoring: Use analytical techniques like HPLC or TLC to monitor the purity of your fractions during recrystallization.[7] Reverse-phase HPLC with a C18 column can effectively separate nitrobenzoic acid isomers.[7] This allows you to assess the success of your purification strategy and, if necessary, perform a second recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration mixture?

A1: Sulfuric acid serves as a catalyst. It protonates nitric acid, which facilitates the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active species that attacks the aromatic ring in this electrophilic aromatic substitution reaction.[3][4]

Q2: What are the primary safety precautions I should take during this synthesis?

A2: This reaction involves highly corrosive and reactive materials.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: The entire procedure must be performed in a well-ventilated chemical fume hood. Nitric acid can produce toxic nitrogen oxide fumes.

  • Handling Acids: The "mixed acid" is extremely corrosive and a strong oxidizing agent.[8] Always add acid slowly and with cooling. Crucially, when preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly, never the other way around. When quenching, pour the reaction mixture slowly onto a large amount of crushed ice; never add water directly to the concentrated acid mixture.

Q3: How do the directing groups on 3-methoxybenzoic acid influence the product distribution?

A3: This is a classic case of competing directing effects in electrophilic aromatic substitution:

  • The -OCH₃ group is an activating, ortho, para-director due to its ability to donate electron density to the ring through resonance. It directs the incoming electrophile (NO₂⁺) to positions 2, 4, and 6.

  • The -COOH group is a deactivating, meta-director because it withdraws electron density from the ring. It directs the incoming electrophile to position 5. The final distribution of isomers is a complex interplay between the powerful activating effect of the methoxy group and the deactivating effect of the carboxyl group, influenced by steric hindrance and reaction conditions.

Data & Visualization

Table 1: Recommended Reaction Parameters for Nitration
ParameterRecommended ValueRationale
Reactant Ratio 1.0 eq. 3-Methoxybenzoic AcidLimiting Reagent
1.1 - 1.5 eq. Nitric AcidSlight excess ensures complete reaction without promoting significant di-nitration.
3 - 5 eq. Sulfuric AcidActs as catalyst and solvent.
Temperature -5°C to 5°CCritical for controlling regioselectivity and minimizing side reactions.[2]
Reaction Time 1 - 2 hoursTypically sufficient for completion at low temperatures. Monitor by TLC/HPLC.[2]
Quenching Pour onto crushed iceSafely stops the reaction and precipitates the product.[9]
Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dissolve 3-Methoxybenzoic Acid in Concentrated H₂SO₄ P2 Prepare Nitrating Mixture (HNO₃ in H₂SO₄) R1 Cool Reactant Solution (-5°C to 0°C) P2->R1 R2 Slow, Dropwise Addition of Nitrating Mixture R1->R2 R3 Stir at 0°C for 1-2h R2->R3 W1 Quench on Ice Water R3->W1 W2 Vacuum Filtration W1->W2 W3 Wash with Cold Water W2->W3 W4 Recrystallize (e.g., Ethanol/Water) W3->W4

Caption: Competing directing effects on the 3-methoxybenzoic acid ring.

Detailed Experimental Protocol

Materials:

  • 3-Methoxybenzoic acid (m-anisic acid)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (68-70%)

  • Crushed Ice

  • Distilled Water

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (e.g., 40 mL). Place the flask in an ice-salt bath and cool the acid to below 5°C.

  • Substrate Addition: Once cooled, slowly add 3-methoxybenzoic acid (e.g., 10.0 g) in small portions to the stirred sulfuric acid, ensuring the temperature does not rise above 10°C. Stir until all the solid has dissolved. Cool the resulting solution to between -5°C and 0°C.

  • Preparation of Nitrating Mixture: In a separate beaker or dropping funnel, carefully and slowly add concentrated nitric acid (e.g., 5.5 mL) to concentrated sulfuric acid (e.g., 10 mL). This process is highly exothermic; perform this addition in an ice bath to keep the mixture cool.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 3-methoxybenzoic acid over a period of 45-60 minutes. Use a thermometer to monitor the internal temperature of the reaction flask and maintain it between -5°C and 0°C throughout the addition. [2]5. Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Prepare a large beaker containing at least 400 g of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate will form.

  • Isolation: Allow the ice to melt, then collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with several portions of cold distilled water until the washings are neutral to pH paper. This removes any residual strong acids.

  • Purification: Press the crude product as dry as possible on the filter. The crude solid can now be purified by recrystallization from an ethanol/water mixture to yield the this compound as a solid.

  • Drying and Characterization: Dry the purified product in a vacuum oven at a low temperature. Characterize the final product by determining its melting point and using analytical methods like NMR or HPLC to confirm its identity and purity.

References

  • Google Patents. (n.d.). Process for producing 3-nitro-4-alkoxybenzoic acid. EP1621528A1.
  • SIELC Technologies. (2018). 3-Methoxy-2-nitrobenzoic acid. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • DOI. (n.d.). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Retrieved from [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • Purdue University. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 3-nitro-4-methoxy benzoic acid. CN104356000A.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2006). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2-nitro-3-methylbenzoic acid. CN108129322B.
  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the nitration of aromatic compounds. US5763697A.
  • Dyno Nobel. (n.d.). MIXED ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Starting materials for synthesis using 3-methoxybenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Process parameters optimized to maximum yield of p-anisic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxybenzoic Acid. Retrieved from [Link]

Sources

Technical Support Center: Nitration of 3-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of 3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize side product formation and maximize the yield of your desired nitro isomer.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during the nitration of 3-methoxybenzoic acid, providing explanations for their causes and actionable solutions.

Issue 1: Low Yield of the Desired Nitro Isomer

Question: My nitration of 3-methoxybenzoic acid resulted in a low yield of the expected product. What are the potential causes and how can I improve it?

Answer: A low yield can stem from several factors, primarily incomplete reaction, formation of multiple isomers, or product degradation.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time is adequate by monitoring its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the starting material is still present after a reasonable time, a slight increase in reaction temperature or a longer reaction time might be necessary. However, be cautious as this can also lead to more side products.[2]

  • Poor Solubility: If the 3-methoxybenzoic acid is not fully dissolved in the reaction medium, the reaction rate will be significantly hindered.[1] Using a co-solvent like acetic acid can improve solubility.[1]

  • Suboptimal Nitrating Agent: For some substrates, the chosen nitrating agent may not be potent enough. While a standard mixture of concentrated nitric and sulfuric acids is common, a stronger agent like fuming nitric acid with oleum might be required for less reactive substrates, though this increases the risk of side reactions.[1]

Issue 2: Formation of a Dark, Tarry Substance

Question: My reaction mixture turned into a dark, tar-like mess. What causes this, and is it possible to salvage my product?

Answer: The formation of a tarry substance is a strong indicator of product degradation through oxidation and polymerization, which is a common issue when nitrating activated aromatic compounds.[2]

  • Cause: This is typically a result of overly harsh reaction conditions, such as high temperatures or the use of a highly concentrated nitrating agent.[2] The methoxy group makes the ring susceptible to oxidation.

  • Prevention: Maintaining a low reaction temperature, ideally between 0-5 °C, is critical throughout the addition of the nitrating agent and for the duration of the reaction.[2][3] Using a more dilute solution can also help manage the exothermic nature of the reaction.[2]

  • Salvage: Recovering the product from a tarry mixture is challenging. While column chromatography might isolate a small amount of the desired product, the yield will likely be very low. It is generally more efficient to repeat the reaction under milder and more controlled conditions.[2]

Issue 3: Difficulty in Separating Isomeric Products

Question: I've obtained a mixture of nitro isomers. What are the best methods to separate them?

Answer: The separation of positional isomers can be challenging due to their similar physical properties.[4]

  • Fractional Crystallization: This technique can be effective if the isomers have significantly different solubilities in a particular solvent. For instance, with nitrobenzoic acids, the ortho isomer is often more soluble in water than the para isomer.[5] Experimenting with different solvent systems, such as ethanol/water mixtures, is recommended.[6]

  • Chromatography: Column chromatography is a reliable method for separating isomers.[5] Techniques like High-Performance Liquid Chromatography (HPLC), particularly with specialized columns, can achieve excellent separation of positional isomers.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the regioselectivity and side reactions in the nitration of 3-methoxybenzoic acid.

Q1: What are the expected major and minor nitro isomers in the nitration of 3-methoxybenzoic acid?

A1: The directing effects of the substituents on the aromatic ring determine the regioselectivity of the nitration. The methoxy group (-OCH₃) is an activating, ortho-, para-directing group, while the carboxylic acid group (-COOH) is a deactivating, meta-directing group.

  • Major Products: The powerful activating effect of the methoxy group will primarily direct the incoming nitro group to the positions ortho and para to it (positions 2, 4, and 6). The carboxylic acid group will direct meta to its position (positions 3 and 5). The positions activated by the methoxy group and not strongly deactivated by the carboxylic acid group will be favored. Therefore, the major products are typically 4-nitro-3-methoxybenzoic acid and 6-nitro-3-methoxybenzoic acid .

  • Minor Product: 2-nitro-3-methoxybenzoic acid is also formed, but usually in smaller amounts due to steric hindrance between the incoming nitro group, the methoxy group, and the carboxylic acid group.[7]

Q2: What are the most common side reactions to be aware of?

A2: Besides the formation of multiple isomers, the primary side reactions are polynitration and oxidation.

  • Polynitration: The initial nitrated product is still activated enough to undergo a second nitration, leading to dinitro products. To minimize this, it is crucial to use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature.[2] Slowly adding the nitrating agent also helps to control the reaction.[2]

  • Oxidation: The use of strong oxidizing acids can lead to the formation of phenolic or quinone-like byproducts, contributing to the formation of tarry residues.[2] Employing milder nitrating conditions, such as using nitric acid in acetic anhydride, can mitigate these oxidative side reactions.[2]

Q3: How does temperature control affect the product distribution?

A3: Temperature is a critical parameter in nitration reactions.

  • Low Temperatures (0-5 °C): Favor kinetic control and generally lead to higher selectivity for the desired mononitrated product while minimizing side reactions like oxidation and polynitration.[2][3]

  • Higher Temperatures: Increase the reaction rate but can lead to a decrease in regioselectivity and an increase in the formation of undesirable byproducts, including dinitrated compounds and oxidation products.[2]

Experimental Protocol: Controlled Nitration of 3-Methoxybenzoic Acid

This protocol provides a step-by-step method for the nitration of 3-methoxybenzoic acid, designed to maximize the yield of the desired mononitro isomers while minimizing side product formation.

Materials and Reagents:
  • 3-Methoxybenzoic acid

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 70%)

  • Deionized water

  • Ice

  • Ethanol (for recrystallization)

  • Sodium bicarbonate (optional, for neutralization)

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and flask

  • Filter paper

  • Beakers and graduated cylinders

  • Melting point apparatus

Procedure:
  • Reaction Setup: In a round-bottom flask, dissolve 5.0 g of 3-methoxybenzoic acid in 20 mL of concentrated sulfuric acid. Cool this mixture in an ice bath to between 0 and 5 °C with continuous stirring.[6]

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 3.0 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid. This mixing process is highly exothermic and should be done in an ice bath.[6]

  • Nitration Reaction: While vigorously stirring the solution of 3-methoxybenzoic acid, slowly add the chilled nitrating mixture dropwise using a dropping funnel over a period of 15-20 minutes. Maintain the reaction temperature below 10 °C throughout the addition.[6]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

  • Work-up and Isolation: Carefully and slowly pour the reaction mixture onto approximately 100 g of crushed ice in a beaker with stirring.[3] The solid nitrobenzoic acid isomers will precipitate.

  • Filtration and Washing: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with several portions of cold deionized water to remove any residual acid.[6]

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.[6] Dissolve the crude solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Distribution
Nitrating AgentTemperature (°C)Major ProductsMinor ProductsReference
HNO₃/H₂SO₄0 - 54-nitro- and 6-nitro-3-methoxybenzoic acid2-nitro-3-methoxybenzoic acid, dinitro compounds[7]
HNO₃/Acetic Anhydride10 - 20Higher selectivity for mononitrationReduced oxidation byproducts[2]

Visualizing the Reaction and Troubleshooting

Diagram 1: Regioselectivity in the Nitration of 3-Methoxybenzoic Acid

G cluster_start Starting Material cluster_reagents Nitrating Agent cluster_products Potential Products 3-Methoxybenzoic Acid 3-Methoxybenzoic Acid 4-Nitro-3-methoxybenzoic acid 4-Nitro-3-methoxybenzoic acid 3-Methoxybenzoic Acid->4-Nitro-3-methoxybenzoic acid Major 6-Nitro-3-methoxybenzoic acid 6-Nitro-3-methoxybenzoic acid 3-Methoxybenzoic Acid->6-Nitro-3-methoxybenzoic acid Major 2-Nitro-3-methoxybenzoic acid 2-Nitro-3-methoxybenzoic acid 3-Methoxybenzoic Acid->2-Nitro-3-methoxybenzoic acid Minor (Steric Hindrance) HNO3 / H2SO4 HNO3 / H2SO4 HNO3 / H2SO4->3-Methoxybenzoic Acid Side Products Side Products 4-Nitro-3-methoxybenzoic acid->Side Products Polynitration, Oxidation 6-Nitro-3-methoxybenzoic acid->Side Products Polynitration, Oxidation

Caption: Directing effects of substituents on the nitration of 3-methoxybenzoic acid.

Diagram 2: Troubleshooting Workflow for Nitration Reactions

G start Start Nitration observe Observe Outcome start->observe low_yield Low Yield? observe->low_yield tar_formation Tar Formation? low_yield->tar_formation No check_conditions Check Temp & Time low_yield->check_conditions Yes isomer_issue Isomer Mixture? tar_formation->isomer_issue No milder_conditions Use Milder Conditions tar_formation->milder_conditions Yes success Successful Product isomer_issue->success No purify Purify (Crystallization/Chromatography) isomer_issue->purify Yes check_reagents Verify Reagent Stoichiometry check_conditions->check_reagents check_reagents->start Re-run Experiment control_temp Strict Temperature Control (0-5°C) milder_conditions->control_temp control_temp->start Re-run Experiment purify->success

Caption: A logical workflow for troubleshooting common issues in nitration reactions.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Wikipedia. (2023). 3-Nitrobenzoic acid. [Link]

  • BenchChem. (2025).
  • Google Patents. (2006). Process for producing 3-nitro-4-alkoxybenzoic acid.
  • Truman State University. (n.d.).
  • ResearchGate. (n.d.). Nitration of 3-methylbenzoic acid with Mixed acid.
  • Quora. (2017). What are the major products of nitration of benzoic acid?. [Link]

  • National Center for Biotechnology Information. (2024). Chemo- and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

  • ResearchGate. (2006). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]

  • Anasazi Instruments. (n.d.).
  • Royal Society of Chemistry. (1936). Nitration of m-Methoxycinnamic Acid. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Google Patents. (2020). Synthetic method of 2-nitro-3-methylbenzoic acid.
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]

  • BenchChem. (2025). A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals.
  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. [Link]

  • NIST. (n.d.). 3-Methoxy-2-nitrobenzoic acid. [Link]

  • SpringerLink. (n.d.). Nitration of Alkylbenzenes in Acid Medium. [Link]

  • BenchChem. (2025).
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. [Link]

  • Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. [Link]

Sources

How to control regioselectivity in aromatic nitration reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Aromatic Nitration Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling regioselectivity in your experiments. Here, we move beyond textbook theory to offer field-proven insights and troubleshooting strategies to help you achieve your desired synthetic outcomes with precision and confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the control of regioselectivity in aromatic nitration.

Q1: How does the substituent already on my aromatic ring determine where the nitro group will be added?

The existing substituent on your aromatic ring fundamentally dictates the position of nitration through a combination of electronic and steric effects. Substituents are broadly classified into two categories:

  • Activating, Ortho-, Para-Directing Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards the electrophilic nitronium ion (NO₂⁺).[1][2] They stabilize the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction, particularly when the electrophile attacks the ortho (positions 2 and 6) and para (position 4) positions.[3] This stabilization occurs through resonance or inductive effects.[4] Examples include hydroxyl (-OH), alkoxy (-OR), amino (-NH₂), and alkyl (-R) groups.[5][6][7]

  • Deactivating, Meta-Directing Groups: These groups withdraw electron density from the aromatic ring, making it less reactive.[1][2] They destabilize the sigma complex, especially when the attack is at the ortho and para positions. Consequently, the meta (positions 3 and 5) position, which is least destabilized, becomes the favored site of substitution.[8][9] Common meta-directing groups include nitro (-NO₂), cyano (-CN), carbonyl compounds (-CHO, -COR), and trifluoromethyl (-CF₃) groups.[5][8][10][11]

Q2: What is the underlying mechanism that governs this regioselectivity?

The regioselectivity is a direct consequence of the stability of the carbocation intermediate (sigma complex) formed during the rate-determining step of electrophilic aromatic substitution.[12][13]

  • For ortho/para directors , the resonance structures of the sigma complex for ortho and para attack allow the positive charge to be delocalized onto the substituent, providing significant stabilization. This is not possible for meta attack.

  • For meta directors , the resonance structures for ortho and para attack place the positive charge on the carbon atom directly attached to the electron-withdrawing group, which is a highly unfavorable and destabilizing arrangement.[9] The sigma complex for meta attack avoids this destabilization, making it the lower energy pathway.[9]

Diagram: Influence of Directing Groups on Sigma Complex Stability

G cluster_ortho_para Ortho/Para-Directing Group (e.g., -OCH3) cluster_meta Meta-Directing Group (e.g., -NO2) OP_Start Anisole OP_Ortho_Attack Ortho Attack OP_Start->OP_Ortho_Attack OP_Para_Attack Para Attack OP_Start->OP_Para_Attack OP_Meta_Attack Meta Attack OP_Start->OP_Meta_Attack OP_Ortho_Sigma Stabilized Sigma Complex (Charge on O-bearing C) OP_Ortho_Attack->OP_Ortho_Sigma More Stable OP_Para_Sigma Stabilized Sigma Complex (Charge on O-bearing C) OP_Para_Attack->OP_Para_Sigma More Stable OP_Meta_Sigma Less Stable Sigma Complex OP_Meta_Attack->OP_Meta_Sigma Less Stable OP_Ortho_Product Ortho-Nitroanisole OP_Ortho_Sigma->OP_Ortho_Product OP_Para_Product Para-Nitroanisole OP_Para_Sigma->OP_Para_Product OP_Meta_Product Meta-Nitroanisole (Minor) OP_Meta_Sigma->OP_Meta_Product M_Start Nitrobenzene M_Ortho_Attack Ortho Attack M_Start->M_Ortho_Attack M_Para_Attack Para Attack M_Start->M_Para_Attack M_Meta_Attack Meta Attack M_Start->M_Meta_Attack M_Ortho_Sigma Destabilized Sigma Complex (Adjacent Positive Charges) M_Ortho_Attack->M_Ortho_Sigma Less Stable M_Para_Sigma Destabilized Sigma Complex (Adjacent Positive Charges) M_Para_Attack->M_Para_Sigma Less Stable M_Meta_Sigma Least Destabilized Sigma Complex M_Meta_Attack->M_Meta_Sigma More Stable M_Ortho_Product Ortho-Dinitrobenzene (Minor) M_Ortho_Sigma->M_Ortho_Product M_Para_Product Para-Dinitrobenzene (Minor) M_Para_Sigma->M_Para_Product M_Meta_Product Meta-Dinitrobenzene M_Meta_Sigma->M_Meta_Product G Start Start Nitration Experiment Problem Identify Experimental Issue Start->Problem LowYield Low/No Yield Problem->LowYield Low Yield PoorSelectivity Poor Regioselectivity Problem->PoorSelectivity Poor Selectivity OverNitration Over-Nitration Problem->OverNitration Dinitration Oxidation Oxidation of Functional Groups Problem->Oxidation Side Reactions Solution_StrongerConditions Use Stronger Nitrating Agent Increase Temperature/Time LowYield->Solution_StrongerConditions Solution_MilderConditions Use Milder Nitrating Agent Lower Temperature PoorSelectivity->Solution_MilderConditions Solution_CheckDirectingEffects Analyze Competing Directing Effects PoorSelectivity->Solution_CheckDirectingEffects Solution_ProtectGroup Protect Activating/Sensitive Group OverNitration->Solution_ProtectGroup OverNitration->Solution_MilderConditions Oxidation->Solution_ProtectGroup End Achieve Desired Product Solution_StrongerConditions->End Solution_ProtectGroup->End Solution_MilderConditions->End Solution_CheckDirectingEffects->End

Sources

Technical Support Center: Purification of Crude 3-Methoxy-5-nitrobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3-methoxy-5-nitrobenzoic acid via recrystallization. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this critical purification step.

Introduction to Recrystallization of this compound

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For this compound, the goal is to dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to crystallize in a pure form upon cooling, leaving the impurities dissolved in the mother liquor. The selection of an appropriate solvent is paramount for a successful purification.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound, their probable causes, and validated solutions.

Problem 1: The compound "oils out" instead of forming crystals.

Probable Cause: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue with aromatic compounds, especially when the purity of the crude material is low.

Solution:

  • Re-heat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point.

  • Lower the Crystallization Temperature: If using a high-boiling point solvent, consider switching to a lower-boiling point solvent or a mixed solvent system to ensure the solution temperature does not exceed the melting point of the compound.

  • Use a Mixed Solvent System: A combination of a solvent in which the compound is highly soluble (e.g., ethanol or methanol) and a solvent in which it is poorly soluble (e.g., water) can be effective. Dissolve the crude product in a minimal amount of the "good" hot solvent, and then slowly add the "poor" hot solvent until the solution becomes slightly turbid. Re-heat to get a clear solution and then allow it to cool slowly. A patent for the purification of the related 3-nitrobenzoic acid suggests an alcohol-water mixture can be effective[1].

  • Slow Cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.

Problem 2: No crystals form upon cooling.

Probable Cause: This is often due to either using an excessive amount of solvent, the solution being supersaturated, or the cooling process being too rapid.

Solution:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If available, add a tiny crystal of pure this compound to the cooled solution to act as a template for crystallization.

  • Reduce Solvent Volume: If crystallization still does not occur, gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, as this can cause the compound to precipitate out too quickly. Once the volume is reduced, allow the solution to cool again.

  • Extended Cooling: Allow the solution to stand undisturbed for a longer period, first at room temperature and then in an ice bath.

Problem 3: The yield of purified crystals is very low.

Probable Cause: A low yield can result from using too much solvent, premature crystallization during a hot filtration step, or incomplete crystallization.

Solution:

  • Minimize Solvent Usage: Always use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Pre-heat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing on the filter paper.

  • Cool the Mother Liquor: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product before filtration.

  • Check the Mother Liquor: To determine if a significant amount of product remains in the filtrate, take a small sample and evaporate the solvent. If a substantial amount of solid remains, it may be worthwhile to concentrate the mother liquor and attempt a second crop of crystals.

Problem 4: The purified crystals are colored.

Probable Cause: Colored impurities may be present in the crude material that are not effectively removed by a single recrystallization.

Solution:

  • Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be sure to use fluted filter paper to speed up the filtration process and minimize cooling.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Recrystallization Issue oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield colored_crystals Colored Crystals start->colored_crystals solution_oiling Re-heat & Add Solvent Use Mixed Solvent Slow Cooling oiling_out->solution_oiling Probable Cause: Melting before dissolving, Supersaturation solution_no_crystals Induce Crystallization (Scratch/Seed) Reduce Solvent Volume no_crystals->solution_no_crystals Probable Cause: Too much solvent, Supersaturation solution_low_yield Minimize Solvent Pre-heat Funnel Thoroughly Cool low_yield->solution_low_yield Probable Cause: Excess solvent, Premature crystallization solution_colored Add Activated Charcoal Perform Hot Filtration colored_crystals->solution_colored Probable Cause: Colored impurities RecrystallizationWorkflow cluster_0 Dissolution cluster_1 Purification cluster_2 Isolation crude Crude Solid add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Clear Solution add_solvent->dissolved hot_filtration Hot Filtration (optional) dissolved->hot_filtration cooling Slow Cooling dissolved->cooling No Insoluble Impurities hot_filtration->cooling crystallization Crystal Formation cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: General workflow for the recrystallization process.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. US4288615A - Process for recovering 3-nitrobenzoic acid.
  • Solubility of Things. 3-Methyl-2-nitrobenzoic acid. [Link]

  • ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents. [Link]

  • Zhang, X., et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Recrystallization of Benzoic Acid. [Link]

  • National Center for Biotechnology Information. Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. [Link]

  • The Recrystallization of Benzoic Acid. [Link]

  • Indian Journal of Chemistry. Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An.
  • Journal of Chemical Education.
  • ResearchGate. Recrystallization of Impure Benzoic Acid. [Link]

Sources

Technical Support Center: Purification of 3-Methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-methoxy-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing isomeric impurities from your product. Here, we combine established chemical principles with field-proven insights to ensure you can achieve the desired purity for your critical applications.

Introduction: The Challenge of Isomeric Purity

The synthesis of this compound, a key intermediate in various pharmaceutical and research applications, often results in a mixture of positional isomers. The directing effects of the methoxy and carboxylic acid groups on the aromatic ring can lead to the formation of undesired side-products, primarily other methoxy-nitrobenzoic acid isomers. The structural similarity of these isomers presents a significant purification challenge. This guide provides a systematic approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in a synthesis of this compound?

A1: During the nitration of 3-methoxybenzoic acid, the primary directing influence of the methoxy group (ortho, para-directing) and the carboxylic acid group (meta-directing) can lead to the formation of several isomers. The most common impurities include:

  • 3-Methoxy-2-nitrobenzoic acid

  • 3-Methoxy-4-nitrobenzoic acid

  • 3-Methoxy-6-nitrobenzoic acid

  • 5-Methoxy-3-nitrobenzoic acid (This is an alternative name for the desired product, but it's important to be aware of nomenclature variations).

The relative amounts of these isomers will depend on the specific reaction conditions (temperature, nitrating agent, solvent).

Q2: Why is it critical to remove these isomers?

A2: In pharmaceutical and other high-purity applications, the presence of isomers can have significant consequences:

  • Pharmacological Activity: Isomers can exhibit different biological activities, leading to reduced efficacy or unexpected side effects.

  • Toxicity: Isomeric impurities may have different toxicological profiles.

  • Regulatory Compliance: Regulatory agencies like the FDA have strict requirements for the purity of active pharmaceutical ingredients (APIs) and intermediates.

  • Downstream Reactions: The presence of isomers can interfere with subsequent synthetic steps, leading to lower yields and the formation of additional impurities.

Q3: What are the key physical property differences I can exploit for purification?

A3: The primary handles for separating these isomers are differences in their melting points, solubilities, and acidities (pKa values). These differences, while sometimes subtle, can be effectively leveraged through techniques like recrystallization, chromatography, and acid-base extraction.

Isomer Identification: A Comparative Data Overview

A crucial first step in any purification strategy is to understand the physical properties of your target compound and its likely impurities. The following table summarizes the key data for this compound and its common isomers.

CompoundStructureMelting Point (°C)Predicted pKaGeneral Solubility
This compound (Target) this compound186-189[1]~3.36[1]Soluble in many organic solvents.
3-Methoxy-2-nitrobenzoic acid3-Methoxy-2-nitrobenzoic acid253-257Lower than meta/para isomersGenerally lower solubility in common organic solvents compared to the 3,5-isomer.
3-Methoxy-4-nitrobenzoic acid3-Methoxy-4-nitrobenzoic acid232-236[2][3][4]Similar to para isomersSlightly soluble in water; soluble in ethanol, chloroform, dichloromethane.[5]
4-Methoxy-3-nitrobenzoic acid4-Methoxy-3-nitrobenzoic acid192-194[6]Similar to meta isomersSoluble in many organic solvents.

Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols for the most effective purification techniques, along with troubleshooting tips for common issues.

Method 1: Selective Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.[7] The ideal solvent will dissolve the target compound and impurities at an elevated temperature, but upon cooling, the target compound will crystallize out in a pure form, leaving the impurities dissolved in the mother liquor.

Experimental Protocol: Recrystallization of this compound

  • Solvent Screening:

    • Place a small amount of your crude product (approx. 50 mg) into several test tubes.

    • Add a small amount (e.g., 1 mL) of different solvents to each tube. Good starting solvents to screen include ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or acetone/water.[8]

    • Observe the solubility at room temperature. The ideal solvent will show low solubility at room temperature.

    • Heat the test tubes in a water bath. The ideal solvent will fully dissolve the compound at an elevated temperature.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath. The ideal solvent will result in the formation of well-defined crystals of the purified product.

  • Recrystallization Procedure:

    • Dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are any insoluble impurities, perform a hot filtration to remove them.

    • Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

    • Dry the purified crystals in a vacuum oven.

Troubleshooting Recrystallization:

IssuePotential CauseSolution
Oiling out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add more solvent. If the issue persists, try a solvent with a lower boiling point or a solvent mixture.
No crystal formation The solution is not saturated, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. If that fails, try a different solvent or a solvent/anti-solvent system. Scratch the inside of the flask with a glass rod to induce crystallization.
Poor recovery Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration.
Low purity The cooling was too rapid, trapping impurities in the crystal lattice. The chosen solvent did not effectively differentiate between the target and the impurity.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Re-recrystallize the product. Consider a different recrystallization solvent.
Method 2: Acid-Base Extraction

Principle: Acid-base extraction separates compounds based on their different acidities.[4][5][9] Carboxylic acids can be deprotonated by a weak base (like sodium bicarbonate) to form water-soluble carboxylate salts. More acidic isomers will react more readily with a weak base. This allows for their selective extraction from an organic solvent into an aqueous layer.

Experimental Protocol: Separation of Isomers via Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

  • Extraction with Weak Base: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (a weak base).

  • Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup from CO2 evolution. Allow the layers to separate. The carboxylate salts of the benzoic acid isomers will be in the aqueous (bottom) layer.

  • Isolation: Drain the aqueous layer into a clean flask.

  • Regeneration of the Acid: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper). The protonated carboxylic acids will precipitate out of the solution.

  • Collection: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Expert Insight: The pKa of this compound is predicted to be around 3.36.[1] The ortho-isomer, 3-methoxy-2-nitrobenzoic acid, is expected to be a stronger acid due to the ortho effect. This difference in acidity can be exploited for a more selective separation by carefully controlling the pH of the aqueous solution during extraction.

Workflow for Acid-Base Extraction:

AcidBaseExtraction crude Crude Product in Organic Solvent sep_funnel Separatory Funnel crude->sep_funnel Add NaHCO3(aq) aq_layer Aqueous Layer (Isomer Salts) sep_funnel->aq_layer Separate Layers org_layer Organic Layer (Neutral Impurities) sep_funnel->org_layer acidify Acidify with HCl aq_layer->acidify precipitate Precipitated Pure Isomers acidify->precipitate filter Filter and Dry precipitate->filter pure_product Purified This compound filter->pure_product

Caption: Workflow of isomer purification by acid-base extraction.

Method 3: Chromatographic Separation

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[10] For methoxy-nitrobenzoic acid isomers, both column chromatography and High-Performance Liquid Chromatography (HPLC) can be effective.

A. Column Chromatography

Principle: This technique is suitable for purifying larger quantities of material. The separation occurs as the mixture travels down a column packed with a solid adsorbent (stationary phase), carried by a liquid solvent (mobile phase). Compounds with stronger interactions with the stationary phase will move down the column more slowly.

Experimental Protocol: Column Chromatography

  • Stationary Phase Selection: Silica gel is a good starting point for the separation of these polar isomers.

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by Thin Layer Chromatography (TLC) analysis. Aim for an Rf value of 0.2-0.3 for the target compound for good separation.

  • Column Packing:

    • Prepare a slurry of silica gel in the mobile phase.

    • Carefully pour the slurry into a vertical glass column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top to protect the surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

  • Elution and Fraction Collection:

    • Add the mobile phase to the column and begin to collect fractions as the solvent flows through.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product and evaporate the solvent.

B. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a highly efficient technique for both analytical and preparative separations. For nitrobenzoic acid isomers, reversed-phase HPLC is particularly effective.[11][12]

Recommended HPLC Conditions:

ParameterCondition
Column C18 bonded silica, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic mixture of acetonitrile (or methanol) and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid group. A typical starting point is a 40:60 (v/v) mixture of acetonitrile and acidified water.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature Ambient

Expert Insight: The elution order in reversed-phase HPLC is generally from most polar to least polar. The relative polarity of the isomers will depend on the specific substitution pattern. It is advisable to run an analytical HPLC of the crude mixture first to determine the retention times of the components and optimize the separation conditions before attempting a preparative separation. A method for the separation of 3-methoxy-4-nitrobenzoic acid has been developed using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid.[13]

Purification Strategy Flowchart:

PurificationStrategy start Crude this compound recryst Recrystallization start->recryst Initial Purification check_purity Check Purity (TLC, HPLC, Melting Point) recryst->check_purity acid_base Acid-Base Extraction acid_base->check_purity chromatography Chromatography (Column or HPLC) check_purity->acid_base Purity Not Met check_purity->chromatography Complex Mixture pure_product Pure Product check_purity->pure_product Purity Met further_purification Requires Further Purification

Caption: A general strategy for the purification of this compound.

Conclusion

The successful purification of this compound relies on a systematic approach that leverages the subtle differences in the physicochemical properties of the isomeric mixture. By carefully selecting and optimizing the appropriate purification technique—be it recrystallization, acid-base extraction, or chromatography—researchers can achieve the high level of purity required for their specific applications. This guide provides the foundational knowledge and practical protocols to navigate the challenges of isomer removal and ensure the integrity of your final product.

References

  • Home Sunshine Pharma. 3-Methoxy-4-nitrobenzoic Acid CAS 5081-36-7. [Link]

  • ChemBK. 3-Methoxy-4-nitrobenzoic acid. [Link]

  • SIELC Technologies. Separation of 3-Methoxy-4-nitrobenzoic acid on Newcrom R1 HPLC column. [Link]

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  • Wikipedia. Acid–base extraction. [Link]

  • Chemistry Steps. Organic Acid-Base Extractions. [Link]

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  • University of Toronto Scarborough. Column Chromatography Theory. [Link]

  • University of California, Davis. Recrystallization of Benzoic Acid. [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

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Optimizing temperature for the synthesis of 3-Methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Methoxy-5-nitrobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and frequently asked questions regarding the critical role of temperature in this synthetic procedure. The nitration of 3-methoxybenzoic acid is a classic example of electrophilic aromatic substitution where precise temperature control is paramount to achieving high yield and purity.

Core Synthesis Pathway: Nitration of 3-Methoxybenzoic Acid

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 3-methoxybenzoic acid using a nitrating agent, commonly a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺)[1][2].

The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the carboxylic acid group (-COOH) is a meta-directing deactivator[2]. The directing effects of these two substituents compete, and the reaction conditions, particularly temperature, will significantly influence the regioselectivity and the formation of unwanted isomers or byproducts.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-Methoxybenzoic_Acid 3-Methoxybenzoic Acid 3-Methoxy-5-nitrobenzoic_Acid This compound 3-Methoxybenzoic_Acid->3-Methoxy-5-nitrobenzoic_Acid Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->3-Methoxy-5-nitrobenzoic_Acid

Synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, with a focus on temperature-related causes and solutions.

Q1: I am experiencing a significantly lower yield than expected. What are the potential causes?

A low yield in the nitration of 3-methoxybenzoic acid can stem from several factors, with improper temperature control being a primary culprit.[3][4] Nitration reactions are highly exothermic, and deviations from the optimal temperature range can lead to side reactions or decomposition of the starting material and product.[3][4]

Potential Causes and Solutions:

  • Inadequate Cooling: The reaction may have become too warm, leading to the formation of byproducts. Ensure your cooling bath (e.g., an ice-salt bath) is sufficient to dissipate the heat generated.

  • Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly can cause localized overheating and runaway reactions.[5] A slow, dropwise addition with constant monitoring of the internal temperature is crucial.

  • Insufficient Reaction Time: If the temperature is kept too low, the reaction rate may be too slow for the reaction to go to completion within the allotted time.[5]

  • Impure Starting Materials: Ensure the 3-methoxybenzoic acid is pure, as impurities can lead to side reactions.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Temp Review Temperature Logs Start->Check_Temp Temp_High Temperature Spikes? Check_Temp->Temp_High Yes Check_Purity Check Starting Material Purity Check_Temp->Check_Purity No Action_High Improve Cooling & Slow Reagent Addition Temp_High->Action_High Temp_Low Consistently Too Low? Action_Low Slightly Increase Temperature or Extend Reaction Time Temp_Low->Action_Low Yes Temp_Low->Check_Purity No End Optimized Yield Action_High->End Action_Low->End Check_Purity->Temp_Low No Action_Purity Purify Starting Material Check_Purity->Action_Purity Yes Action_Purity->End

Troubleshooting workflow for low yield.

Q2: My reaction mixture turned dark brown or black. What does this indicate?

A dark discoloration often indicates oxidation and decomposition of the aromatic compound due to excessive temperature.[4] Nitration reactions are highly exothermic, and poor temperature control can lead to runaway reactions and the formation of nitrogen oxides, which contribute to the dark color.[3][4] It is critical to maintain the recommended temperature, especially during the addition of the nitrating agent.

Q3: I am observing significant amounts of dinitro- or other isomeric byproducts. How can I improve selectivity?

The formation of byproducts is highly dependent on temperature. Higher temperatures increase the chance of multiple nitro groups substituting onto the ring and can alter the regioselectivity of the reaction.[6][7]

  • To Avoid Polynitration: At higher temperatures, the initially formed this compound can undergo a second nitration. Maintaining a low temperature (e.g., 0-10°C) is crucial to ensure mono-nitration.[2][8]

  • To Improve Regioselectivity: While the 5-position is generally favored, higher temperatures can provide enough energy to overcome the activation barrier for substitution at other positions, leading to a mixture of isomers. Strict adherence to the optimal low-temperature protocol enhances the formation of the desired this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

The optimal temperature for the nitration of 3-methoxybenzoic acid is typically maintained between 0°C and 10°C . This low temperature range is essential for controlling the exothermic nature of the reaction and ensuring the selective formation of the mono-nitro product. Some protocols may call for temperatures not exceeding 30°C for similar nitrations of deactivated rings like benzoic acid, but for an activated ring, lower temperatures are safer and provide better selectivity.[2]

Q2: Why is low-temperature control so critical in this nitration reaction?

Low-temperature control is critical for several reasons:

  • Controlling Exothermicity: Nitration is a highly exothermic process. Low temperatures prevent the reaction from becoming uncontrollable (a "runaway reaction"), which can lead to decomposition and safety hazards.[5]

  • Preventing Polynitration: Higher temperatures provide sufficient energy for the aromatic ring to be nitrated multiple times, leading to dinitro and trinitro byproducts.[6][8] This significantly reduces the yield of the desired mono-nitro product.

  • Ensuring Regioselectivity: Temperature can influence the position of the nitro group on the aromatic ring. Maintaining a consistent low temperature favors the formation of the thermodynamically preferred this compound over other isomers.

  • Minimizing Oxidative Side Reactions: Nitric acid is a strong oxidizing agent. At higher temperatures, it can oxidize the starting material or product, leading to tarry byproducts and reduced purity.[9]

Q3: What happens if the reaction temperature is too high?

If the temperature exceeds the optimal range, you can expect:

  • A significant decrease in the yield of the desired product.

  • Increased formation of dinitro- and trinitro-benzoic acids.[2][7]

  • Formation of other unwanted isomers.

  • Decomposition of the product, often indicated by a darkening of the reaction mixture.[4]

  • A potential for a dangerous runaway reaction.

Q4: What happens if the reaction temperature is too low?

While less hazardous than high temperatures, a temperature that is too low can also be problematic:

  • Slow Reaction Rate: The rate of nitration will decrease significantly, potentially leading to an incomplete reaction within a practical timeframe.[5]

  • Accumulation of Unreacted Nitrating Agent: A slow reaction can lead to a buildup of the nitrating agent. A subsequent, slight increase in temperature could then cause a rapid, delayed exothermic reaction.[5]

Temperature RangeExpected OutcomeYieldPurity
< 0°C Very slow reaction rate, incomplete conversion.LowHigh
0°C - 10°C Optimal. Controlled reaction, good selectivity.HighHigh
10°C - 30°C Increased rate, risk of minor byproduct formation.Moderate-HighModerate
> 30°C High risk of polynitration and decomposition.LowLow

Experimental Protocol: Synthesis of this compound

This protocol emphasizes the critical temperature control steps for a successful synthesis.

Materials:

  • 3-methoxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

Procedure:

  • Preparation of the Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid. Maintain the temperature of this mixture below 10°C at all times.

  • Dissolution of Starting Material: In a separate reaction vessel equipped with a magnetic stirrer and a thermometer, dissolve 3-methoxybenzoic acid in a portion of concentrated sulfuric acid. Cool this mixture to 0°C using an ice bath.

  • Nitration Reaction: (CRITICAL STEP) Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3-methoxybenzoic acid. Carefully monitor the internal temperature and ensure it does not rise above 10°C. The rate of addition should be adjusted to maintain this temperature.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acids. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Temp_Purity_Relationship cluster_temp Reaction Temperature cluster_outcome Reaction Outcome Temp_Low Low Temp (0-10°C) Outcome_Good Mono-nitration High Selectivity High Purity Temp_Low->Outcome_Good Favors Temp_High High Temp (>30°C) Outcome_Bad Poly-nitration Oxidation Low Purity Temp_High->Outcome_Bad Leads to

Relationship between temperature and product purity.

References

  • BenchChem. (n.d.). Troubleshooting low yield in nitration with "5-Chloro-1-methylimidazole nitrate".
  • BenchChem. (n.d.). Troubleshooting low yield in 5-Nitrovanillin nitration.
  • BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
  • Study.com. (n.d.). In the nitration of an aromatic compound, why is it important to keep the reaction temperature low? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene.
  • Quora. (2024). Why is mononitration of phenol carried out at low temperatures? Retrieved from [Link]

  • AIP Publishing. (2021). Effect of Initial Temperature of Reactant and Mixed Acid Composition in Adiabatic Production of Nitrobenzene. Retrieved from [Link]

  • Quora. (2018). Why is nitration done at comparatively low temperatures? Retrieved from [Link]

  • Quora. (2018). Why is nitration done at comparatively low temperatures?
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • Profnit. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

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Technical Support Center: Scaling Up 3-Methoxy-5-nitrobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 3-Methoxy-5-nitrobenzoic acid. The production of this valuable intermediate, while conceptually straightforward via electrophilic aromatic substitution, presents significant challenges related to regioselectivity, reaction control, and purification, especially during scale-up. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and safety protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and industrially relevant route is the direct nitration of 3-methoxybenzoic acid. This is an electrophilic aromatic substitution reaction where a nitronium ion (NO₂⁺), typically generated in-situ from a mixture of nitric acid and a strong acid catalyst like sulfuric acid, attacks the aromatic ring. The key challenge lies in controlling the position of nitration on the ring, which is influenced by the directing effects of the existing methoxy and carboxylic acid groups.

Q2: What are the critical safety precautions for this nitration reaction?

Nitration reactions are inherently hazardous due to their high exothermicity and the corrosive and reactive nature of the reagents.[1][2] Key safety measures include:

  • Personal Protective Equipment (PPE): Always use acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.

  • Ventilation: All operations must be conducted in a certified chemical fume hood to manage toxic fumes like nitrogen oxides (NOx).[1]

  • Reagent Handling: Nitric acid is a strong oxidizer and reacts violently with many organic compounds.[3] Avoid contact with combustible materials. Concentrated sulfuric acid is highly corrosive and generates significant heat upon dilution.

  • Thermal Management: The reaction is highly exothermic. A runaway reaction can lead to a dangerous increase in temperature and pressure, potentially causing an explosion.[2] Robust temperature control is non-negotiable.

  • Emergency Preparedness: Ensure immediate access to an emergency shower, eyewash station, and appropriate spill kits (e.g., sodium carbonate for neutralization).[4]

Q3: Why is precise temperature control so critical during the nitration process?

Precise temperature control, typically maintaining the reaction at 0-10 °C, is paramount for two reasons:

  • Selectivity: The regioselectivity of the nitration is temperature-dependent. Higher temperatures can provide enough activation energy to overcome the barriers for the formation of undesired isomers (e.g., 2-nitro, 4-nitro, and 6-nitro).

  • Safety: As a highly exothermic process, inadequate cooling can lead to a thermal runaway.[2] This uncontrolled increase in reaction rate and heat generation can cause the reaction mixture to boil violently and decompose, releasing large volumes of toxic gases and posing an explosion risk.

Q4: What are the expected major side products?

The directing effects of the methoxy group (ortho, para-directing) and the carboxylic acid group (meta-directing) are in conflict. While the desired this compound is often the major product under controlled conditions, several other isomers can form. The nitration of substituted benzoic acids is known to produce a mixture of isomers.[5][6] The most common impurities are other mono-nitrated isomers, such as:

  • 4-Nitro-3-methoxybenzoic acid

  • 2-Nitro-3-methoxybenzoic acid

  • 6-Nitro-3-methoxybenzoic acid

Over-nitration to form dinitrobenzoic acid derivatives can also occur if the reaction temperature is too high or if an excessive amount of nitrating agent is used.

Troubleshooting Guide

Problem 1: Low Reaction Yield

Q: My final isolated yield of this compound is significantly lower than expected. What are the potential causes and solutions?

Low yield is a common issue that can stem from several factors throughout the process. A systematic approach is needed to diagnose the root cause.

  • Cause 1: Incomplete Reaction. The reaction may not have proceeded to completion.

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by taking small, quenched aliquots. The persistence of a significant amount of starting material (3-methoxybenzoic acid) indicates an incomplete reaction.

    • Solution:

      • Reaction Time: Extend the reaction time at the controlled temperature (e.g., from 2 hours to 4 hours) and continue monitoring.

      • Stoichiometry: Ensure the nitrating agent is not the limiting reagent. A slight excess of nitric acid is common, but a large excess can promote side reactions.

  • Cause 2: Sub-optimal Reaction Conditions.

    • Diagnosis: Review your reaction temperature logs and reagent addition rates. Were there any temperature spikes? Was the addition of the nitrating mixture too fast?

    • Solution: The slow, dropwise addition of the nitrating agent while vigorously stirring and maintaining a low temperature (0-5 °C) is crucial. On a larger scale, consider subsurface addition to improve dispersion and heat transfer.

  • Cause 3: Product Loss During Workup. Significant product can be lost during the quenching and isolation steps.

    • Diagnosis: The desired product has some solubility in water, which increases at higher temperatures.[7]

    • Solution:

      • Quenching: Pour the reaction mixture onto a large excess of crushed ice or an ice-water slurry. This keeps the temperature low during the quench, minimizing product solubility and hydrolytic side reactions.

      • Filtration: Ensure the product has fully precipitated before filtration. Allowing the slurry to stand at a low temperature (e.g., 0-5 °C) for an extended period (30-60 minutes) can improve recovery. Wash the collected solid with minimal amounts of ice-cold water to remove residual acids without dissolving the product.

  • Cause 4: Formation of Soluble Side Products.

    • Diagnosis: If significant side products are formed that are more soluble in the aqueous workup medium, the yield of the desired, isolated product will be lower.

    • Solution: Focus on optimizing reaction conditions (temperature, addition rate) to maximize the formation of the desired isomer, which is typically the least soluble and precipitates preferentially.

Problem 2: Product Purity Issues & Isomer Contamination

Q: My final product is contaminated with other isomers. How can I improve the regioselectivity of the reaction?

Controlling regioselectivity is the central challenge of this synthesis. The formation of isomers is often unavoidable, but it can be minimized.

  • Cause 1: Elevated Reaction Temperature.

    • Explanation: The energy difference between the transition states leading to different isomers can be small. Higher temperatures provide sufficient energy to overcome these barriers, leading to a less selective reaction and a broader product distribution.

    • Solution: Maintain strict temperature control, keeping the internal reaction temperature below 5 °C throughout the addition of the nitrating agent. Utilize a cryostat or an efficient ice/salt bath for cooling.

  • Cause 2: Choice and Concentration of Nitrating Agent.

    • Explanation: The reactivity of the nitrating species influences selectivity. A highly reactive nitrating agent can be less selective. The conventional use of a mixed acid of nitric and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺).

    • Solution:

      • Acid Concentration: Using fuming nitric acid or a high concentration of sulfuric acid can increase reactivity and decrease selectivity. Adhere to established protocols that specify concentrations (e.g., 60-70% nitric acid).[8][9]

      • Alternative Reagents: For some substrates, milder nitrating agents like acetyl nitrate (generated in-situ from nitric acid and acetic anhydride) can offer better selectivity, though this may require significant process development.[10]

Problem 3: Purification Challenges at Scale

Q: Recrystallization works at the lab scale, but I'm struggling to get high purity on a kilogram scale. What should I consider?

Scaling up purification requires careful consideration of solubility, solvent volumes, and cooling profiles.

  • Cause 1: Inappropriate Solvent or Solvent Volume.

    • Explanation: The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures. Using too much solvent will reduce yield, while too little will result in poor purification and co-precipitation of impurities.

    • Solution:

      • Solvent Selection: Aqueous ethanol or aqueous acetic acid are common choices. Perform small-scale solvent screening to find the optimal solvent system and ratio.

      • Volume Optimization: Determine the solubility of your crude product at different temperatures to calculate the minimum required solvent volume. A good starting point is to use just enough hot solvent to fully dissolve the crude material.

  • Cause 2: Cooling Rate.

    • Explanation: Rapid cooling promotes the formation of small, often impure crystals and can trap impurities within the crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, further cool the mixture in an ice bath to maximize precipitation. Slow, controlled cooling is critical for forming large, pure crystals.

  • Cause 3: Inefficient Impurity Removal.

    • Explanation: If an impurity has very similar solubility characteristics to the desired product, a single recrystallization may be insufficient.

    • Solution:

      • Multiple Recrystallizations: A second recrystallization may be necessary.

      • Activated Carbon: If the product is discolored by minor, highly colored impurities, treatment with a small amount of activated carbon in the hot solution (before filtration of the hot solution) can be effective.

Troubleshooting Summary Table
Issue Potential Cause Recommended Solution
Low Yield Incomplete ReactionExtend reaction time; monitor with TLC/HPLC.
Product loss during workupQuench on excess ice; wash filter cake with ice-cold water.
Sub-optimal conditionsEnsure slow addition of nitrating agent at < 5 °C.
Poor Purity High reaction temperatureMaintain strict temperature control (< 5 °C).
Incorrect nitrating agentUse specified concentrations of HNO₃/H₂SO₄.
Purification Issues Rapid crystal formationAllow slow cooling during recrystallization.
Poor solvent choicePerform solvent screening (e.g., aqueous ethanol, acetic acid).

Experimental Protocols

Protocol 1: Synthesis of this compound (Lab Scale)

This protocol is a representative procedure. All researchers must perform their own risk assessment before beginning work.[3]

Reagents & Equipment
Reagents 3-methoxybenzoic acid, Concentrated Nitric Acid (~68%), Concentrated Sulfuric Acid (~98%), Deionized Water, Crushed Ice.
Equipment 3-neck round-bottom flask, mechanical stirrer, thermometer, dropping funnel, ice-salt bath.

Procedure:

  • Prepare Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2.0 equivalents). Stir gently and allow the mixture to cool to 0-5 °C.

  • Prepare Substrate Solution: Charge a 3-neck flask equipped with a mechanical stirrer and thermometer with 3-methoxybenzoic acid (1.0 equivalent) and concentrated sulfuric acid (3.0 equivalents). Cool this mixture to 0-5 °C in an ice-salt bath.

  • Nitration: Add the cold nitrating mixture from the dropping funnel to the substrate solution dropwise over 1-2 hours. CRITICAL: Maintain the internal temperature of the reaction mixture at 0-5 °C throughout the addition. A temperature rise above 10 °C will significantly impact selectivity and safety.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Prepare a large beaker containing a stirred slurry of crushed ice and water (approx. 10 times the volume of the reaction mixture). Slowly and carefully pour the reaction mixture into the ice slurry. A precipitate will form.

  • Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with several portions of ice-cold deionized water until the filtrate is neutral (pH ~6-7).

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight.

Visualizations

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification prep_acid Prepare Nitrating Mixture (HNO₃/H₂SO₄) Cool to 0°C add Slowly Add Nitrating Mixture (T < 5°C) prep_acid->add prep_sub Dissolve Substrate in H₂SO₄ Cool to 0°C prep_sub->add react Stir at 0-5°C (2-4 hours) Monitor by TLC/HPLC add->react quench Quench into Ice-Water react->quench filtrate Filter Crude Product quench->filtrate wash Wash with Cold Water filtrate->wash recryst Recrystallize (e.g., aq. Ethanol) wash->recryst dry Dry Under Vacuum recryst->dry

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

Troubleshooting start Initial Result: Low Yield or Poor Purity check_rxn Monitor Reaction by TLC/HPLC Is Starting Material Present? start->check_rxn incomplete YES: Reaction Incomplete check_rxn->incomplete Yes complete NO: Reaction Complete check_rxn->complete No solution_incomplete Solutions: • Extend reaction time • Check reagent stoichiometry • Verify temperature incomplete->solution_incomplete check_purity Analyze Crude Product Is it an Isomer Mixture? complete->check_purity isomers YES: Isomer Contamination check_purity->isomers Yes no_isomers NO: Primarily One Product check_purity->no_isomers No solution_isomers Solutions: • Lower reaction temperature (0-5°C) • Slow down nitrating agent addition • Optimize recrystallization isomers->solution_isomers solution_workup Problem is likely in Workup/Isolation: • Ensure complete precipitation • Minimize loss during washing • Check recrystallization solvent volume no_isomers->solution_workup

Caption: Decision tree for troubleshooting common issues in the synthesis.

References

  • Nitration reaction safety. (2024). YouTube.
  • Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID | 15785-54-3. (2025). ChemicalBook.
  • Nitric Acid Safety. (n.d.). University of Washington Environmental Health & Safety.
  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
  • Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.
  • Process for producing 3-nitro-4-alkoxybenzoic acid. (2006). Google Patents.
  • An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid. (n.d.). Benchchem.
  • Preparation method of 3-methoxy-2-nitrobenzoate. (2016). Google Patents.
  • m-NITROBENZOIC ACID. (1923). Organic Syntheses Procedure.
  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. (n.d.). Truman ChemLab.
  • 3-Nitrobenzoic acid. (n.d.). Wikipedia.

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Preventing byproduct formation in 3-Methoxy-5-nitrobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-Methoxy-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis and subsequent reactions of this compound.

Q1: I am observing the formation of an unexpected isomer during the nitration of 3-methoxybenzoic acid. How can I improve the regioselectivity for the desired this compound?

A1: The formation of regioisomers is a common challenge in electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. While the 5-position is sterically and electronically favored, isomers like 3-methoxy-2-nitrobenzoic acid, 3-methoxy-4-nitrobenzoic acid, and 3-methoxy-6-nitrobenzoic acid can form.

Root Cause Analysis:

  • Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the formation of less stable isomers.

  • Nitrating Agent: The choice and concentration of the nitrating agent can significantly influence the isomer distribution. Harsh nitrating agents like mixed acid (HNO₃/H₂SO₄) can lead to a higher proportion of undesired isomers and even dinitration products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for isomer formation.

Recommended Protocol Adjustments:

  • Temperature Control: Maintain a low reaction temperature, typically between 0-15°C, to favor the thermodynamically more stable 5-nitro isomer.[1]

  • Milder Nitrating Agent: Consider using a milder nitrating agent, such as a mixture of nitric acid and acetic anhydride. This can improve the selectivity of the reaction.[2]

  • Purification: If isomer formation is unavoidable, purification by recrystallization is often effective. A mixed solvent system, such as isopropanol and water, can be used to selectively crystallize the desired this compound, leaving the more soluble isomers in the mother liquor.[1]

Q2: During the esterification of this compound, I am getting a low yield and incomplete conversion. What are the likely causes and how can I fix this?

A2: Low yields in Fischer-Speier esterification are often due to the reversible nature of the reaction and the presence of water.

Root Cause Analysis:

  • Water Content: The presence of water in the reactants or solvent will shift the equilibrium back towards the starting materials, reducing the yield of the ester.[3]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate and incomplete conversion.

  • Reaction Time and Temperature: The reaction may not have been heated for a sufficient duration or at a high enough temperature to reach equilibrium.

Data-Driven Recommendations for Esterification:

ParameterRecommendationRationale
Drying of Reactants Ensure this compound is completely dry.Water drives the equilibrium in the reverse direction, lowering the yield.[3]
Solvent Use an excess of anhydrous alcohol (e.g., methanol, ethanol).Serves as both reactant and solvent, driving the equilibrium towards the product.[3]
Catalyst Use a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[4]
Reaction Conditions Reflux for an adequate period (e.g., 1-2 hours).[3][5]Ensures the reaction reaches equilibrium.
Water Removal Consider azeotropic removal of water if using a suitable solvent.Drives the reaction to completion.

Experimental Protocol for Fischer Esterification:

  • Combine this compound with an excess of anhydrous alcohol (e.g., 8 mL of methanol per gram of acid) in a round-bottom flask.[3]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL per 20 mL of methanol).[3]

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[3][5]

  • After cooling, pour the reaction mixture into ice water to precipitate the ester.[3]

  • Collect the product by suction filtration and wash with cold water.[3]

  • Recrystallize the crude product from a suitable solvent like methanol to obtain the pure ester.[3]

Q3: I am trying to reduce the nitro group of this compound to an amine, but I am observing side products. How can I achieve a clean and selective reduction?

A3: The reduction of an aromatic nitro group can sometimes lead to the formation of intermediates like nitroso and hydroxylamine compounds, or even azo and azoxy dimers, especially if the reaction is not driven to completion. The choice of reducing agent and reaction conditions is critical for a selective transformation.

Root Cause Analysis:

  • Reducing Agent: Some reducing agents are not selective and may also reduce the carboxylic acid group or cause other side reactions. For instance, strong hydrides like LiAlH₄ can reduce the carboxylic acid and may lead to the formation of azo compounds from aromatic nitro groups.[6]

  • Reaction Conditions: Incomplete reduction can lead to a mixture of products. The pH of the reaction medium can also influence the product distribution.

Pathway to Selective Reduction:

SelectiveReduction cluster_reagents Choice of Reducing Agent Nitro This compound SnCl2 SnCl₂/HCl Nitro->SnCl2 Selective Fe_HCl Fe/HCl or Fe/NH₄Cl Nitro->Fe_HCl Selective H2_PdC H₂/Pd-C Nitro->H2_PdC Selective Hydrazine Hydrazine/Metal Nitro->Hydrazine Selective LiAlH4 LiAlH₄ Nitro->LiAlH4 Non-selective Amine 3-Amino-5-methoxybenzoic acid SideProducts Side Products (Nitroso, Hydroxylamine, Azo) SnCl2->Amine Fe_HCl->Amine H2_PdC->Amine Hydrazine->Amine LiAlH4->SideProducts

Caption: Selecting the right reducing agent is key.

Recommended Reagents for Selective Nitro Group Reduction:

Reducing AgentConditionsAdvantagesPotential Issues
SnCl₂·2H₂O Ethanol, heat[7]High selectivity for the nitro group in the presence of other reducible functionalities.[6][7]Stoichiometric amounts of tin salts are produced as waste.
Fe powder Acidic medium (e.g., HCl, NH₄Cl)[8][9]Cost-effective and mild.[6]Requires filtration to remove iron salts.
Catalytic Hydrogenation (H₂/Pd-C) Methanol or THF, H₂ atmosphere[8][10]Clean reaction with water as the only byproduct.[6]May reduce other functional groups (e.g., alkenes, alkynes).
Hydrazine with a metal catalyst Zinc or Magnesium powderRapid and selective at room temperature.Hydrazine is toxic and requires careful handling.
Q4: When performing an amide coupling with this compound, I am getting significant amounts of unreacted starting material and the formation of a urea byproduct. What is going wrong?

A4: Amide coupling reactions can be challenging due to the need to activate the carboxylic acid without promoting side reactions. The formation of urea byproducts is a classic issue with carbodiimide-based coupling agents.

Root Cause Analysis:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid may not be fully activated, leading to incomplete reaction.

  • Side Reactions of the Activated Intermediate: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride or undergo intramolecular cyclization. With carbodiimide reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.

  • Base Choice: The choice and amount of base can influence the reaction rate and the extent of side reactions.

Strategies for Successful Amide Coupling:

  • Use of Additives: When using carbodiimide coupling agents like EDC, the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, and efficiently reacts with the amine.[11]

  • Alternative Coupling Reagents: Consider using phosphonium-based (e.g., PyBOP) or uronium/aminium-based (e.g., HATU, HBTU) coupling reagents. These reagents often provide higher yields and cleaner reactions, especially for hindered substrates, though they are more expensive.[12]

  • Order of Addition: The order of addition of reagents can be critical. It is often beneficial to pre-activate the carboxylic acid with the coupling reagent and any additives before adding the amine.

Comparison of Common Amide Coupling Reagents:

Coupling Reagent SystemKey AdvantagesCommon Byproducts/Issues
EDC/HOBt Cost-effective, water-soluble byproducts.[11]Formation of N-acylurea if HOBt is not used.[11]
DCC/HOBt Inexpensive.Dicyclohexylurea (DCU) byproduct is often difficult to remove.[12]
HATU/DIPEA High reactivity, suitable for hindered substrates.[12]Can form a guanidinium byproduct from reaction with the amine.
T3P® Clean reaction profile, byproducts are water-soluble.[11]Can be more expensive than carbodiimides.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the key safety precautions when working with this compound and its reactions?

A: this compound is harmful if swallowed and causes skin and eye irritation.[13] It may also cause respiratory irritation.[13] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[5] Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions. Many of the reagents used in subsequent reactions, such as strong acids, bases, and reducing agents, have their own specific hazards that must be considered.

Q: What analytical techniques are best suited for monitoring the progress of these reactions and characterizing the products and byproducts?

A: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): An excellent and rapid method for monitoring reaction progress by observing the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the desired product and any isolated byproducts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify byproducts.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., disappearance of the carboxylic acid -OH and appearance of an ester C=O stretch).

  • Melting Point: A good indicator of purity for solid products. The observed melting point can be compared to literature values.[5]

Q: Can I use microwave-assisted synthesis for the esterification of this compound?

A: Yes, microwave-assisted synthesis can be a very effective method for accelerating the esterification reaction. The use of a sealed microwave reactor allows for rapid heating to temperatures above the boiling point of the alcohol, significantly reducing the reaction time. A general procedure would involve combining the carboxylic acid, an excess of the alcohol, and a catalytic amount of sulfuric acid in a microwave-safe vessel and heating for a short period (e.g., 10-30 minutes) at a set temperature.[4]

References

  • U.S. Patent No. US3948972A. (1976). Esterification of nitrobenzoic acids.
  • A new reagent for selective reduction of nitro group. (n.d.). NISCAIR Online Periodicals Repository.
  • Chinese Patent No. CN105820054A. (2016). Preparation method of 3-methoxy-2-nitrobenzoate.
  • Reddit. (2022, March 24). amide coupling help. r/Chempros. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile?[Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Chinese Patent No. CN111302945A. (2020). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • PubChem. (n.d.). 4-Hydroxy-3-methoxy-5-nitrobenzoic acid. [Link]

  • ResearchGate. (2015, December 3). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?[Link]

  • ACS Catalysis. (2025, December 28). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Chinese Patent No. CN104356000A. (2015). Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. [Link]

  • ACS Sustainable Chemistry & Engineering. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]

  • MedCrave online. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]

Sources

Technical Support Center: Purification of 3-Methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Methoxy-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the necessary knowledge to achieve high purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for recrystallizing this compound?

Based on the structural characteristics of this compound, which include a polar carboxylic acid group, a nitro group, and a methoxy group on an aromatic ring, the most effective solvents are polar protic solvents. A mixed solvent system of ethanol and water is highly recommended. This combination offers a desirable solubility profile, where the compound is soluble in the hot solvent mixture and sparingly soluble upon cooling, facilitating efficient crystal formation. Pure ethanol or methanol can also be effective, but the mixed system with water often provides a steeper solubility curve, which is ideal for high recovery yields.

Q2: Why is a mixed solvent system often preferred over a single solvent for recrystallization?

A mixed solvent system, such as ethanol and water, provides a greater degree of control over the recrystallization process.[1] this compound is likely readily soluble in hot ethanol but may remain too soluble at cold temperatures for good recovery. By adding water (an "anti-solvent" in which the compound is less soluble), the overall polarity of the solvent is increased, and the solubility of the organic compound is reduced. This allows for fine-tuning of the solubility to achieve a state of supersaturation upon cooling, which is essential for crystallization to occur.

Q3: My this compound is not dissolving in the hot solvent. What should I do?

There are a few potential reasons for this issue. First, you may not have added enough solvent. Add small increments of the hot solvent until the solid dissolves. Second, ensure your solvent is at or near its boiling point to maximize solubility. However, be cautious not to add an excessive amount of solvent, as this will reduce the yield of your recrystallized product. If the solid still does not dissolve, it is possible that you have insoluble impurities. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q4: Crystals are not forming even after the solution has cooled. What are the troubleshooting steps?

The absence of crystal formation upon cooling indicates that the solution is not supersaturated. Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

  • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Reducing Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent to increase the concentration of the solute.

  • Prolonged Cooling: Allow the solution to stand undisturbed for a longer period, perhaps in an ice bath, to encourage crystal formation.

Q5: How can I assess the purity of my recrystallized this compound?

The most common and straightforward method to assess purity is by measuring the melting point of the dried crystals. A pure compound will have a sharp, well-defined melting point range (typically 1-2°C). Impurities will cause the melting point to be depressed and broaden the melting range. You can compare your experimental melting point to the literature value for this compound. Further analysis by techniques such as NMR or HPLC can provide more detailed information about the purity.

Troubleshooting Guide

Problem Potential Cause Solution
Low Recovery of Crystals - Too much solvent was used. - The solution was not cooled sufficiently. - The compound is significantly soluble in the cold solvent.- Evaporate some of the solvent and cool again. - Cool the solution in an ice bath for a longer duration. - Choose a different solvent or adjust the solvent ratio in a mixed system.
Oily Precipitate Forms Instead of Crystals - The solution cooled too rapidly. - The melting point of the solute is lower than the boiling point of the solvent. - High concentration of impurities.- Reheat the solution to dissolve the oil and allow it to cool more slowly. - Select a solvent with a lower boiling point. - Perform a preliminary purification step (e.g., column chromatography) if impurities are substantial.
Colored Impurities in Crystals - The impurity co-crystallized with the product. - The impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Wash the crystals with a small amount of cold, fresh solvent during vacuum filtration.
Crystals Form Too Quickly and are Very Small - The solution was cooled too rapidly.- Allow the solution to cool slowly at room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Experimental Protocols

Protocol 1: Solvent Selection for Recrystallization

The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Step 1: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Step 2: Add 0.5 mL of a candidate solvent (e.g., water, ethanol, methanol, isopropanol, ethyl acetate) to each test tube at room temperature. Observe the solubility. A good solvent should not dissolve the compound at this stage.

  • Step 3: Gently heat the test tubes that showed poor solubility at room temperature in a warm water bath. Add the solvent dropwise until the solid just dissolves.

  • Step 4: Allow the solutions to cool to room temperature, and then in an ice bath. Observe the formation of crystals.

  • Step 5: The best solvent will dissolve the compound when hot and yield a large amount of crystals upon cooling.

Protocol 2: Recrystallization of this compound using an Ethanol-Water System

This protocol outlines the procedure for recrystallizing this compound using a mixed solvent system of ethanol and water.

  • Step 1: Dissolution

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to just dissolve the solid. It is crucial to use the minimal volume to ensure a good recovery.

  • Step 2: Hot Filtration (if necessary)

    • If there are insoluble impurities, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper in a pre-heated funnel. This step should be done quickly to prevent premature crystallization.

  • Step 3: Addition of Anti-solvent

    • To the hot, clear ethanolic solution, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

    • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Step 4: Crystallization

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Step 5: Isolation and Washing

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any soluble impurities adhering to the crystal surface.

  • Step 6: Drying

    • Dry the crystals thoroughly. This can be done by leaving them in the funnel with the vacuum on for a period, followed by drying in a desiccator or a vacuum oven at a low temperature.

Visualizing the Recrystallization Workflow

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Solid dissolve Dissolve in minimal hot solvent start->dissolve hot_filt Hot Filtration (if insoluble impurities) dissolve->hot_filt Insoluble impurities? clear_sol Clear Hot Solution dissolve->clear_sol No hot_filt->clear_sol cool Slow Cooling (Room Temp -> Ice Bath) clear_sol->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with -cold solvent vac_filt->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Workflow for the recrystallization of this compound.

Safety Information

Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol: Highly flammable liquid and vapor. Causes serious eye irritation.[3][4][5][6] Keep away from heat, sparks, and open flames.

  • Methanol: Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.[7][8][9][10] Highly flammable liquid and vapor.

  • Isopropanol: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[11][12][13][14][15]

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[1][2][16][17][18]

  • Water: Not considered hazardous.

References

  • Ethanol. (2024).
  • Ethanol. (2024).
  • Ethyl Acetate. (2016).
  • Ethyl Acetate. (n.d.).
  • Water. (2010).
  • Application Note: Recrystallization Protocol for the Purification of 3-Amino-2-nitrobenzoic Acid by Recrystalliz
  • Recrystallization of Benzoic Acid. (n.d.). University of Missouri-St. Louis.
  • Methanol. (2024).
  • Ethanol. (2024).
  • Ethyl Acetate. (2022).
  • Methanol. (n.d.).
  • Ethanol. (2022).
  • Methanol. (2013).
  • Isopropyl Alcohol 99%. (2020).
  • Isopropyl Alcohol. (2024).
  • Methanol. (2025).
  • Isopropyl Alcohol 99%. (n.d.).
  • Ethanol (99.5). (2024).
  • Methanol. (2011).
  • Distilled Water. (2015).
  • Ethanol. (2025).
  • Water (ASTM 1193 Type I). (n.d.).
  • Water. (2021).
  • Isopropanol, Tech Grade, 99%. (2015).
  • Water. (2000).

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Stability issues of 3-Methoxy-5-nitrobenzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound in experimental settings. Our goal is to equip you with the scientific rationale behind best practices to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its behavior in solution?

A1: The behavior of this compound in solution is primarily governed by three functional groups: the carboxylic acid, the nitro group, and the methoxy group.

  • Carboxylic Acid Group (-COOH): This group confers acidic properties to the molecule. Its pKa is influenced by the other substituents on the aromatic ring. In solution, it can exist in its protonated (-COOH) or deprotonated (-COO⁻) form, depending on the pH. This equilibrium is critical for its solubility.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid by stabilizing the negative charge of the carboxylate anion.[1][2][3] This electronic effect can also make the aromatic ring susceptible to certain nucleophilic reactions, although it is generally deactivating for electrophilic substitutions.[4]

  • Methoxy Group (-OCH₃): This is an electron-donating group through resonance but can exhibit some inductive electron-withdrawing character. Its presence influences the overall electronic properties and solubility of the molecule. The ether linkage in the methoxy group can be susceptible to cleavage under harsh acidic conditions.[5][6]

Q2: What are the best practices for dissolving this compound?

A2: Due to the carboxylic acid group, the solubility of this compound is highly pH-dependent.

  • For Aqueous Solutions: The compound has low solubility in neutral water. To dissolve it, you can increase the pH by adding a base (e.g., NaOH, NaHCO₃) to deprotonate the carboxylic acid, forming the more soluble carboxylate salt. Start with a small amount of base and adjust as needed.

  • For Organic Solvents: It is generally soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF.[7] When preparing stock solutions, using these solvents is recommended.

Table 1: Solubility of Related Nitrobenzoic Acids in Various Solvents
SolventBenzoic Acid3-Nitrobenzoic Acid
WaterSparingly solubleSlightly soluble
MethanolSolubleSoluble
EthanolSolubleSoluble
ChloroformSolubleSlightly soluble
EtherSolubleSoluble
(Data synthesized from publicly available chemical properties databases and literature for related compounds to provide general guidance.)[8]
Q3: How should I store solutions of this compound to ensure long-term stability?

A3: To maximize the shelf-life of your solutions, consider the following:

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

  • Light: Nitroaromatic compounds can be susceptible to photodegradation.[9][10] Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

  • pH: For aqueous solutions, maintaining a pH near neutral (pH 6-8) is generally advisable to prevent acid-catalyzed hydrolysis or base-catalyzed degradation.

  • Container: Use tightly sealed, inert containers (glass or polypropylene) to prevent solvent evaporation and contamination.[11][12]

Troubleshooting Guide

Issue 1: My compound is precipitating out of my aqueous buffer.
  • Possible Cause 1: pH is too low. The protonated form of the carboxylic acid is less soluble in water. If the pH of your buffer is near or below the pKa of the compound, it will be predominantly in its less soluble form.

    • Solution: Increase the pH of the buffer slightly. If your experimental conditions allow, raising the pH by one unit can significantly enhance solubility. Ensure the final pH is compatible with your assay.

  • Possible Cause 2: Buffer concentration is too high ("salting out"). High salt concentrations in the buffer can decrease the solubility of organic molecules.

    • Solution: If possible, reduce the salt concentration of your buffer. Alternatively, consider preparing a concentrated stock solution in an organic solvent (like DMSO) and diluting it into your aqueous buffer immediately before use. Keep the final concentration of the organic solvent low (typically <1%) to avoid affecting your experiment.

Diagram 1: Troubleshooting Precipitation Issues

Caption: A logical workflow for diagnosing and resolving compound precipitation.

Issue 2: I am seeing unexpected peaks in my HPLC/LC-MS analysis.
  • Possible Cause 1: Degradation. The compound may be degrading under your experimental or storage conditions. Two likely non-photolytic degradation pathways for this molecule are decarboxylation and hydrolysis of the methoxy group.

    • Decarboxylation: At elevated temperatures, nitrobenzoic acids can undergo thermal decarboxylation, losing the -COOH group as CO₂ to form 3-methoxy-nitrobenzene.[13][14][15] This is more likely to occur if samples are heated.

    • Hydrolysis: Under harsh acidic conditions and heat, the methoxy group (-OCH₃) can be cleaved to a hydroxyl group (-OH), forming 3-hydroxy-5-nitrobenzoic acid.[5]

  • Solution: Perform a Forced Degradation Study. To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study as outlined in ICH guidelines.[9][16] This involves intentionally stressing your compound under various conditions.

Diagram 2: Potential Degradation Pathways

G cluster_decarb Decarboxylation cluster_hydro Hydrolysis parent This compound decarb 3-Methoxy-nitrobenzene parent->decarb Heat (Δ) hydro 3-Hydroxy-5-nitrobenzoic acid parent->hydro Strong Acid (H+) + Heat (Δ)

Caption: Potential non-photolytic degradation products of this compound.

Table 2: Potential Degradation Products and Analytical Signatures
Degradation PathwayPotential ProductExpected Mass Change (LC-MS)Expected Polarity Change (HPLC)
Decarboxylation3-Methoxy-nitrobenzene-44 Da (loss of CO₂)Less polar (shorter retention time on reverse phase)
Methoxy Hydrolysis3-Hydroxy-5-nitrobenzoic acid-14 Da (loss of CH₂)More polar (longer retention time on reverse phase)
Issue 3: My solution has turned yellow/brown over time.
  • Possible Cause: Photodegradation or Oxidation. Discoloration is often a sign of degradation. Nitroaromatic compounds can undergo complex photochemical reactions upon exposure to light, especially UV light.[9] While less common for this structure, oxidation of components in the solution or of the compound itself cannot be entirely ruled out, particularly if impurities are present.

  • Solution:

    • Protect from Light: Immediately transfer the solution to an amber vial or wrap the container in foil.

    • Prepare Fresh Solutions: It is best practice to prepare solutions fresh, especially for sensitive assays. If the solution is discolored, it should be discarded.

    • Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from peroxides or other oxidizing contaminants.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound solid in a clean vial.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming in a water bath (<40°C) can be used if necessary, but avoid excessive heat.

  • Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C.

Protocol 2: Basic Stability Assessment by HPLC

Objective: To assess the stability of the compound in a specific buffer over a set time period.

  • Preparation: Prepare a solution of this compound in your experimental buffer at the final working concentration.

  • Time Zero (T=0) Analysis: Immediately inject an aliquot of the freshly prepared solution onto a suitable HPLC system (e.g., C18 reverse-phase column) and record the chromatogram. The peak area of the parent compound at T=0 serves as the baseline.

  • Incubation: Store the solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), inject another aliquot of the solution onto the HPLC system.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 value. A significant decrease in the parent peak area or the appearance of new peaks indicates instability. Calculate the percentage of the compound remaining at each time point.

References

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]

  • Manikyam, D. S., & Sundaram, E. V. (1970). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan, 43(11), 3651-3652. [Link]

  • Chemistry Stack Exchange. (2016). Acidic Strength of Nitrobenzoic Acid. [Link]

  • Oxford Academic. (1970). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan. [Link]

  • Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production. [Link]

  • Quora. (2018). Nitrobenzoic acid is more acidic than benzoic acid, why?[Link]

  • Chemistry Stack Exchange. (2015). Acidic strength of para substituted benzoic acids. [Link]

  • ResearchGate. (n.d.). Decarboxylative cross‐coupling reaction of 2‐nitrobenzoic acid. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • Canadian Journal of Chemistry. (n.d.). DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. [Link]

  • MDPI. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. [Link]

  • ResearchGate. (2020). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. [Link]

  • PubMed. (n.d.). Effects of solvent polarity on the acid dissociation constants of benzoic acids. [Link]

  • PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water. [Link]

  • Quora. (2016). Why is para methoxy benzoic acid is less acidic than benzoic acid?[Link]

  • JustLong. (2023). SDS of Benzoic Acid: Important Data and Information Collected. [Link]

  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety. [Link]

  • ResearchGate. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. [Link]

  • JustLong. (2024). Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. [Link]

  • PubChem. (n.d.). Benzoic Acid. [Link]

  • Solubility of Things. (n.d.). p-Anisic acid. [Link]

  • PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • YouTube. (2025). Forced degradation studies — why they are critical for NDAs. [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. [Link]

  • Asian Journal of Chemistry. (2017). Green and simple synthesis of p-Anisic acid and other analogs from Methyl Paraben. [Link]

  • Der Pharma Chemica. (n.d.). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. [Link]

  • MDPI. (n.d.). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. [Link]

  • Der Pharma Chemica. (n.d.). Effect of Solvent on Distribution Study of Benzoic Acid. [Link]

  • ResearchGate. (n.d.). Benzoic Acid Parameters observed during forced degradation study. [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. [Link]

  • YouTube. (2018). acid derivatives: hydrolysis. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • RSC Publishing. (n.d.). Anisole hydrolysis in high temperature water. [Link]

  • Google Patents. (n.d.).
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  • PubChem. (n.d.). This compound. [Link]

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Technical Support Center: Synthesis of Nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of nitrobenzoic acid derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of these important chemical intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is my nitration of benzoic acid yielding a mixture of isomers instead of predominantly the meta-product?

A1: This is a common issue stemming from the directing effects of the substituents on the benzene ring. The carboxylic acid (-COOH) group is a deactivating, meta-director due to its electron-withdrawing nature.[1][2] Under ideal conditions, this should lead to the preferential formation of 3-nitrobenzoic acid (m-nitrobenzoic acid). However, several factors can lead to the formation of ortho- and para-isomers:

  • Reaction Temperature: Nitration is a highly exothermic reaction.[3] If the temperature is not carefully controlled and rises above the optimal range (typically 0-30°C), over-nitration and the formation of undesired isomers can occur.[1]

  • Purity of Starting Materials: Impurities in the benzoic acid or the nitrating mixture can influence the reaction's regioselectivity.

  • Presence of Activating Groups: If your benzoic acid starting material has an activating group (e.g., -OH, -CH₃), you will likely get a mixture of isomers due to competing directing effects.[4] The activating group will direct ortho- and para-, while the carboxylic acid group directs meta-.[4]

Q2: I am attempting to synthesize 4-nitrobenzoic acid, but my yields are consistently low. What are the likely causes?

A2: The direct nitration of benzoic acid is not an effective method for synthesizing 4-nitrobenzoic acid due to the meta-directing effect of the carboxyl group. The preferred industrial method is the oxidation of 4-nitrotoluene. If you are using this method, low yields could be due to:

  • Incomplete Oxidation: The oxidation of the methyl group to a carboxylic acid requires carefully controlled conditions. Incomplete reaction will leave unreacted 4-nitrotoluene in your product mixture.

  • Over-oxidation: While less common, harsh oxidation conditions could potentially lead to side reactions and degradation of the desired product.

  • Suboptimal Work-up: The purification of 4-nitrobenzoic acid is crucial for obtaining a high yield of pure product.[5] Recrystallization from appropriate solvents is a key step.[5]

Q3: During the reduction of a dinitrobenzoic acid derivative, I am observing the reduction of both nitro groups instead of the selective reduction of one. How can I achieve selectivity?

A3: Achieving selective reduction of one nitro group in the presence of another is a significant challenge. The key is to choose a reducing agent and reaction conditions that can differentiate between the two nitro groups, often based on their electronic or steric environment. Some strategies include:

  • Steric Hindrance: A nitro group that is more sterically hindered may react slower, allowing for the selective reduction of the less hindered group.

  • Electronic Effects: The electronic environment of the nitro groups can influence their reactivity. A nitro group that is more electron-deficient may be more susceptible to reduction.

  • Choice of Reducing Agent: Milder reducing agents are more likely to exhibit selectivity.[6] Reagents like sodium sulfide or sodium hydrosulfite are known to be effective for the selective reduction of one nitro group in dinitroaromatic compounds.[7] Catalytic hydrogenation can also be selective under carefully controlled conditions.[7]

Q4: I am experiencing decarboxylation of my nitrobenzoic acid during a subsequent reaction. How can this be prevented?

A4: Decarboxylation, the loss of the carboxylic acid group as carbon dioxide, can occur at elevated temperatures.[5][8] The stability of nitrobenzoic acids to decarboxylation varies by isomer. For instance, 2-nitrobenzoic acid can decarboxylate at temperatures above 180°C.[5] To prevent this:

  • Temperature Control: Keep reaction temperatures below the decarboxylation temperature of your specific nitrobenzoic acid derivative.

  • pH Control: The rate of decarboxylation can be influenced by pH. In some cases, working in a more acidic or basic medium can suppress this side reaction.[8]

  • Reaction Time: Minimize reaction times at elevated temperatures.

Troubleshooting Guides

Problem 1: Low Yield and Purity in the Nitration of Benzoic Acid
Symptom Possible Cause Troubleshooting Steps
Low yield of 3-nitrobenzoic acid Incomplete reaction- Ensure the use of concentrated nitric and sulfuric acids.[1] - Allow for sufficient reaction time. - Maintain the recommended reaction temperature to ensure an adequate reaction rate without promoting side reactions.
Loss of product during work-up- Carefully perform the precipitation and filtration steps. - Optimize the recrystallization solvent and procedure to minimize product loss.[5]
Product is a mixture of isomers (ortho, meta, para) Poor temperature control- Maintain the reaction temperature between 0°C and 30°C using an ice bath.[1] - Add the nitrating mixture slowly to the benzoic acid solution to control the exothermic reaction.[9]
Impure starting materials- Use high-purity benzoic acid and fresh, concentrated acids.
Formation of dinitro- or trinitro- byproducts Over-nitration due to harsh conditions- Strictly adhere to the recommended reaction temperature.[1] - Avoid prolonged reaction times.[1]

Experimental Protocol: Nitration of Benzoic Acid to 3-Nitrobenzoic Acid

This protocol is a standard laboratory procedure. Always perform a thorough risk assessment before conducting any chemical synthesis.

Materials:

  • Benzoic acid

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Distilled water

  • Beakers

  • Erlenmeyer flask

  • Stirring rod or magnetic stirrer

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a fume hood, carefully add a specific amount of concentrated sulfuric acid to an Erlenmeyer flask.

  • Cool the sulfuric acid in an ice bath.

  • Slowly add the benzoic acid to the cold sulfuric acid while stirring until it dissolves.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Keep this mixture cool in the ice bath.

  • Slowly and dropwise, add the cold nitrating mixture to the benzoic acid solution. Maintain the temperature of the reaction mixture below 10°C.[9] Vigorous stirring is crucial during this addition.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 15-30 minutes.

  • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • The solid 3-nitrobenzoic acid will precipitate.

  • Collect the product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent (e.g., water or ethanol-water mixture) to obtain pure 3-nitrobenzoic acid.[5]

Problem 2: Difficulty in Separating Isomers of Nitrobenzoic Acid
Symptom Possible Cause Troubleshooting Steps
Incomplete separation of ortho-, meta-, and para-isomers by recrystallization Similar solubilities of the isomers in the chosen solvent- Explore different solvent systems for recrystallization. The solubilities of the isomers can vary significantly in different solvents.[10] - Consider fractional crystallization, which involves multiple recrystallization steps to gradually enrich the desired isomer.[10]
Co-precipitation of isomers Rapid cooling during recrystallization- Allow the recrystallization solution to cool slowly to promote the formation of pure crystals.
Analytical methods show persistent contamination Insufficient resolution of the analytical technique- For challenging separations, consider using column chromatography.[3] - High-performance liquid chromatography (HPLC) with a suitable stationary and mobile phase can be a powerful tool for both analysis and purification of nitrobenzoic acid isomers.[11]

Visualization of the Nitration of Benzoic Acid

The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of benzoic acid, highlighting the formation of the meta-substituted product.

Nitration_Mechanism cluster_reagents Reagent Preparation cluster_reaction Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus Protonation & Dehydration H2SO4 H₂SO₄ SigmaComplex Sigma Complex (meta-attack) HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ BenzoicAcid Benzoic Acid BenzoicAcid->SigmaComplex Attack by π-system MetaProduct 3-Nitrobenzoic Acid SigmaComplex->MetaProduct Deprotonation H2O H₂O SigmaComplex->H2O Troubleshooting_Tree Start Problem in Nitrobenzoic Acid Synthesis LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct SideReaction Unexpected Side Reaction? Start->SideReaction IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction WorkupLoss Product Loss During Work-up? LowYield->WorkupLoss IsomerMix Mixture of Isomers? ImpureProduct->IsomerMix OtherImpurities Other Impurities Present? ImpureProduct->OtherImpurities Decarboxylation Decarboxylation? SideReaction->Decarboxylation GroupReduction Unwanted Group Reduction? SideReaction->GroupReduction OptimizeConditions Optimize Reaction Conditions: - Check acid concentration - Increase reaction time/temp cautiously IncompleteReaction->OptimizeConditions Yes RefinePurification Refine Purification Protocol: - Choose optimal solvent - Minimize transfers WorkupLoss->RefinePurification Yes ControlTemp Improve Temperature Control: - Use ice bath - Slow addition of reagents IsomerMix->ControlTemp Yes PurifyReagents Purify Starting Materials OtherImpurities->PurifyReagents Yes Recrystallize Recrystallize/Chromatography OtherImpurities->Recrystallize If Reagents are Pure LowerTemp Lower Reaction Temperature Decarboxylation->LowerTemp Yes SelectiveReagent Use More Selective Reagent GroupReduction->SelectiveReagent Yes

Caption: Troubleshooting decision tree for synthesis.

References

  • Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Scribd. (n.d.). Activating and Deactivating Groups in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PBworks. (n.d.). Activating Groups and Deactivating Groups - Furman Chemistry 120. Retrieved from [Link]

  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • Journal of the Chemical Society of Japan. (n.d.). Thermal Decarboxylation of Nitrobenzoic Acids. I. Retrieved from [Link]

  • ACS Publications. (n.d.). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved from [Link]

  • Profnit. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

  • ScienceDirect. (n.d.). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Retrieved from [Link]

  • Quora. (2018, October 20). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Retrieved from [Link]

  • Quora. (2018, November 19). What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid?. Retrieved from [Link]

  • Journal of Chemical Education. (2008, November 11). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved from [Link]

  • YouTube. (2021, February 18). Nitration of benzoic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]

  • Vedantu. (n.d.). Nitration of benzoic acid gives A Ortho and para nitrobenzoic class 12 chemistry CBSE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Decarboxylative cross‐coupling reaction of 2‐nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). SU1806130A3 - Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid.
  • Reddit. (2018, October 11). Why does benzoic acid require a higher temperature for nitration?. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Khan Academy. (n.d.). How does ortho-effect work in benzoic acids?. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Decarboxylation of 2-Nitrobenzoic Acids. - Acta. Retrieved from [Link]

  • Autech Industry. (n.d.). Organic Synthesis with p-Nitrobenzoic Acid: A Key Intermediate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Quora. (2025, July 31). How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2025, March 6). Making mostly m-nitrobenzoic acid. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). A new reagent for selective reduction of nitro group. Retrieved from [Link]

  • Preprints.org. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, July 16). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop robust separation methods and troubleshoot common challenges. As your virtual application scientist, I will walk you through the causality behind experimental choices, providing field-proven insights to ensure your methods are both accurate and reliable.

Fundamentals: The "Why" of Reversed-Phase HPLC for Nitroaromatics

Nitroaromatic compounds are characterized by an aromatic ring substituted with one or more nitro groups (-NO₂). These compounds are generally non-polar to moderately polar, making them ideal candidates for Reversed-Phase HPLC (RP-HPLC).

In RP-HPLC, we use a non-polar stationary phase (typically C18 or C8 alkyl chains bonded to silica) and a polar mobile phase.[1][2] The fundamental principle of separation is based on hydrophobic interactions:

  • More Hydrophobic Analytes: Interact more strongly with the non-polar stationary phase and are retained longer on the column.

  • More Polar Analytes: Have a greater affinity for the polar mobile phase and elute from the column more quickly.

The mobile phase, typically a mixture of water and an organic solvent, is the primary tool for controlling the retention and selectivity of the separation. By modulating its composition, we directly influence how strongly analytes "stick" to the stationary phase, allowing us to achieve separation.

Frequently Asked Questions (FAQs) on Mobile Phase Selection

This section addresses the most common questions encountered when designing a separation method for nitroaromatics.

Q1: What is the best starting mobile phase for separating nitroaromatics?

For most nitroaromatic compounds, a simple mobile phase consisting of acetonitrile (ACN) and water or methanol (MeOH) and water is the recommended starting point.[3] A common starting condition for method development is a gradient elution from a low organic concentration (e.g., 20-30%) to a high organic concentration (e.g., 80-90%) over 20-30 minutes. This "scouting gradient" helps to determine the approximate elution conditions for all compounds in the mixture.

The well-established EPA Method 8330 for analyzing explosive nitroaromatics, for instance, utilizes a methanol/water mobile phase, demonstrating its effectiveness for a wide range of these compounds.[4][5][6]

Q2: Should I use Acetonitrile or Methanol? What's the difference?

The choice between acetonitrile and methanol is one of the most powerful variables in method development, as they offer different selectivities.[7] Neither is universally "better"; the optimal choice depends on the specific analytes in your sample.

FeatureAcetonitrile (ACN)Methanol (MeOH)Scientific Rationale
Elution Strength StrongerWeakerACN is less polar than MeOH, so in a mixture with water, it acts as a stronger solvent in RP-HPLC, leading to shorter retention times for the same percentage of organic modifier.[7][8]
Selectivity Aprotic, strong dipole momentProtic, capable of hydrogen bondingThese different chemical properties lead to different interactions with analytes.[8][9] MeOH can engage in hydrogen bonding and pi-pi interactions, which can be particularly useful for separating structural isomers or compounds with hydroxyl or amine groups.[10]
System Backpressure LowerHigherACN/water mixtures have a lower viscosity than MeOH/water mixtures, resulting in lower system backpressure.[7][11] This is advantageous for high flow rates or when using columns with small particle sizes.
UV Cutoff ~190 nm~205 nmACN is more transparent at low UV wavelengths, making it the preferred choice for detection below 210 nm to ensure a more stable baseline and higher sensitivity.[7]

Expert Insight: If you are struggling to separate co-eluting peaks with an ACN/water mobile phase, switching to MeOH/water (or even using a ternary mixture of ACN/MeOH/water) can alter the elution order and resolve the issue.[7]

Q3: When should I use a buffer in my mobile phase?

While many nitroaromatics are neutral, some, like nitrophenols or nitrobenzoic acids, are ionizable. For these compounds, the pH of the mobile phase is critical.[12][13]

Causality: The ionization state of a molecule dramatically affects its polarity. A non-ionized (neutral) acid or base is less polar and will be retained longer in RP-HPLC. Its ionized (charged) counterpart is much more polar and will elute very quickly. If the mobile phase pH is close to the analyte's pKa, a small fluctuation in pH can cause a mixture of ionized and non-ionized forms to exist, leading to broad, tailing, or split peaks and poor reproducibility.[12]

A buffer is a solution that resists changes in pH.[12][14] You should use a buffer when:

  • Your sample contains acidic or basic nitroaromatics.

  • You observe poor peak shape or shifting retention times for certain analytes.

A good rule of thumb is to choose a buffer that maintains the mobile phase pH at least 2 units away from the analyte's pKa to ensure it exists in a single, stable form.[12]

Buffer SystemUseful pH RangeVolatility (LC-MS Compatibility)
Phosphate2.1-3.1, 6.2-8.2No
Formate2.8-4.8Yes
Acetate3.8-5.8Yes

Data sourced from multiple references.[1][15]

Q4: Isocratic or Gradient Elution: Which is right for my sample?

The choice between isocratic and gradient elution depends entirely on the complexity of your sample mixture.[16][17]

  • Isocratic Elution: Uses a constant mobile phase composition (e.g., 50:50 ACN:Water) throughout the run. It is simple, reliable, and ideal for quality control or when analyzing samples with a few components of similar polarity.[16][18]

  • Gradient Elution: The mobile phase composition is changed over time, typically by increasing the percentage of the organic solvent. This is essential for complex samples containing analytes with a wide range of hydrophobicities.[16][17]

G

Expert Insight: If your isocratic run shows very broad peaks eluting late, or if some components are not eluting at all, a gradient method is necessary.[19] It will sharpen the late-eluting peaks and significantly reduce the total analysis time.[20]

Troubleshooting Guide: Solving Common Separation Problems

This section provides a systematic approach to diagnosing and resolving common issues you may encounter during your experiments.

Q5: Why am I seeing poor peak shape (tailing peaks) for my nitroaromatics?

Peak tailing is one of the most common HPLC problems. It can compromise resolution and lead to inaccurate quantification.[21] The cause can be chemical or physical.

Troubleshooting_PeakTailing problem Problem: Peak Tailing Observed cause1 Chemical Cause: Secondary Interactions problem->cause1 cause2 Physical Cause: Column & System Issues problem->cause2

Systematic Check:

  • Check All Peaks: If all peaks in the chromatogram are tailing, the problem is likely physical, such as a blocked column frit or a void at the head of the column.[22][23]

  • Check Specific Peaks: If only certain peaks are tailing (especially basic compounds), the issue is likely chemical. This points to secondary interactions between your analyte and the stationary phase.[23] Using a highly inert, end-capped column or adjusting the mobile phase pH can often solve this.[21]

  • Check Concentration: Injecting too much sample can overload the column, leading to tailing or fronting peaks. Try diluting your sample by a factor of 10 to see if the peak shape improves.[21][24]

Q6: My peaks are not separating well (poor resolution). What should I do?

Poor resolution means your mobile phase is not selective enough for your compounds. Here is a step-by-step optimization protocol.

Experimental Protocol: Improving Resolution

  • Optimize the Gradient:

    • Action: If using a gradient, make it shallower (i.e., increase the gradient time). For example, if your gradient runs from 20% to 80% ACN in 15 minutes, try running it over 30 minutes.

    • Rationale: A slower change in mobile phase strength gives the analytes more time to interact differently with the stationary phase, improving separation.[25]

  • Change the Organic Solvent:

    • Action: If you are using acetonitrile, prepare a new mobile phase with methanol at an equivalent elution strength and re-run the separation.

    • Rationale: As discussed in Q2, methanol and acetonitrile provide different selectivities. This is often the most effective way to resolve co-eluting peaks.[26][27]

  • Adjust the pH (for ionizable analytes):

    • Action: If your compounds have acidic or basic functional groups, change the pH of the buffered mobile phase by 0.5-1.0 unit.

    • Rationale: Small changes in pH can significantly alter the retention of ionizable compounds without affecting neutral ones, providing another dimension of selectivity.[28]

  • Consider a Different Column:

    • Action: If mobile phase optimization is insufficient, the stationary phase may not be suitable. For aromatic compounds, a Phenyl-Hexyl phase can offer alternative selectivity through π-π interactions.[26]

    • Rationale: The primary separation mechanism on a C18 column is hydrophobic interaction. A phenyl column adds the potential for π-π stacking interactions between the phenyl rings of the stationary phase and the aromatic rings of your analytes, which can resolve compounds that are difficult to separate on C18 alone.[26]

References

Validation & Comparative

A Comprehensive Guide to the Structural Confirmation of 3-Methoxy-5-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. 3-Methoxy-5-nitrobenzoic acid and its derivatives are a class of compounds that frequently serve as crucial intermediates in the synthesis of a wide range of biologically active molecules. Their utility spans from kinase inhibitors to agents targeting neurodegenerative diseases. The accurate confirmation of their chemical structure is not merely a procedural step but a critical determinant of a research program's trajectory, ensuring that subsequent biological evaluations are based on a solid chemical foundation.

This guide provides an in-depth comparison of the most effective analytical techniques for the structural confirmation of this compound derivatives. Drawing from extensive field experience, this document will not only detail the "how" but, more importantly, the "why" behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

The Analytical Triad: NMR, IR, and Mass Spectrometry

The unambiguous structural confirmation of this compound derivatives relies on a synergistic approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers a robust and definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Key Spectral Features for this compound:

  • Aromatic Protons: The protons on the benzene ring typically appear in the downfield region of 6.5-8.5 ppm.[1] The substitution pattern of this compound results in three distinct aromatic proton signals. The specific chemical shifts and splitting patterns are highly informative for confirming the substituent positions.

  • Methoxy Protons: A characteristic singlet peak for the methoxy group (-OCH₃) protons will be observed, typically in the range of 3.8-4.0 ppm.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is often broad and can appear over a wide chemical shift range, sometimes even beyond 10 ppm. Its presence can be confirmed by D₂O exchange, where the peak disappears.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte peaks.

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for interpreting complex splitting patterns in the aromatic region.

  • Data Acquisition: Set the appropriate spectral width, number of scans, and relaxation delay. A sufficient number of scans (typically 16-64) is necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the number of unique carbon atoms in the molecule and information about their chemical environment.

Key Spectral Features for this compound:

  • Aromatic Carbons: Carbons within the aromatic ring typically resonate in the 120-150 ppm region. The number of signals can confirm the substitution pattern. For this compound, six distinct aromatic carbon signals are expected.

  • Carbonyl Carbon: The carbon of the carboxylic acid group is highly deshielded and appears far downfield, typically in the range of 165-185 ppm.

  • Methoxy Carbon: The carbon of the methoxy group will appear around 55-60 ppm.

Data Presentation: NMR Spectral Data for this compound

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic CH~8.3 (s)~110
Aromatic CH~8.2 (t)~120
Aromatic CH~7.8 (t)~130
Aromatic C-COOH-~135
Aromatic C-OCH₃-~160
Aromatic C-NO₂-~150
-COOH>10 (br s)~168
-OCH₃~3.9 (s)~56

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

Diagram: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg in deuterated solvent Acquire Run on >300 MHz NMR Prep->Acquire Insert into spectrometer Process Fourier Transform, Phasing, Calibration Acquire->Process Generate FID Interpret Interpret Spectra (Chemical Shift, Splitting, Integration) Process->Interpret Processed Spectrum

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific chemical bonds.

Key IR Absorptions for this compound Derivatives:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is typically observed in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak between 1680-1710 cm⁻¹ indicates the presence of the carbonyl group of the carboxylic acid.[2]

  • C-O Stretch (Carboxylic Acid and Methoxy): Absorptions for the C-O single bonds of the carboxylic acid and the methoxy group are found in the 1210-1320 cm⁻¹ region.[2]

  • N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while C=C in-ring stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ region.[1]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For solid samples, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. The ATR method is simpler, requiring only a small amount of the solid to be placed directly on the ATR crystal.

  • Background Scan: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the contributions of atmospheric CO₂ and water vapor.

  • Sample Scan: The sample is placed in the instrument, and the spectrum is acquired.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound and can help in determining its elemental composition. This is a crucial final check to confirm the proposed structure.

Key Mass Spectrometry Features for this compound:

  • Molecular Ion Peak (M⁺): In electron ionization (EI) mass spectrometry, the molecular ion peak corresponding to the intact molecule will be observed. For this compound (C₈H₇NO₅), the expected molecular weight is approximately 197.14 g/mol .[3]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For C₈H₇NO₅, the calculated exact mass is 197.0324.[3] An experimental value within a few parts per million (ppm) of this calculated mass provides strong evidence for the correct molecular formula.

  • Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide additional structural information. Common fragmentations for benzoic acid derivatives include the loss of -OH, -COOH, and -OCH₃ groups.

Experimental Protocol: High-Resolution Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the micromolar concentration range) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample solution is infused into the mass spectrometer's ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are formed.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), where their mass-to-charge ratio (m/z) is measured with high accuracy.

  • Data Analysis: The measured accurate mass is used to calculate the elemental formula using specialized software.

Diagram: Integrated Structural Elucidation Workflow

Structural_Elucidation cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Proposed_Structure Proposed Structure: 3-Methoxy-5-nitrobenzoic Acid Derivative NMR_H ¹H NMR: Proton Environment & Connectivity Proposed_Structure->NMR_H NMR_C ¹³C NMR: Carbon Skeleton Proposed_Structure->NMR_C IR_Spec FTIR: Functional Group Identification Proposed_Structure->IR_Spec MS_Spec HRMS: Molecular Formula & Weight Proposed_Structure->MS_Spec Confirmation Confirmed Structure NMR_H->Confirmation NMR_C->Confirmation IR_Spec->Confirmation MS_Spec->Confirmation

Caption: Integrated workflow for structural confirmation.

Case Study: Synthesis and Confirmation of a 3-Methoxy-5-nitrobenzamide Derivative

To illustrate the practical application of these principles, let's consider the synthesis of a hypothetical amide derivative of this compound and the subsequent structural confirmation.

Synthesis Protocol: Amide Coupling
  • Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as EDC (1.2 eq) and an activator like HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes. The use of a coupling agent and activator is crucial for efficiently forming the amide bond while minimizing side reactions.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove the coupling agent byproducts. Purify the crude product by column chromatography on silica gel to obtain the pure amide derivative.

Comparative Analysis of Expected vs. Observed Data
Analytical Technique Expected Changes from Starting Material Observed Data for Amide Product
¹H NMR Disappearance of the broad -COOH proton signal. Appearance of a new N-H proton signal (for primary or secondary amides) and signals corresponding to the added amine moiety.Confirmed disappearance of the >10 ppm signal. A new broad signal at ~7.5 ppm (N-H) and characteristic signals for the amine fragment are observed.
¹³C NMR The carbonyl carbon signal may shift slightly. New signals corresponding to the carbons of the amine moiety will appear.The carbonyl carbon is observed at ~165 ppm. New signals in the aliphatic or aromatic region confirm the incorporation of the amine.
IR Spectroscopy Disappearance of the broad O-H stretch. The C=O stretch will shift to a lower wavenumber (~1630-1680 cm⁻¹ for amides). Appearance of an N-H stretch (~3100-3500 cm⁻¹) for primary or secondary amides.The broad O-H band is absent. A strong C=O absorption is seen at 1655 cm⁻¹. An N-H stretch is observed at 3350 cm⁻¹.
Mass Spectrometry The molecular weight will increase by the mass of the amine fragment minus the mass of a water molecule.HRMS confirms the expected molecular formula with an accuracy of < 2 ppm.

Conclusion

The structural confirmation of this compound derivatives is a multi-faceted process that requires the intelligent application of several complementary analytical techniques. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately elucidate the structures of their synthesized compounds. This rigorous approach not only ensures the scientific integrity of the data but also accelerates the drug discovery and development process by building on a foundation of confirmed chemical identity.

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A Comparative Guide to the Synthetic Routes of 3-Methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Methoxy-5-nitrobenzoic Acid

This compound is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and fine chemicals. The strategic placement of its methoxy, nitro, and carboxylic acid functionalities on the aromatic ring makes it a versatile precursor for the construction of complex molecular architectures. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore critical considerations for researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the primary synthetic strategies to obtain this compound, supported by experimental data and mechanistic insights to inform your selection of the most suitable route for your research and development needs.

Executive Summary: A Tale of Two Routes

Two principal synthetic pathways to this compound have been identified and will be critically evaluated in this guide:

  • Route 1: Direct Nitration of 3-Methoxybenzoic Acid. This approach is the most direct, involving the electrophilic substitution of a nitro group onto the commercially available starting material, 3-methoxybenzoic acid.

  • Route 2: Methylation of 3-Hydroxy-5-nitrobenzoic Acid. This two-step strategy begins with the nitration of 3-hydroxybenzoic acid to form 3-hydroxy-5-nitrobenzoic acid, followed by the methylation of the phenolic hydroxyl group.

This guide will delve into the nuances of each route, examining the underlying chemical principles, experimental protocols, and a comparative analysis of their respective advantages and disadvantages.

Route 1: The Direct Approach - Nitration of 3-Methoxybenzoic Acid

The direct nitration of 3-methoxybenzoic acid is, in principle, the most straightforward method to synthesize the target molecule. The reaction relies on the generation of the nitronium ion (NO₂⁺) from a mixture of nitric acid and a strong acid catalyst, typically sulfuric acid, which then attacks the electron-rich aromatic ring.

Mechanistic Considerations and Regioselectivity

The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the two substituents already present on the benzene ring: the methoxy group (-OCH₃) and the carboxylic acid group (-COOH).

  • Methoxy Group (-OCH₃): As an electron-donating group, the methoxy group is an ortho, para-director and a strong activator of the aromatic ring for electrophilic attack.[1]

  • Carboxylic Acid Group (-COOH): Conversely, the carboxylic acid group is an electron-withdrawing group, acting as a meta-director and a deactivator of the ring.[2]

In 3-methoxybenzoic acid, the positions ortho and para to the methoxy group are positions 2, 4, and 6. The position meta to the carboxylic acid group is position 5. The directing effects of the two groups are therefore in concert to direct the incoming electrophile to position 5. However, the strong activating effect of the methoxy group can also lead to substitution at the other activated positions (2 and 4), resulting in a mixture of isomers.

Caption: Competing directing effects in the nitration of 3-methoxybenzoic acid.

The key to a successful synthesis via this route lies in controlling the reaction conditions to favor the formation of the desired 5-nitro isomer and developing an effective method for its separation from the other isomers.

Experimental Protocol: Nitration of 3-Methoxybenzoic Acid

Materials:

  • 3-Methoxybenzoic Acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (68%)

  • Ice

  • Distilled Water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 10 g of 3-methoxybenzoic acid to 40 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 5°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding 6 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3-methoxybenzoic acid over a period of 30-60 minutes, maintaining the reaction temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours.

  • Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • The precipitated solid, a mixture of nitro isomers, is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product is then purified by fractional crystallization or column chromatography to isolate the this compound isomer.[4][5]

Challenges and Considerations

The primary drawback of this route is the formation of a mixture of isomers, which necessitates a potentially challenging and yield-reducing purification step. The separation of ortho, meta, and para isomers of nitrobenzoic acids can be complex.[4][5]

Route 2: The Two-Step Strategy - Methylation of 3-Hydroxy-5-nitrobenzoic Acid

This alternative route involves two distinct transformations: the nitration of 3-hydroxybenzoic acid to produce 3-hydroxy-5-nitrobenzoic acid, followed by the methylation of the phenolic hydroxyl group.

Step 1: Synthesis of 3-Hydroxy-5-nitrobenzoic Acid

The initial step mirrors the direct nitration approach, but with 3-hydroxybenzoic acid as the starting material. The hydroxyl group is a strongly activating ortho, para-director, while the carboxylic acid is a deactivating meta-director. These directing effects are again aligned to favor nitration at the 5-position.

A reported synthesis of the related isomer, 3-hydroxy-4-nitrobenzoic acid, from m-hydroxybenzoic acid using fuming nitric acid in nitrobenzene resulted in a low yield of 15%.[6] This suggests that achieving high yields in the nitration of 3-hydroxybenzoic acid can be challenging and may require significant optimization. However, 3-hydroxy-5-nitrobenzoic acid is also commercially available, which can be a significant advantage, bypassing this potentially low-yielding step.[7]

Step 2: Methylation of 3-Hydroxy-5-nitrobenzoic Acid

The methylation of the phenolic hydroxyl group of 3-hydroxy-5-nitrobenzoic acid is a well-established transformation. A robust and high-yielding method involves the use of dimethyl sulfate in the presence of a base.[8]

Mechanism of O-Methylation with Dimethyl Sulfate

The reaction proceeds via a Williamson ether synthesis mechanism. The base deprotonates the acidic phenolic hydroxyl group to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl group of dimethyl sulfate in an Sₙ2 reaction, displacing the methyl sulfate anion and forming the desired methyl ether.

Caption: Mechanism of O-methylation of 3-hydroxy-5-nitrobenzoic acid with dimethyl sulfate.

Experimental Protocol: Methylation of 3-Hydroxy-5-nitrobenzoic Acid

This procedure is adapted from a reliable Organic Syntheses protocol for the methylation of a similar phenolic compound.[8]

Materials:

  • 3-Hydroxy-5-nitrobenzoic Acid

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Dilute Hydrochloric Acid (HCl)

  • Distilled Water

Procedure:

  • In a flask, dissolve 10 g of 3-hydroxy-5-nitrobenzoic acid in a solution of 8 g of sodium hydroxide in 100 mL of water, cooling the flask as necessary.

  • To the resulting solution, add 15 mL of dimethyl sulfate dropwise with vigorous stirring, maintaining the temperature between 30-35°C.

  • After the addition is complete, continue to stir the mixture for 30 minutes.

  • To hydrolyze any ester that may have formed, add a solution of 4 g of sodium hydroxide in 10 mL of water and heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid until the product precipitates.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

  • The crude this compound can be purified by recrystallization from hot water or a suitable organic solvent. A yield of 89-92% can be expected based on a similar transformation.[8]

Comparative Analysis of the Synthetic Routes

FeatureRoute 1: Direct NitrationRoute 2: Methylation of Intermediate
Starting Material 3-Methoxybenzoic Acid (commercially available)3-Hydroxy-5-nitrobenzoic Acid (commercially available) or 3-Hydroxybenzoic Acid
Number of Steps 12 (if starting from 3-hydroxybenzoic acid), 1 (if starting from 3-hydroxy-5-nitrobenzoic acid)
Key Transformation Electrophilic NitrationNitration followed by O-Methylation
Yield Variable, potentially low due to isomer formationHigh for methylation step (89-92% reported for similar reaction)[8], potentially low for nitration step[6]
Purification Challenging separation of isomersStraightforward recrystallization
Reagent Hazards Concentrated strong acidsDimethyl sulfate (toxic and carcinogenic)
Cost-Effectiveness Potentially lower due to fewer steps, but purification costs may be highHigher if starting with the more expensive 3-hydroxy-5-nitrobenzoic acid
Scalability Potentially problematic due to purification challengesMore readily scalable, especially if starting with the pre-made nitro-hydroxy intermediate

Conclusion and Recommendation

Both synthetic routes to this compound present viable options for the research and drug development professional. The choice between them will ultimately depend on the specific priorities of the project.

Route 1 (Direct Nitration) is attractive for its directness and potentially lower initial cost. However, the significant challenge of separating the desired 5-nitro isomer from a mixture of byproducts may render this route less practical for applications requiring high purity, and could significantly increase the overall cost and time required for purification.

Route 2 (Methylation of 3-Hydroxy-5-nitrobenzoic Acid) , particularly when starting with the commercially available 3-hydroxy-5-nitrobenzoic acid, offers a more reliable and high-yielding pathway to the pure product. While the starting material may be more expensive, the straightforward purification and high yield of the methylation step make this route highly attractive for producing high-purity this compound, especially on a larger scale. The synthesis of the intermediate from 3-hydroxybenzoic acid is a possibility for cost reduction, but would require significant optimization of the nitration step.

Recommendation: For most laboratory-scale and pilot-plant syntheses where high purity is paramount, Route 2, starting from commercially available 3-hydroxy-5-nitrobenzoic acid, is the recommended pathway. Its reliability, high yield, and straightforward purification outweigh the higher initial cost of the starting material.

References

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-Methoxy-5-nitrobenzoic Acid Analogs as Catechol-O-methyltransferase (COMT) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of neurodegenerative and psychiatric therapeutics, the inhibition of Catechol-O-methyltransferase (COMT) presents a compelling strategy. This enzyme plays a critical role in the metabolic inactivation of catecholamine neurotransmitters, such as dopamine.[1][2] Consequently, COMT inhibitors have emerged as valuable adjunct therapies in the management of Parkinson's disease, where they prevent the peripheral degradation of L-DOPA, thereby increasing its bioavailability to the central nervous system.[2][3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs of 3-methoxy-5-nitrobenzoic acid, a scaffold that has proven instrumental in the development of potent and selective COMT inhibitors.

The this compound Scaffold: A Privileged Starting Point

The this compound core, particularly with a hydroxyl group at the 4-position (forming a nitrocatechol moiety), is a cornerstone for the design of effective COMT inhibitors. The prototypical analog, 4-hydroxy-3-methoxy-5-nitrobenzoic acid (also known as 5-nitrovanillic acid), serves as a key intermediate in the synthesis of the third-generation COMT inhibitor, Opicapone.[4][5] The defining features of this scaffold for COMT inhibition are the vicinal hydroxyl groups (or a hydroxyl and a methoxy group that can be metabolically converted to a hydroxyl) and an electron-withdrawing nitro group on the catechol ring.

The presence of the electron-withdrawing nitro group is crucial as it hinders the O-methylation of the catechol by COMT, allowing the molecule to act as an inhibitor rather than a substrate.[2] The catechol hydroxyls are essential for coordinating with a magnesium ion (Mg²⁺) in the active site of the enzyme, a key interaction for potent inhibition.[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs as COMT inhibitors is profoundly influenced by substitutions on the aromatic ring and modifications to the carboxylic acid moiety. The following sections dissect these relationships, providing a comparative analysis based on established principles for nitrocatechol-type COMT inhibitors.

The Critical Role of the Nitrocatechol Moiety

The 3,4-dihydroxy-5-nitrobenzoyl core is the primary pharmacophore responsible for COMT inhibition.

  • Hydroxyl Groups: Both the 3- and 4-hydroxyl groups are critical for high-affinity binding. They form essential coordination bonds with the Mg²⁺ ion and engage in hydrogen bonding with key amino acid residues in the COMT active site, such as Lys144, Asn170, and Glu199.[6] Analogs lacking either of these hydroxyls, or where the methoxy group at position 3 is not metabolically labile to a hydroxyl, exhibit significantly reduced inhibitory potency.

  • Nitro Group: The strong electron-withdrawing nature of the nitro group at the 5-position is a hallmark of many potent COMT inhibitors. While not strictly essential for binding, it significantly modulates the electronic properties of the catechol ring, making it a poorer substrate for methylation and a better competitive inhibitor.[2] However, to enhance binding affinity, the nitro group can be replaced by other large hydrophobic groups, such as a 4-fluorophenyl ring, which can form favorable apolar interactions within a hydrophobic cleft of the enzyme.[2]

Impact of Substituents on the Benzoic Acid Ring

Modifications to other positions on the benzoic acid ring can influence potency, selectivity (peripheral vs. central nervous system), and pharmacokinetic properties.

  • Side Chains: The introduction of side chains, particularly at the 1-position (replacing the carboxylic acid with a larger moiety), can lead to interactions with a hydrophobic region on the COMT surface, potentially increasing potency. For instance, replacing the carboxylic acid with a substituted ethanone, as seen in the derivative 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, results in potent and long-acting peripheral COMT inhibition.[7]

  • Lipophilicity: Increasing the lipophilicity of the molecule can influence its ability to cross the blood-brain barrier. For inhibitors intended to act peripherally (e.g., to protect L-DOPA), excessive lipophilicity is undesirable. The introduction of the α-methylene group in 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, for example, is thought to limit brain penetration, enhancing its selectivity for peripheral COMT.[7]

The following table summarizes the expected impact of various substitutions on the this compound scaffold on COMT inhibitory activity, based on the established SAR of nitrocatechol inhibitors.

Analog Structure Modification Expected Impact on COMT Inhibition Rationale
Reference: 4-Hydroxy-3-methoxy-5-nitrobenzoic acid -High Potency Forms the key nitrocatechol pharmacophore.
Analog 1Removal of 4-hydroxyl groupSignificantly Decreased Potency Loss of a critical Mg²⁺ coordinating group.
Analog 2Replacement of 5-nitro with a hydrogenDecreased Potency The catechol becomes a better substrate for methylation.
Analog 3Replacement of 5-nitro with a hydrophobic group (e.g., phenyl)Potentially Increased Potency Can form favorable interactions with a hydrophobic pocket in the enzyme.[2]
Analog 4Esterification of the carboxylic acidLikely Inactive (as is) The free carboxylate may be important for anchoring or solubility. The ester could act as a prodrug.
Analog 5Replacement of carboxylic acid with a larger hydrophobic moietyPotentially Increased Potency and Duration of Action Enhanced interactions with hydrophobic regions of the enzyme.[7]

Comparative Analysis with Alternative COMT Inhibitors

The landscape of COMT inhibitors is populated by several classes of compounds. Understanding how this compound analogs compare to these alternatives is crucial for drug development decisions.

  • Nitrocatechol-based Inhibitors (e.g., Entacapone, Tolcapone, Opicapone): this compound analogs with a 4-hydroxy group belong to this class. They are characterized by high potency. However, concerns about potential liver toxicity associated with some nitrocatechols (like tolcapone) have driven the search for safer alternatives.[3][8] Opicapone, derived from a this compound precursor, has a favorable safety profile and is a long-acting, peripherally selective inhibitor.[4][9]

  • Non-nitrocatechol Inhibitors: To mitigate the risks associated with the nitro group, non-nitrocatechol inhibitors have been developed. These compounds often employ different strategies to achieve high-affinity binding.

  • Natural Product Inhibitors: Compounds like certain flavonoids (e.g., quercetin) and pentacyclic triterpenes have been shown to inhibit COMT.[8][10] While they offer novel scaffolds, their potency is often lower than that of synthetic nitrocatechols.

Experimental Protocols for Evaluating COMT Inhibitory Activity

The robust evaluation of novel this compound analogs requires well-defined experimental protocols. The following are standard in vitro methods for assessing COMT inhibition.

Spectrophotometric COMT Inhibition Assay

This assay is a straightforward method for determining COMT activity by monitoring the change in absorbance as a substrate is methylated.

Principle: The O-methylation of a catechol substrate by COMT results in a product with a distinct absorbance spectrum, allowing for the quantification of enzyme activity.[11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Enzyme: Recombinant human soluble COMT (S-COMT).

    • Substrate: 3,4-Dihydroxyacetophenone (DHAP).

    • Co-substrate: S-adenosyl-L-methionine (SAM).

    • Buffer: Tris-HCl or phosphate buffer (pH 7.6).

    • Cofactor: MgCl₂.

    • Reducing Agent: Dithiothreitol (DTT).

    • Test Inhibitors: Solutions of this compound analogs at various concentrations.

    • Stop Solution: Sodium Borate buffer.

  • Assay Procedure:

    • In a 96-well plate, combine the buffer, MgCl₂, DTT, and S-COMT enzyme.

    • Add the test inhibitor at various concentrations to the respective wells.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the substrate (DHAP) and co-substrate (SAM).

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 344 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COMT inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of COMT activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fluorometric COMT Inhibition Assay

This method offers higher sensitivity compared to the spectrophotometric assay.

Principle: A non-fluorescent or weakly fluorescent substrate is enzymatically converted by COMT to a highly fluorescent product. The increase in fluorescence is proportional to the enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Enzyme: Recombinant human S-COMT.

    • Substrate: A fluorogenic substrate such as 3-cyano-7-ethoxycoumarin or 3-BTD (a two-photon fluorescent probe).[11][12]

    • Co-substrate: S-adenosyl-L-methionine (SAM).

    • Buffer: Phosphate-buffered saline (PBS, pH 7.4).

    • Cofactor: MgCl₂.

    • Reducing Agent: Dithiothreitol (DTT).

    • Test Inhibitors: Solutions of this compound analogs at various concentrations.

  • Assay Procedure:

    • In a black 96-well microplate, combine the buffer, MgCl₂, DTT, S-COMT enzyme, and the test inhibitor.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate and SAM.

    • Incubate at 37°C for a specific time.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Calculate the percentage of COMT inhibition and determine the IC₅₀ values as described for the spectrophotometric assay.

Cell-Based COMT Inhibition Assay

This assay provides a more physiologically relevant model for screening COMT inhibitors by using a cell line that endogenously expresses COMT.

Principle: PC12 cells, derived from a rat adrenal pheochromocytoma, synthesize and metabolize catecholamines, including dopamine, via COMT. Inhibition of COMT in these cells leads to measurable changes in the levels of dopamine and its metabolites.[1]

Step-by-Step Methodology:

  • Cell Culture: Culture PC12 cells in appropriate media and conditions.

  • Treatment: Treat the cultured PC12 cells with various concentrations of the this compound analogs. Include a vehicle control and a positive control inhibitor (e.g., tolcapone).

  • Sample Collection: After a defined incubation period, collect the cell culture medium.

  • Metabolite Analysis: Analyze the concentrations of dopamine and its metabolites (e.g., 3,4-dihydroxyphenylacetic acid (DOPAC), 3-methoxytyramine (3-MT), and homovanillic acid (HVA)) in the culture medium using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis:

    • An effective COMT inhibitor will cause an increase in dopamine and DOPAC levels and a decrease in 3-MT and HVA levels.[1]

    • Quantify these changes relative to the control to determine the functional inhibition of COMT in a cellular context.

Visualizing the Logic of COMT Inhibition and Drug Discovery

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the COMT signaling pathway and a typical workflow for inhibitor screening.

COMT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine DDC Dopamine_released Dopamine Dopamine->Dopamine_released COMT_enzyme COMT Dopamine_released->COMT_enzyme Dopamine_receptor Dopamine Receptor Dopamine_released->Dopamine_receptor Binding 3-MT 3-Methoxytyramine COMT_enzyme->3-MT Methylation Signal_Transduction Signal Transduction Dopamine_receptor->Signal_Transduction Inhibitor 3-Methoxy-5-nitrobenzoic acid analog Inhibitor->COMT_enzyme Inhibition

Caption: The role of COMT in dopamine metabolism and the point of intervention for inhibitors.

Inhibitor_Screening_Workflow Compound_Library Analog Library (this compound derivatives) Primary_Screening Primary Assay (e.g., Spectrophotometric or Fluorometric) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Cell-Based Assay) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: A streamlined workflow for the screening and development of COMT inhibitors.

Conclusion

The this compound scaffold represents a highly validated and fruitful starting point for the design of potent and selective COMT inhibitors. The key to successful drug design within this series lies in maintaining the integrity of the nitrocatechol pharmacophore while strategically modifying other positions on the molecule to fine-tune potency, selectivity, and pharmacokinetic properties. The comparative analysis and detailed experimental protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to rationally design and evaluate the next generation of COMT inhibitors, ultimately contributing to the advancement of treatments for neurological disorders.

References

  • Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. ACS Chemical Neuroscience. [Link]

  • Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. Future Medicinal Chemistry. [Link]

  • Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. ACS Omega. [Link]

  • A structure-activity relationship study of catechol-O-methyltransferase inhibitors combining molecular docking and 3D QSAR methods. Journal of Computer-Aided Molecular Design. [Link]

  • Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines. RSC Advances. [Link]

  • Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. Analytica Chimica Acta. [Link]

  • Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. RSC Advances. [Link]

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  • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry. [Link]

  • Assay detects potent inhibitors. Both formats of the assay were used to... ResearchGate. [Link]

  • Cheminformatics and virtual screening studies of COMT inhibitors as potential Parkinson's disease therapeutics. Expert Opinion on Drug Discovery. [Link]

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A Comparative Guide to the Biological Activities of 3-Methoxy-5-nitrobenzoic Acid and its 4-Nitro Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the subtle repositioning of functional groups on an aromatic scaffold can dramatically alter biological activity. This guide provides an in-depth comparative analysis of two positional isomers: 3-Methoxy-5-nitrobenzoic acid and 4-nitrobenzoic acid. While extensive research has characterized the bioactivity of 4-nitrobenzoic acid, its 3-methoxy-5-nitro counterpart remains comparatively unexplored. This document will synthesize the known experimental data for the 4-nitro isomer and, by leveraging established structure-activity relationships (SAR), project the anticipated biological profile of this compound. Our objective is to furnish a scientifically grounded framework to catalyze further empirical investigation into this promising, yet understudied, molecule.

Introduction: The Significance of Isomeric Variation

Positional isomerism is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties. The introduction and placement of substituents such as nitro (-NO₂) and methoxy (-OCH₃) groups on a benzoic acid core can profoundly influence electronic distribution, lipophilicity, and steric profile. These modifications, in turn, dictate the molecule's interaction with biological targets.

The nitro group, a strong electron-withdrawing moiety, is a well-known pharmacophore, often associated with antimicrobial and cytotoxic activities through mechanisms involving bioreduction to reactive nitrogen species[1]. Conversely, the methoxy group, an electron-donating group, can modulate a molecule's antioxidant potential and metabolic stability[2]. This guide will dissect how the interplay of these groups in this compound and 4-nitrobenzoic acid is likely to translate into distinct biological activities.

Physicochemical Properties: A Foundation for Biological Interaction

The physicochemical properties of these isomers are foundational to their biological behavior, influencing everything from solubility to cell permeability and target binding.

PropertyThis compound4-Nitrobenzoic acidReference(s)
Molecular Formula C₈H₇NO₅C₇H₅NO₄[3][4]
Molecular Weight 197.14 g/mol 167.12 g/mol [3][4]
Appearance -Pale yellow crystalline powder[5]
Melting Point -237-240 °C[6]
Water Solubility -< 0.1 g/100 mL at 26 °C[5]
pKa -~3.41[5]

The higher melting point of 4-nitrobenzoic acid suggests greater crystalline lattice stability[6]. The acidity of both compounds is increased relative to benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing nature of the nitro group[6].

Comparative Biological Activities: Knowns and Projections

This section will detail the experimentally verified biological activities of 4-nitrobenzoic acid and provide a scientifically reasoned projection for the activities of this compound.

Antimicrobial Activity

Nitroaromatic compounds are a cornerstone of antimicrobial drug discovery, with their mechanism of action often hinging on the enzymatic reduction of the nitro group within microbial cells to generate cytotoxic radicals[1].

4-Nitrobenzoic Acid: This isomer has demonstrated inhibitory activity against various microorganisms. For instance, derivatives of 4-nitrobenzoic acid have shown efficacy against both Gram-positive and Gram-negative bacteria[7][8]. The presence of the nitro group is crucial for this activity.

Projected Activity of this compound: The retention of the nitro group suggests that this compound will likely exhibit antimicrobial properties. The introduction of a methoxy group could modulate this activity. Depending on the microbial species and the specific enzymes involved, the methoxy group could either enhance or diminish efficacy by altering the electronic properties of the nitro group or by influencing cell wall penetration. It is plausible that the methoxy group could enhance activity against certain microbes by increasing lipophilicity, thereby facilitating membrane transport.

Cytotoxicity and Anticancer Potential

The cytotoxic nature of nitroaromatic compounds has also been explored in the context of anticancer research[6].

4-Nitrobenzoic Acid: While not a frontline anticancer agent itself, 4-nitrobenzoic acid serves as a scaffold for the development of more complex molecules with cytotoxic effects. Animal studies have indicated potential reproductive toxicity at high doses[6]. The oral LD50 in rats is reported as 1960 mg/kg[5].

Projected Activity of this compound: The presence of the nitro group suggests a potential for cytotoxicity. The methoxy group's influence is less predictable without experimental data. Methoxy substitution on aromatic rings has been associated with both potentiation and attenuation of cytotoxic effects in different molecular contexts[9]. It is conceivable that the combined electron-withdrawing effect of the nitro group and the electron-donating effect of the methoxy group could lead to a unique biological profile with selective cytotoxicity against certain cancer cell lines.

Experimental Protocols for Elucidating Biological Activity

To bridge the knowledge gap concerning this compound, rigorous experimental evaluation is paramount. The following are detailed protocols for assessing the key biological activities discussed.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Bacterial or fungal inoculum standardized to 0.5 McFarland.

  • Test compounds (this compound and 4-nitrobenzoic acid) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Negative control (broth with solvent).

Procedure:

  • Prepare a stock solution of the test compounds.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth to achieve a range of concentrations.

  • Add the standardized microbial inoculum to each well.

  • Include positive and negative controls on each plate.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Compound Stock Solutions A1 Serial Dilution in 96-well Plate P1->A1 P2 Standardize Microbial Inoculum A2 Inoculate Wells P2->A2 A1->A2 A3 Incubate A2->A3 D1 Read Plates Visually or Spectrophotometrically A3->D1 D2 Determine MIC D1->D2

Caption: Workflow for Antimicrobial Susceptibility Testing.

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Procedure:

  • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight[10].

  • Treat the cells with various concentrations of the test compounds for 24 or 48 hours[10].

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells[10].

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals[10].

  • Read the absorbance at 570 nm using a microplate reader[10].

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Detection C1 Seed Cells in 96-well Plate C2 Allow Adherence C1->C2 T1 Add Compound Dilutions C2->T1 T2 Incubate (24-48h) T1->T2 D1 Add MTT Reagent T2->D1 D2 Incubate (2-4h) D1->D2 D3 Solubilize Formazan D2->D3 D4 Read Absorbance D3->D4

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

This guide illuminates the known biological activities of 4-nitrobenzoic acid and provides a predictive framework for the bioactivity of this compound based on fundamental principles of structure-activity relationships. The presence of the nitro group in both isomers strongly suggests a potential for antimicrobial and cytotoxic effects. The key differentiator, the methoxy group in the 3-position of this compound, is hypothesized to modulate these activities, potentially leading to a unique and therapeutically interesting biological profile.

The dearth of experimental data for this compound represents a significant opportunity for research. The detailed experimental protocols provided herein offer a clear path forward for researchers to empirically test the hypotheses put forth in this guide. Such studies are essential to unlock the full potential of this under-investigated molecule and to further our understanding of how subtle isomeric changes can be harnessed for the rational design of novel therapeutic agents.

References

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  • Gurbuzer, A. (n.d.). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. International Journal of Plant Based Pharmaceuticals, 1(1), 42-47.
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A Comparative Analysis of the Reactivity of 3-Nitrobenzoic Acid and 3-Methoxy-5-nitrobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, a nuanced understanding of molecular reactivity is paramount for the strategic design of synthetic routes and the prediction of chemical behavior. This guide provides an in-depth comparative analysis of the reactivity of two closely related aromatic carboxylic acids: 3-nitrobenzoic acid and 3-methoxy-5-nitrobenzoic acid. By examining the electronic interplay of their substituents, we will dissect their comparative acidity and susceptibility to electrophilic and nucleophilic aromatic substitution, supported by theoretical principles and experimental data.

Molecular Architecture and Electronic Landscape

The reactivity of an aromatic compound is fundamentally dictated by the electronic nature of the substituents adorning the benzene ring. Both 3-nitrobenzoic acid and this compound feature a carboxylic acid group and a nitro group, both of which are electron-withdrawing. The key distinction lies in the presence of a methoxy group in the latter.

3-Nitrobenzoic Acid: This molecule is substituted with two electron-withdrawing groups (EWGs) at the meta-position to each other: a carboxylic acid (-COOH) and a nitro group (-NO₂). Both groups deactivate the aromatic ring towards electrophilic attack by withdrawing electron density through inductive and resonance effects. The nitro group, in particular, is a potent deactivating group.

This compound: In this derivative, a methoxy group (-OCH₃) is introduced at the 5-position, which is meta to both the carboxylic acid and the nitro group. The methoxy group exhibits a dual electronic nature: it is electron-withdrawing inductively (-I effect) due to the high electronegativity of the oxygen atom, but it is electron-donating through resonance (+M effect) owing to the lone pairs on the oxygen that can be delocalized into the aromatic π-system. However, when positioned meta to the reaction center, the resonance effect of the methoxy group is significantly diminished, and its inductive effect becomes more pronounced.

Comparative Acidity: A Quantitative Look at pKa Values

The acidity of a carboxylic acid is a direct measure of the stability of its conjugate base (carboxylate anion). Electron-withdrawing groups stabilize the carboxylate anion by dispersing the negative charge, thereby increasing the acidity (lowering the pKa).

CompoundpKa
Benzoic Acid4.20
3-Nitrobenzoic Acid3.47[1]
This compound3.36 (Predicted)

As the data indicates, both substituted benzoic acids are significantly more acidic than benzoic acid itself. The presence of the strongly electron-wíthdrawing nitro group in 3-nitrobenzoic acid leads to a considerable increase in acidity.[1]

Interestingly, the predicted pKa of this compound is even lower than that of 3-nitrobenzoic acid, suggesting it is a slightly stronger acid. This can be attributed to the additive electron-withdrawing inductive effects of the nitro, carboxylic acid, and methoxy groups at the meta positions. While the methoxy group can be electron-donating by resonance, this effect is largely negated at the meta position, allowing its inductive electron-withdrawing character to contribute to the stabilization of the carboxylate anion.

Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a hallmark reaction of benzene and its derivatives. The rate of this reaction is highly sensitive to the electron density of the aromatic ring.

3-Nitrobenzoic Acid: The presence of two potent electron-withdrawing groups renders the aromatic ring of 3-nitrobenzoic acid highly deactivated towards electrophilic attack.[1] Both the nitro and carboxylic acid groups are meta-directing. Therefore, any further substitution will be slow and will preferentially occur at the 5-position.

This compound: The addition of a methoxy group at the 5-position introduces a nuanced effect. While the methoxy group is inductively withdrawing, its resonance-donating effect, although diminished at the meta position, can still slightly counteract the deactivating effects of the nitro and carboxylic acid groups. However, the overall character of the ring remains strongly deactivated. The directing effects of the three substituents need to be considered. The strongly deactivating nitro and carboxylic acid groups direct incoming electrophiles to the positions meta to them (positions 2, 4, and 6). The methoxy group, being an ortho-, para-director, would direct incoming electrophiles to positions 2 and 6 (ortho) and 4 (para). The confluence of these directing effects suggests that any electrophilic substitution would likely occur at the 2, 4, or 6 positions, with the overall reaction rate being extremely slow due to the profound deactivation of the ring.

Experimental Insights: While direct comparative kinetic studies are scarce, the Hammett equation provides a quantitative framework for predicting reactivity. The Hammett substituent constant (σ) quantifies the electronic effect of a substituent. For meta-substituents, the values are largely indicative of the inductive effect.

  • σ_meta for -NO₂ = +0.71

  • σ_meta for -OCH₃ = +0.12

The positive values indicate that both groups are electron-withdrawing at the meta position. The significantly larger value for the nitro group highlights its much stronger deactivating nature. Based on these values, it can be predicted that this compound would be slightly more reactive (or less deactivated) towards electrophilic aromatic substitution than 3,5-dinitrobenzoic acid, but still significantly less reactive than 3-nitrobenzoic acid.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a reaction pathway for highly electron-deficient aromatic rings bearing a good leaving group.

3-Nitrobenzoic Acid: The aromatic ring of 3-nitrobenzoic acid is electron-poor, but for a typical SNAr reaction to occur, a good leaving group (like a halide) is necessary. In the absence of such a group, it is generally unreactive towards nucleophiles under standard conditions.

This compound: Similar to 3-nitrobenzoic acid, this compound lacks a conventional leaving group for SNAr reactions. The presence of the methoxy group, with its potential for resonance donation, would slightly decrease the electrophilicity of the ring compared to a scenario with two nitro groups, theoretically making it less susceptible to nucleophilic attack.

For SNAr to be a viable pathway for derivatives of these acids, a leaving group would need to be present on the ring. In such a case, the strong electron-withdrawing nature of the nitro and carboxylic acid groups would activate the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group.

Experimental Protocols

Synthesis of 3-Nitrobenzoic Acid

A standard laboratory procedure for the synthesis of 3-nitrobenzoic acid involves the nitration of benzoic acid.[2]

Workflow for the Synthesis of 3-Nitrobenzoic Acid

cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification start Start benzoic_acid Benzoic Acid in conc. H₂SO₄ start->benzoic_acid reaction Nitration at < 15°C benzoic_acid->reaction nitrating_mixture Conc. HNO₃ + Conc. H₂SO₄ nitrating_mixture->reaction quench Pour onto Ice reaction->quench filtration Vacuum Filtration quench->filtration wash Wash with Cold Water filtration->wash recrystallize Recrystallize from Water wash->recrystallize product 3-Nitrobenzoic Acid recrystallize->product

Caption: Synthetic workflow for 3-nitrobenzoic acid.

Detailed Protocol:

  • In a flask, dissolve benzoic acid in concentrated sulfuric acid and cool the mixture in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 15°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a designated time.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from hot water to obtain purified 3-nitrobenzoic acid.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of 3-methoxybenzoic acid. The methoxy group is an ortho-, para-director, while the carboxylic acid is a meta-director. This would lead to a mixture of isomers, with nitration occurring at positions 2, 4, and 6 relative to the methoxy group. The desired 5-nitro isomer (which is at the 6-position relative to the methoxy group if the carboxylic acid is at position 1) would likely be a minor product due to steric hindrance from the adjacent carboxylic acid. A more controlled synthesis might involve a multi-step sequence.

A more viable, though longer, route would be to start with a precursor that allows for more regioselective control, potentially through protection and deprotection strategies or by building the molecule from a different starting material. For instance, a multi-step synthesis starting from a differently substituted benzene ring could be envisioned.

Conclusion

With respect to electrophilic aromatic substitution, both compounds are significantly less reactive than benzene. The addition of the methoxy group in this compound is expected to have a minor activating (or less deactivating) effect compared to a second nitro group, but the overall reactivity remains low. For nucleophilic aromatic substitution, both compounds are unreactive without a suitable leaving group, but their electron-deficient nature would make appropriately substituted analogues susceptible to this reaction pathway.

The choice between these two molecules in a synthetic endeavor would depend on the desired electronic properties of the target molecule and the subsequent chemical transformations planned. This guide provides the foundational understanding necessary for researchers to make informed decisions in their synthetic designs.

References

  • 3-Nitrobenzoic acid. (n.d.). In Wikipedia. Retrieved December 30, 2025, from [Link]

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A Comparative Guide to the Validation of an HPLC Method for Quantifying 3-Methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Methoxy-5-nitrobenzoic acid against other analytical techniques. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system, and is grounded in authoritative regulatory guidelines.

The Critical Role of Method Validation

In the pharmaceutical industry, analytical method validation is a mandatory regulatory requirement for quality control and assurance.[1] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline and the United States Pharmacopeia (USP) General Chapter <1225>, which provide a comprehensive framework for validation.[4][5][6][7]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a powerful and versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Its high resolution and sensitivity make it the preferred method for quantifying active pharmaceutical ingredients and their intermediates.

Proposed HPLC Method for this compound

A reversed-phase HPLC method is proposed for the quantification of this compound. This approach is selected due to the moderate polarity of the analyte.

ParameterRecommended Condition
Stationary Phase C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Rationale for Choices:

  • C18 Stationary Phase: A C18 column is a common choice for reversed-phase chromatography, offering excellent retention and separation for a wide range of organic molecules.

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase suppresses the ionization of the carboxylic acid group of the analyte, leading to a more consistent retention time and improved peak shape.

  • Acetonitrile: Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low UV cutoff.

  • Isocratic Elution: For a single analyte quantification, an isocratic elution is often sufficient and provides a simpler, more robust method compared to a gradient elution.

  • UV Detection: The aromatic nature and nitro group of this compound allow for strong UV absorbance, making UV detection a sensitive and reliable choice.

The Validation Workflow: A Step-by-Step Approach

The validation of the proposed HPLC method involves a series of experiments to assess its performance characteristics. The following diagram illustrates the typical workflow for analytical method validation.

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC Method Protocol Write Validation Protocol Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: A flowchart outlining the key stages of HPLC method validation.

Experimental Protocols for Validation

The following are detailed protocols for each validation parameter, grounded in ICH Q2(R1) and USP <1225> guidelines.[4][5][6][7]

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8]

  • Protocol:

    • Prepare a solution of the this compound reference standard.

    • Prepare a placebo solution containing all formulation components except the analyte.

    • Prepare a spiked sample by adding a known amount of the reference standard to the placebo solution.

    • Inject all three solutions into the HPLC system.

  • Acceptance Criteria: The chromatogram of the placebo should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the spiked sample should be pure and spectrally homogenous.

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[1] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[9] The y-intercept should be less than 2% of the response at the 100% concentration level.[9]

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[10]

  • Protocol:

    • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for the assay of a drug substance.[11]

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[1]

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze a minimum of six replicate samples of a homogenous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The %RSD should be ≤ 1.0%.[9]

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD between the two sets of data should be ≤ 2.0%.[11]

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Protocol (based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise ratio by comparing the analyte signal from samples with known low concentrations to the noise of blank samples.

  • Acceptance Criteria: A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD, and a ratio of 10:1 is acceptable for the LOQ.[10]

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2%)

    • Analyze a system suitability standard with each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within the established limits.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can be used for the quantification of this compound, each with its own advantages and limitations.

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on polarity, followed by UV detection.Separation of volatile derivatives, followed by mass analysis.[12]Measurement of light absorbance at a specific wavelength.[12]
Sample Preparation Simple dilution and filtration.Derivatization to increase volatility is required.[12]Simple dilution and filtration.
Sensitivity High (µg/mL to ng/mL range).Very High (ng/mL to pg/mL range).[12]Moderate (µg/mL range).[12]
Specificity High, based on retention time and UV spectrum.Very high, based on retention time and mass spectrum.Low, susceptible to interference from other UV-absorbing compounds.
Cost ModerateHighLow
Throughput HighModerateHigh
Rationale for HPLC's Superiority in a Regulated Environment

For the intended audience of researchers and drug development professionals operating within a regulated framework, HPLC offers the optimal balance of performance, reliability, and compliance.

HPLC_Advantages HPLC HPLC Method Specificity High Specificity HPLC->Specificity Sensitivity High Sensitivity HPLC->Sensitivity Robustness Robustness HPLC->Robustness Regulatory Regulatory Acceptance HPLC->Regulatory Versatility Versatility HPLC->Versatility

Caption: Key advantages of the HPLC method for quantification.

While GC-MS offers superior sensitivity and specificity, the need for derivatization adds complexity and potential for variability.[12] UV-Vis spectrophotometry, although simple and cost-effective, lacks the specificity required for unambiguous quantification in complex matrices. The validated HPLC method, as detailed in this guide, provides a robust, reliable, and compliant solution for the accurate quantification of this compound.

Conclusion

The validation of an analytical method is a critical process that ensures the reliability and accuracy of results. This guide has provided a comprehensive overview of the validation of an HPLC method for the quantification of this compound, in accordance with established regulatory guidelines. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently develop and validate robust analytical methods that meet the stringent requirements of the pharmaceutical industry.

References

  • USP <1225> Method Validation - BA Sciences. (n.d.). Retrieved from [Link]

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  • analytical method validation and validation of hplc. (n.d.). Slideshare. Retrieved from [Link]

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A Senior Application Scientist's Guide to Catalysts for Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: January 2026

The transformation of a nitro group into a primary amine is one of the most fundamental and frequently employed reactions in modern organic synthesis. This reduction is a cornerstone in the production of pharmaceuticals, agrochemicals, dyes, and polymers, where the resulting aniline or aliphatic amine serves as a critical building block.[1][2] The choice of catalyst for this transformation is not trivial; it profoundly impacts the reaction's efficiency, chemoselectivity, scalability, and overall economic viability.[1][3]

This guide provides an in-depth comparison of the most common catalytic systems for nitro group reduction. We will move beyond a simple listing of reagents to explore the causality behind catalyst selection, supported by experimental data and field-proven insights to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.

The Mechanism: A Stepwise Journey from Nitro to Amine

The catalytic hydrogenation of a nitro group (R-NO₂) to an amine (R-NH₂) is a complex, multi-step process that occurs on the surface of a heterogeneous catalyst. While the exact pathway can vary with the catalyst and conditions, it is generally accepted to proceed through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.[4][5]

The accumulation of the hydroxylamine intermediate can be a significant safety concern, especially on an industrial scale. These species can be thermally unstable and may disproportionate with a strong exotherm, posing a risk of runaway reactions.[4] Furthermore, condensation between the nitroso and hydroxylamine intermediates can lead to the formation of colored azo (R-N=N-R) and azoxy (R-N=N(O)-R) impurities, which can complicate purification and impact product quality.[4][6]

Nitro_Reduction_Mechanism cluster_main General Nitro Reduction Pathway Nitro Nitro (R-NO₂) Nitroso Nitroso (R-NO) Nitro->Nitroso +2H Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +2H Azo_Azoxy Azo/Azoxy Impurities Nitroso->Azo_Azoxy Amine Amine (R-NH₂) Hydroxylamine->Amine +2H Hydroxylamine->Azo_Azoxy Condensation Azo_Azoxy->Amine +H₂

Caption: General mechanism for catalytic nitro group reduction.

Comparative Analysis of Leading Heterogeneous Catalysts

The selection of a catalyst requires a careful balance of activity, selectivity, cost, and safety. Below, we compare the workhorses of nitro group reduction: Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel.

CatalystKey Performance CharacteristicsAdvantagesDisadvantages
Palladium on Carbon (Pd/C) Exhibits very high activity; often the first choice for general-purpose reductions.[7][8]Highly efficient, allowing for mild reaction conditions (low pressure/temperature).[9] Easy to handle and remove by filtration.Prone to causing dehalogenation of aryl halides (Cl, Br, I).[7] Can be less selective, reducing other functional groups like alkenes or benzyl ethers.[8] Precious metal cost.
Platinum on Carbon (Pt/C) Highly active for both aromatic and aliphatic nitro reductions.[10] Can be more robust than Pd/C.[1]Effective where Pd/C may fail or show low activity. Less prone to poisoning by some functional groups.[11]Generally more expensive than Pd/C.[1] May require more forcing conditions in some cases. Can also catalyze dehalogenation.
Raney Nickel A cost-effective, high-activity, non-precious metal catalyst.[12][13]Significantly cheaper, making it ideal for large-scale industrial processes.[4][12] Often the catalyst of choice to avoid dehalogenation.[7]Can be pyrophoric and requires careful handling, especially when dry.[4] May exhibit lower chemoselectivity compared to precious metal catalysts.[1] Potential for nickel leaching into the product.

Performance Data: A Quantitative Look

The following table presents a selection of experimental data from the literature, illustrating the performance of various catalysts under different conditions. This serves as a starting point for reaction optimization.

SubstrateCatalystHydrogen SourceConditionsTimeYieldReference
NitrobenzenePd/C (10%)H₂ (1 atm)Ethanol, RT1 h>99%[9]
4-ChloronitrobenzeneRaney NiHCOOHMethanol, RT10 min90%[14]
4-NitrotoluenePt/C (5%)H₂ (20 bar)Methanol, 60°C2 h98%[4]
4-NitroacetophenoneCu NPsNH₄HCO₂Ethylene Glycol, 120°C1.5 h94%[6]
NitrobenzeneFe/N-CH₂ (20 bar)Ethanol, 40°C4.5 h>99%[15]
4-NitrophenolAu NPsNaBH₄Water, RT<10 min>99%[16]

Experimental Protocols: From Bench to Practice

A robust protocol is a self-validating system. The following methodologies provide detailed, step-by-step instructions for common nitro reduction procedures, explaining the "why" behind each step.

Experimental_Workflow cluster_workflow General Catalytic Hydrogenation Workflow Charge 1. Charge Reactor (Substrate, Solvent, Catalyst) Inert 2. Inerting (Purge with N₂ or Ar) Charge->Inert Hydrogen 3. Introduce Hydrogen (Pressurize or use H₂ source) Inert->Hydrogen React 4. Reaction (Stir at Temp/Pressure) Hydrogen->React Filter 5. Catalyst Filtration (e.g., through Celite®) React->Filter Isolate 6. Product Isolation (Solvent Removal, Work-up) Filter->Isolate

Caption: Standard workflow for heterogeneous catalytic hydrogenation.

Protocol 1: Catalytic Hydrogenation with Pd/C and H₂ Gas

This is the most common laboratory-scale method due to its high efficiency and clean work-up.[5]

  • Reactor Charging: In a suitable hydrogenation vessel (e.g., a Parr shaker flask or a round-bottom flask), add the nitroaromatic substrate (1.0 eq) and a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate). The choice of solvent is critical; protic solvents often accelerate the reaction.

  • Catalyst Addition: Carefully add 5-10% Pd/C catalyst (typically 1-10 mol% Pd relative to the substrate) to the flask. Causality: The catalyst is added last under an inert atmosphere if possible, as dry Pd/C can be pyrophoric. Using a 50% wet catalyst significantly improves safety during handling.[17]

  • System Purging: Seal the reaction vessel. Evacuate the atmosphere and backfill with an inert gas like nitrogen or argon. Repeat this cycle 3-5 times. Causality: This crucial step removes all oxygen, which can deactivate the catalyst and create a potentially explosive mixture with hydrogen.

  • Hydrogen Introduction: Purge the vessel with hydrogen gas in the same manner (evacuate/backfill) 2-3 times before pressurizing to the desired level (typically 1-4 atm or a hydrogen-filled balloon for atmospheric pressure).[5]

  • Reaction: Begin vigorous stirring or shaking to ensure good contact between the substrate, hydrogen, and the catalyst surface. The reaction is often exothermic, so for larger scales, temperature monitoring and cooling may be necessary.[3] Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with inert gas. Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Causality: The Celite prevents the fine catalyst particles from passing through the filter paper. The filter cake should not be allowed to dry, as it can be pyrophoric; keep it wet with solvent until it can be disposed of safely.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude amine, which can be purified if necessary.

Protocol 2: Catalytic Transfer Hydrogenation with Raney Nickel and Formic Acid

This method is an excellent alternative when direct hydrogenation with H₂ gas is not feasible or when avoiding dehalogenation is critical.[14] Formic acid serves as the hydrogen donor.[18]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the nitro compound (1.0 eq), Raney Nickel (0.2-0.3g per 5 mmol substrate, as a slurry in a suitable solvent like methanol), and the solvent (e.g., methanol).

  • Hydrogen Donor Addition: With vigorous stirring, add formic acid (90%, ~2.5 mL per 5 mmol substrate) dropwise at room temperature. Causality: The addition may cause gas evolution (CO₂) and a mild exotherm, so controlled addition is important. Ammonium formate can also be used as a hydrogen donor.[14]

  • Reaction: Stir the suspension at room temperature. The reaction is typically rapid, often completing within 10-30 minutes.[14] Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Safety: Raney Nickel is highly pyrophoric when dry. The filter cake must be kept wet at all times and quenched carefully (e.g., with dilute acid) for safe disposal.

  • Isolation: Evaporate the solvent from the filtrate. The residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate or ether) and washed with a saturated sodium bicarbonate solution to remove any remaining formic acid, followed by a brine wash. Drying the organic layer and removing the solvent will yield the desired amine.

The Critical Challenge: Achieving Chemoselectivity

In complex molecule synthesis, the ultimate test of a catalytic system is its ability to reduce a nitro group while leaving other sensitive functionalities untouched. This chemoselectivity is the primary driver for catalyst selection.[19][20]

  • Halogens (Cl, Br, I): This is a classic challenge. Pd/C is notorious for causing hydrodehalogenation.[7] Raney Nickel is often a superior choice in these cases.[7] Other options include using specific additives or catalyst poisons with Pd/C, or employing non-noble metal catalysts like iron or copper.[4][6]

  • Alkenes and Alkynes: Concurrent reduction of C-C multiple bonds is common with highly active catalysts like Pd/C and Pt/C. Achieving selectivity may require milder conditions, catalyst poisoning (e.g., Lindlar's catalyst for alkynes), or switching to different catalytic systems. Metal-free methods or certain iron catalysts have shown excellent selectivity.[20][21]

  • Carbonyls (Aldehydes, Ketones): Aldehydes are particularly sensitive to reduction. While ketones are more robust, reduction can still occur. Systems like Raney Nickel with formic acid have demonstrated good compatibility with carbonyl groups.[14]

  • Other Groups: Esters, amides, nitriles, and ethers are generally stable under most nitro reduction conditions, but compatibility should always be verified.[6][14]

Emerging Frontiers: Green and Sustainable Catalysis

The field is continuously evolving towards more sustainable practices.

  • Non-Noble Metal Catalysts: Catalysts based on abundant and inexpensive metals like iron, cobalt, and copper are gaining significant traction.[15][22] Iron nanoparticles, in particular, have shown remarkable activity and selectivity.[23]

  • Photocatalysis and Biocatalysis: These cutting-edge areas offer the potential for reductions under exceptionally mild, metal-free conditions, aligning with the principles of green chemistry.[24][25]

  • Flow Chemistry: Performing nitro reductions in continuous-flow reactors enhances safety by minimizing the volume of hazardous reagents and reaction mixtures at any given time, improving heat transfer, and allowing for safer scale-up.[26]

Conclusion

The reduction of a nitro group is a mature yet continuously evolving field. While Palladium on Carbon remains a highly active and reliable default for many applications, its limitations in chemoselectivity necessitate a broader toolkit. Raney Nickel offers a powerful, cost-effective industrial alternative, especially when preserving halogen substituents is paramount. Platinum-based catalysts provide another high-activity option, and a growing arsenal of non-noble metal catalysts is providing greener, more selective, and economical solutions.

The optimal choice is invariably context-dependent. By understanding the underlying mechanisms, comparative performance, and the critical role of chemoselectivity, the modern scientist can navigate these options to design a reduction strategy that is not only effective but also safe, scalable, and sustainable.

References

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  • Upadhyay, R., Kumar, S., Srinuvasu, K., Gopinath, C. S., Chandrakumar, K. R. S., & Maurya, S. K. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
  • Nasrollahzadeh, M., Sajjadi, M., & Iravani, S. (2021). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. RSC Advances, 11(3), 1563-1581.
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  • Zakarina, N. A., & Kuanyshev, A. S. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry, 14(2), 1017-1024.
  • Kim, S., & Lee, S. (2019). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 84(15), 9816-9823.
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  • Saha, A., & Ranu, B. C. (2008). Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. The Journal of Organic Chemistry, 73(17), 6867-6870.
  • Zeynizadeh, B., & Rahimi, S. (2013). Rapid and green reduction of aromatic/aliphatic nitro compounds to amines with NaBH4 and additive Ni2B in H2O. Journal of the Brazilian Chemical Society, 24, 1137-1147.
  • Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 65(6), 2317-2323.
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  • Wang, Y., Zhang, X., & Wang, Y. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
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  • Zeynizadeh, B., Mohammad Aminzadeh, F., & Mousavi, H. (2019). Green reduction of nitriles and nitro compounds to corresponding amines with NaBH4 catalyzed by CuFe2O4 MNPs.
  • Pimpile, L., Vurro, S., & Porta, R. (2017). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 13, 2221-2227.
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Navigating Purity: A Comparative Guide to the Melting Point of 3-Methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Melting Point in Chemical Analysis

In the realm of chemical synthesis and pharmaceutical development, the melting point of a crystalline solid is a fundamental and powerful indicator of its purity and identity. A sharp and defined melting point range typically signifies a high degree of purity, while a broad or depressed melting range often suggests the presence of impurities. For a compound like 3-Methoxy-5-nitrobenzoic acid, a key building block in various synthetic pathways, precise knowledge of its melting point is paramount for quality control and ensuring the integrity of subsequent reactions.

This guide delves into the established literature value for the melting point of pure this compound, provides a comparative analysis with structurally similar molecules, and outlines a comprehensive, field-proven protocol for its experimental determination.

Literature Melting Point of this compound

Based on supplier data, the accepted melting point for pure this compound (CAS No. 78238-12-7) is in the range of 186-189 °C [1]. This value serves as a critical benchmark for researchers synthesizing or utilizing this compound.

Comparative Analysis with Structurally Related Compounds

To provide a broader context for the physical properties of this compound, the following table compares its melting point with those of several structurally related benzoic acid derivatives. These variations in melting points can be attributed to differences in substituent groups and their positions on the benzene ring, which in turn affect the intermolecular forces within the crystal lattice.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)
This compound 78238-12-7C₈H₇NO₅186-189 [1]
4-Methoxy-3-nitrobenzoic acid89-41-8C₈H₇NO₅189 - 194
3-Methoxy-2-nitrobenzoic acid4920-80-3C₈H₇NO₅253-257
4-Hydroxy-3-methoxy-5-nitrobenzoic acid15785-54-3C₈H₇NO₆216-219

Experimental Protocol for Melting Point Determination

The following protocol outlines a reliable method for determining the melting point of a solid organic compound using a Mel-Temp apparatus. This procedure is designed to yield accurate and reproducible results, which are essential for verifying the purity and identity of a synthesized compound like this compound.

Principle of the Method

This protocol employs the capillary melting point technique, where a small, powdered sample of the crystalline solid is heated in a sealed capillary tube. The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting point range. A narrow range is indicative of high purity.

Materials and Equipment
  • Mel-Temp apparatus or equivalent melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of this compound (finely powdered)

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

  • Thermometer (calibrated)

Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup:

    • Turn on the Mel-Temp apparatus and ensure the light source is functioning.

    • Insert the capillary tube containing the sample into the heating block.

  • Rapid Determination (Optional but Recommended):

    • If the approximate melting point is unknown, it is efficient to first perform a rapid determination.

    • Set the heating rate to a relatively high level (e.g., 10-20 °C per minute).

    • Record the approximate temperature at which the sample melts. This will provide a target range for the more accurate determination.

    • Allow the apparatus to cool to at least 20 °C below the observed approximate melting point before proceeding.

  • Accurate Melting Point Determination:

    • Insert a fresh capillary tube with the sample into the cooled apparatus.

    • Rapidly heat the block to a temperature approximately 15-20 °C below the expected or rapidly determined melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to heat slowly and record the temperature at which the last crystal melts (the completion of melting).

    • The two recorded temperatures constitute the melting point range.

  • Mixed Melting Point Determination (for Identity Confirmation):

    • To definitively confirm the identity of the synthesized compound, a mixed melting point determination can be performed.

    • Thoroughly mix an approximately 1:1 ratio of the synthesized this compound with a known, pure standard of the same compound.

    • Determine the melting point of this mixture using the accurate determination protocol described above.

    • If the melting point of the mixture is sharp and within the same range as the individual components, it provides strong evidence that the synthesized compound is indeed this compound. A depression or broadening of the melting range would indicate that the two substances are not identical.[2][3][4]

Experimental Workflow Diagram

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis A Grind Sample to a Fine Powder B Pack Capillary Tube (2-3 mm) A->B C Insert Capillary into Mel-Temp B->C D Rapid Heating to ~20°C Below Expected MP C->D E Slow Heating (1-2°C/min) D->E F Record Onset of Melting (T1) E->F G Record Completion of Melting (T2) F->G H Melting Point Range = T1 - T2 G->H I Compare with Literature Value H->I J Assess Purity I->J

Caption: Workflow for experimental melting point determination.

Conclusion

The accurate determination of the melting point is an indispensable technique in chemical research and development. For this compound, the literature value of 186-189 °C serves as a reliable standard for assessing purity. By following the detailed experimental protocol provided, researchers can confidently verify the identity and quality of their synthesized material, ensuring the success of subsequent applications. The comparison with related compounds further underscores the importance of precise physical property characterization in distinguishing between closely related molecular structures.

References

A Senior Application Scientist's Guide to the Analysis of Impurities in Commercial 3-Methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methoxy-5-nitrobenzoic acid is a pivotal building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. The purity of this reagent is paramount, as even trace impurities can significantly impact reaction yields, downstream purification processes, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of impurities in commercially available this compound. We will delve into the rationale behind method selection, present detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques (NMR, FTIR), and interpret hypothetical comparative data from different suppliers.

Introduction: The "Why" Behind Stringent Purity Analysis

In the realm of drug development and fine chemical synthesis, the starting materials are the foundation upon which the entire process is built. This compound (MNA) serves as a key intermediate in the synthesis of complex molecules where its nitro and carboxylic acid functionalities allow for diverse chemical transformations. The presence of uncharacterized impurities, such as positional isomers or unreacted starting materials, can introduce competing reaction pathways, lead to the formation of difficult-to-remove byproducts, and compromise the integrity of the final product.

This guide is designed for researchers, process chemists, and quality control analysts. It moves beyond a simple recitation of methods to explain the causality behind our analytical choices, establishing a self-validating system of orthogonal techniques to build a complete and trustworthy impurity profile.

The Origin of Impurities: A Look at the Synthetic Pathway

To anticipate the impurities we might encounter, we must first understand the common synthetic route to MNA. The most prevalent method is the electrophilic aromatic substitution (nitration) of 3-methoxybenzoic acid (m-anisic acid) using a mixture of nitric acid and sulfuric acid ("mixed acid").[1]

The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the carboxylic acid group (-COOH) is a meta-directing deactivator. This electronic tug-of-war, combined with steric hindrance, directs the incoming nitro group primarily to the C5 position. However, the reaction is rarely perfect.

Potential Impurities Include:

  • Unreacted Starting Material: 3-methoxybenzoic acid.

  • Isomeric Byproducts: Nitration at other positions on the aromatic ring, such as 2-nitro-3-methoxybenzoic acid and 4-nitro-3-methoxybenzoic acid.

  • Over-Nitration Products: Dinitro-species, if reaction conditions are too harsh.

  • Process-Related Impurities: Residual solvents or reagents from the synthesis and purification process.[2]

Below is a diagram illustrating the primary synthesis and the formation of key potential impurities.

G cluster_reactants Reactants cluster_reaction Nitration Process cluster_products Products & Impurities 3-MBA 3-Methoxybenzoic Acid (Starting Material) Reaction HNO₃ / H₂SO₄ 3-MBA->Reaction MNA This compound (Target Product) Reaction->MNA Major Pathway Impurity_SM Unreacted 3-MBA Reaction->Impurity_SM Incomplete Reaction Impurity_Iso1 2-Nitro Isomer Reaction->Impurity_Iso1 Minor Pathway Impurity_Iso2 4-Nitro Isomer Reaction->Impurity_Iso2 Minor Pathway

Caption: Synthesis of MNA and potential impurity formation.

Orthogonal Analytical Strategy: A Multi-Faceted Approach to Purity

No single analytical technique can provide a complete picture of a compound's purity. We advocate for an orthogonal approach, where different methods based on distinct chemical and physical principles are used to corroborate findings. This creates a robust, self-validating analytical workflow.

G cluster_techniques Analytical Techniques Sample Commercial MNA Sample HPLC HPLC-UV (Separation & Quantification) Sample->HPLC GCMS GC-MS (with Derivatization) (Volatile Impurity ID) Sample->GCMS NMR NMR Spectroscopy (Structural ID) Sample->NMR FTIR FTIR Spectroscopy (Functional Group Confirmation) Sample->FTIR Purity Comprehensive Impurity Profile HPLC->Purity GCMS->Purity NMR->Purity FTIR->Purity

Caption: Orthogonal analytical workflow for impurity profiling.

High-Performance Liquid Chromatography (HPLC-UV)
  • Expertise & Experience: HPLC is the workhorse for purity analysis of non-volatile organic compounds. Its strength lies in its ability to separate structurally similar molecules, such as positional isomers, which are often the most challenging impurities to remove.[3][4][5] We use UV detection because the aromatic ring and nitro group in MNA and its likely impurities are strong chromophores, providing excellent sensitivity.[6] Phenyl-hexyl columns can offer alternative selectivity to traditional C18 columns for aromatic compounds due to π-π interactions.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Expertise & Experience: Benzoic acids are not sufficiently volatile for direct GC analysis.[8] Therefore, a derivatization step is required to convert the carboxylic acid to a more volatile ester (e.g., a methyl ester). The power of GC-MS lies in the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry.[9][10] This method is excellent for identifying and quantifying residual solvents and other volatile or semi-volatile impurities that might be missed by HPLC.

Spectroscopic Confirmation (NMR & FTIR)
  • Expertise & Experience: While chromatographic techniques separate and quantify, spectroscopic methods confirm identity.

    • NMR spectroscopy provides an unambiguous structural fingerprint of the main component and can be used to identify and quantify impurities if they are present at sufficient levels (>1%).[11][12] It is a primary technique for structural elucidation.

    • FTIR spectroscopy is a rapid and cost-effective method to confirm the presence of key functional groups (carboxylic acid, nitro group, ether), serving as a quick quality control check and ensuring the material is fundamentally what it purports to be.[13][14]

Experimental Protocols

The following protocols are presented as robust starting points for the analysis of commercial MNA.

Protocol 1: HPLC-UV Purity and Impurity Profiling
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: Ramp to 80% B

    • 15-18 min: Hold at 80% B

    • 18-20 min: Return to 20% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the MNA sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water. Filter through a 0.45 µm syringe filter prior to injection.

  • Data Analysis: Purity is determined by area percent calculation. Impurity peaks are identified by comparison with known standards or by collecting fractions for further analysis.

Protocol 2: GC-MS Analysis of Volatile Impurities (with Derivatization)
  • Derivatization (Methylation with Trimethylsilyldiazomethane):

    • Safety Note: Trimethylsilyldiazomethane is toxic and potentially explosive. Handle with extreme caution in a fume hood.

    • Dissolve ~5 mg of MNA in 1 mL of a 9:1 mixture of Toluene:Methanol.

    • Add 2.0 M trimethylsilyldiazomethane in hexanes dropwise until a persistent yellow color is observed.

    • Quench the reaction by adding a few drops of acetic acid until the yellow color disappears.

    • The resulting solution containing the methyl ester of MNA is ready for GC-MS analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Comparative Data Analysis

To illustrate the application of these methods, we present hypothetical data from the analysis of MNA samples obtained from three different commercial suppliers.

Table 1: Comparative HPLC-UV Impurity Profile of MNA from Different Suppliers

Retention Time (min)Potential IdentitySupplier A (Area %)Supplier B (Area %)Supplier C (Area %)
5.83-Methoxybenzoic Acid0.080.450.15
8.2This compound 99.85 98.61 99.52
9.1Isomeric Impurity 1Not Detected0.550.11
9.5Isomeric Impurity 20.050.21Not Detected
11.2Unknown Impurity0.020.180.22
Total Purity 99.85% 98.61% 99.52%

Table 2: Summary of Spectroscopic and GC-MS Findings

ParameterSupplier ASupplier BSupplier C
¹H NMR Spectrum consistent with structure. No significant impurity signals (>0.1%).Spectrum consistent with structure. Minor aromatic signals consistent with isomeric impurities (~1%).Spectrum consistent with structure. Minor impurity signals detected.
FTIR All key functional groups (C=O, NO₂, C-O) confirmed. Spectrum matches reference.All key functional groups confirmed. Minor shoulder on aromatic C-H bend.All key functional groups confirmed. Spectrum matches reference.
GC-MS No significant volatile impurities detected.Detected trace amounts of Toluene (residual solvent).No significant volatile impurities detected.

Discussion: Synthesizing the Results

The orthogonal analysis provides a clear picture of the quality differences between the three hypothetical suppliers:

  • Supplier A: This material demonstrates the highest purity (99.85%) by HPLC. The spectroscopic data from NMR and FTIR corroborate the identity and high purity of the bulk material, and GC-MS confirms the absence of volatile impurities. This supplier's product would be the preferred choice for sensitive applications like late-stage pharmaceutical synthesis.

  • Supplier B: This sample shows significantly lower purity (98.61%). The primary impurities are unreacted starting material and positional isomers, as indicated by HPLC and confirmed by NMR. The presence of residual toluene detected by GC-MS suggests a less optimized purification process. While potentially cheaper, this material would require significant purification before use in a regulated environment, increasing overall process cost and time.

  • Supplier C: This is a mid-grade material (99.52%). While purer than Supplier B's product, it contains a different impurity profile, including a significant unknown peak. The identification of this unknown would be critical before this material could be approved for use.

This comparative analysis demonstrates the critical importance of not relying on a single purity value. The identity of the impurities is often more important than their absolute quantity. Isomeric impurities, for instance, can be particularly problematic as their similar physical properties make them difficult to separate from the desired product.

Conclusion and Recommendations

The analysis of impurities in this compound requires a multi-technique, orthogonal approach to ensure the quality and consistency required for research and drug development.

  • Primary Purity Assay: HPLC-UV is the recommended primary method for quantifying MNA and its non-volatile, structurally related impurities.

  • Impurity Identification: GC-MS (after derivatization) and NMR spectroscopy are essential for the definitive identification of volatile and structural impurities, respectively.

  • Quality Control: FTIR serves as a rapid and invaluable tool for identity confirmation.

By integrating these methodologies, scientists can build a comprehensive and trustworthy purity profile, enabling informed decisions about supplier selection and mitigating risks in downstream applications. This rigorous analytical approach is a cornerstone of scientific integrity and is indispensable for the successful development of new chemical entities.

References

  • Benchchem. (2025).
  • LibreTexts. (2023). Structural Identification of Organic Compounds: IR and NMR Spectroscopy. [Link]

  • MicroSolv Technology Corporation. (n.d.). Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • International Journal of Advanced Research. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • Maricopa Open Digital Press. (2023). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. [Link]

  • Organic Spectroscopy International. (n.d.). Characterisation of Organic Compounds. [Link]

  • Agilent Technologies. (2012). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]

  • Agency for Toxic Substances and Disease Registry. (1991). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • International Journal of Advanced Research. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. [Link]

  • ACS Omega. (2023). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. [Link]

  • Google Patents. (2015).
  • Wikipedia. (n.d.). Nitration. [Link]

  • National Chemical Laboratory, India. (n.d.). Nitration of Aromatic Compounds Over Solid Acid Catalysts. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Methoxy-5-nitrobenzoic acid (CAS No. 78238-12-7), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical management.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This foundational knowledge informs every subsequent step of the disposal process, from the selection of personal protective equipment (PPE) to the final waste segregation.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

This hazard profile dictates that this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[2] Such improper disposal can lead to environmental contamination and potential harm to public health.

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
STOT - Single ExposureCategory 3H335: May cause respiratory irritation

Source: PubChem CID 5300212[1]

Personal Protective Equipment (PPE): The First Line of Defense

Given the irritant nature of this compound, stringent adherence to PPE protocols is non-negotiable. The causality is clear: direct contact can lead to skin and eye irritation, and inhalation of the dust can irritate the respiratory tract.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and disposed of properly after handling the waste.[4]

  • Protective Clothing: A laboratory coat is required to protect against skin contact.[4]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used. All handling of the solid material should ideally take place in a certified chemical fume hood to minimize inhalation risks.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be a deliberate and systematic process. The following protocol provides a self-validating system to ensure safety and compliance at each stage.

Step 1: Waste Collection and Container Selection

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[6]

  • Avoid Mixing Wastes: Do not mix this compound with other waste streams, especially incompatible chemicals such as strong oxidizing agents or bases.[3] Mixing can lead to unforeseen chemical reactions.

  • Container Integrity: Ensure the waste container is in good condition, free from leaks or cracks, and has a secure, tightly fitting lid.[7]

Step 2: Labeling the Hazardous Waste Container

Proper labeling is a critical component of hazardous waste management, mandated by regulatory bodies like the Environmental Protection Agency (EPA).[8]

  • Clear Identification: The label must clearly state "Hazardous Waste."[2]

  • Complete Chemical Name: Write the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.[5]

  • Hazard Pictograms: Affix the appropriate GHS pictograms for "Harmful" (exclamation mark) and "Irritant" (exclamation mark).[1]

  • Contact Information: Include the name of the principal investigator and the laboratory location.[2]

Step 3: Waste Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[9]

  • Secure Storage: The container must be kept closed at all times except when adding waste.[7] This prevents the release of vapors and protects against spills.

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.[10]

  • Segregation: Store the waste away from incompatible materials. Specifically, keep it separate from strong oxidizing agents and bases.[3]

Step 4: Arranging for Final Disposal

  • Engage a Licensed Waste Disposal Vendor: The final disposal of this compound must be handled by a certified hazardous waste management company.[4][5] These vendors are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.

  • Waste Pickup Request: Follow your institution's established procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office.[2]

  • Documentation: Ensure all necessary paperwork is completed accurately for the waste manifest.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • PPE: Don the appropriate PPE as described in Section 2.

  • Containment and Cleanup: For a small spill of solid material, carefully sweep it up and place it into the designated hazardous waste container. Avoid generating dust. Do not use water to clean up the spill, as this could create a solution that is harder to contain.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleanup materials must be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualizing the Disposal Workflow

To further clarify the procedural logic, the following diagrams illustrate the key decision points in the disposal process.

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 3-Methoxy-5-nitrobenzoic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 3-Methoxy-5-nitrobenzoic acid could not be located. The following guidance is synthesized from the safety data of structurally similar compounds, including various isomers of methoxy-nitrobenzoic acid and nitrobenzoic acid. It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough risk assessment before handling.

Understanding the Risks: A Foundation for Safety

In the realm of pharmaceutical research and development, the safe handling of chemical reagents is paramount. While every compound presents a unique safety profile, we can infer the potential hazards of this compound by examining its structural analogs. Compounds such as 5-Methoxy-2-nitrobenzoic acid and 3-Nitrobenzoic acid are known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] The nitro functional group, in particular, can contribute to the toxicological properties of aromatic compounds. Therefore, a cautious and well-informed approach to personal protective equipment (PPE) is essential.

Core Principles of Protection: The Hierarchy of Controls

Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense. The hierarchy of controls prioritizes engineering and administrative controls to minimize exposure.

  • Engineering Controls: Always handle this compound in a well-ventilated area.[4] A certified chemical fume hood is the preferred engineering control, especially when working with the solid powder or creating solutions.

  • Administrative Controls: Establish clear and concise standard operating procedures (SOPs) for handling this compound. Ensure all personnel are trained on these procedures and are aware of the potential hazards.

Essential Personal Protective Equipment for Handling this compound

The following PPE is recommended for all procedures involving this compound. The specific requirements may be scaled up based on the quantity of material being handled and the nature of the operation.

Eye and Face Protection: Shielding Against Splashes and Aerosols

Direct contact of this compound with the eyes can cause serious irritation.[1][2]

  • Safety Glasses with Side Shields: For low-volume solution handling, safety glasses with side shields that conform to ANSI Z87.1 or EN166 standards are the minimum requirement.

  • Chemical Safety Goggles: When handling the solid powder, or when there is a higher risk of splashing, chemical safety goggles provide a more complete seal around the eyes.

  • Face Shield: For large-scale operations or when a significant splash hazard exists, a face shield should be worn in conjunction with safety goggles.

Hand Protection: The Critical Barrier

Given the potential for skin irritation, selecting the appropriate gloves is critical.

  • Material: Nitrile or butyl rubber gloves are recommended for handling acidic and aromatic compounds. Always consult the glove manufacturer's resistance chart for specific chemical compatibility if available.

  • Inspection and Use: Before each use, visually inspect gloves for any signs of degradation or punctures. Double-gloving can provide an additional layer of protection, especially during extended handling periods. Promptly remove and replace gloves if they become contaminated.

Body Protection: Minimizing Skin Exposure

A lab coat is standard practice in any laboratory setting, but when handling potentially hazardous materials, the type of protective clothing is important.

  • Laboratory Coat: A long-sleeved lab coat is mandatory to protect the skin and personal clothing from contamination.

  • Chemical-Resistant Apron: For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat is advised.

  • Full-Body Suit: In the event of a large-scale spill or for emergency response, a full-body chemical-resistant suit may be necessary.

Respiratory Protection: Guarding Against Inhalation

The solid, powdered form of this compound presents an inhalation hazard.

  • Dust Mask (N95 or FFP2): When weighing or transferring the solid material, a dust mask should be used to prevent inhalation of airborne particles.

  • Respirator with Organic Vapor Cartridges: If handling large quantities or if engineering controls are insufficient to maintain low airborne concentrations, a half-mask or full-face respirator with appropriate cartridges should be used. Respirator use requires a formal respiratory protection program, including fit testing and training.

PPE Selection Guide for Common Laboratory Operations

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Chemical Safety GogglesNitrile or Butyl GlovesLab CoatDust Mask (N95/FFP2) or Respirator
Solution Preparation Safety Glasses with Side Shields or GogglesNitrile or Butyl GlovesLab CoatAs needed, based on ventilation
Reaction Setup and Monitoring Safety Glasses with Side Shields or GogglesNitrile or Butyl GlovesLab CoatAs needed, based on ventilation
Work-up and Purification Chemical Safety GogglesNitrile or Butyl GlovesLab Coat, Chemical-Resistant ApronAs needed, based on ventilation
Spill Cleanup Chemical Safety Goggles and Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-Resistant Suit or ApronRespirator with appropriate cartridges

Procedural Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_operational Operational Plan start Start: Handling this compound task Assess Task: - Scale (mg, g, kg) - Physical Form (solid, liquid) - Operation (weighing, reaction) start->task hazards Identify Potential Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation task->hazards eye_face Eye/Face Protection: - Goggles (solid/splash risk) - Safety Glasses (low volume liquid) hazards->eye_face hand Hand Protection: - Nitrile or Butyl Gloves - Double-glove for extended use hazards->hand body Body Protection: - Lab Coat (minimum) - Chemical Apron (splash risk) hazards->body respiratory Respiratory Protection: - Dust Mask (for solids) - Respirator (poor ventilation/large scale) hazards->respiratory handling Safe Handling Procedure eye_face->handling hand->handling body->handling respiratory->handling disposal Waste Disposal Plan handling->disposal emergency Emergency Spill Plan handling->emergency end Proceed with work safely disposal->end emergency->end

Caption: PPE Selection Workflow for this compound.

Disposal and Decontamination: Completing the Safety Cycle

Proper disposal of contaminated PPE and waste materials is a critical step in the safety protocol.

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be disposed of in a properly labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Decontamination: After handling, thoroughly wash hands and forearms with soap and water. Clean the work area, including the fume hood sash and any equipment used, according to your laboratory's established procedures.

By adhering to these guidelines, researchers and scientists can mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

  • Loba Chemie. (2015, April 9). Safety Data Sheet: 3-Nitrobenzoic Acid for Synthesis. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.